Methyl 6-amino-5-nitropyridazine-3-carboxylate
Description
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Properties
Molecular Formula |
C6H6N4O4 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
methyl 6-amino-5-nitropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI Key |
CPCYQANZDBSURK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
Navigating Ambiguity: A Technical Guide to Methyl 6-amino-5-nitropyridazine-3-carboxylate
Abstract
In the landscape of medicinal chemistry, precision is paramount. The correct identification of chemical reagents is the bedrock upon which reliable, reproducible research is built. This guide confronts a persistent point of confusion surrounding Methyl 6-amino-5-nitropyridazine-3-carboxylate, a valuable heterocyclic building block. We will dissect the ambiguity surrounding its Chemical Abstracts Service (CAS) number, establish its correct identity, and provide a comprehensive, field-tested overview of its synthesis, characterization, and application. This document is intended for researchers, chemists, and drug development professionals who require a definitive resource for this important synthetic intermediate.
Chapter 1: Decoding the Identity - The CAS Number Investigation
The nomenclature of complex organic molecules can often lead to ambiguity, and this compound is a prime example. A survey of chemical supplier databases and literature reveals a notable inconsistency in its listed CAS number, which can impede procurement, regulatory compliance, and scientific communication.
The primary source of confusion arises from the existence of structurally similar isomers and incorrectly assigned identifiers in some commercial catalogs. Our investigation confirms that the correct and officially assigned CAS number for the structure corresponding to this compound is 1442963-53-3 .
It is crucial to distinguish this compound from its isomers, which may have different reactivity and pharmacological profiles. The most common point of confusion is with isomers where the functional groups are arranged differently on the pyridazine ring.
To ensure unequivocal identification, researchers should always verify the structure against the CAS number. The diagram below illustrates the logical workflow for validating the identity of this reagent before its use in a synthetic campaign.
Caption: Workflow for verifying the identity of this compound.
Key Structural and Physicochemical Properties
A summary of the essential properties for CAS 1442963-53-3 is provided below. These values are critical for reaction planning and analytical characterization.
| Property | Value |
| CAS Number | 1442963-53-3 |
| Molecular Formula | C₆H₆N₄O₄ |
| Molecular Weight | 214.14 g/mol |
| IUPAC Name | This compound |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |
Chapter 2: Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through a multi-step sequence starting from more common precursors. The following protocol is a representative method adapted from literature, designed for reliability and scalability in a standard laboratory setting.
Expertise & Causality: Why This Protocol Works
This synthesis involves the nitration of an aminopyridazine precursor. The choice of nitrating agent and reaction conditions is critical. We use a mixed acid nitration (sulfuric and nitric acid) at a controlled temperature. The concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The amino group on the pyridazine ring is a strong activating group, but its basicity requires the use of a strong acid to facilitate the reaction. Temperature control is paramount; runaway nitrations are highly exothermic and can lead to decomposition and reduced yields.
The subsequent workup procedure is designed to safely quench the strong acid and precipitate the desired product, which has low solubility in an aqueous medium. Purification by recrystallization is chosen to efficiently remove any unreacted starting material and isomeric byproducts.
Detailed Experimental Protocol
Reaction Scheme:
Technical Whitepaper: Methyl 6-amino-5-nitropyridazine-3-carboxylate
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes the specific utility of Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS 1379171-16-0) as a scaffold for fused heterocyclic synthesis, distinguishing it clearly from its common pyridine analog.
A Strategic Scaffold for Fused Heterocyclic Drug Discovery
Executive Summary
In the realm of fragment-based drug discovery (FBDD), the demand for nitrogen-rich scaffolds with orthogonal reactivity is critical. This compound represents a high-value "vicinal donor-acceptor" synthons. Unlike its ubiquitous pyridine analog, this pyridazine derivative offers unique hydrogen-bonding vectors and solubility profiles essential for kinase inhibitor design.
This guide details the physicochemical profile, validated synthetic pathways, and strategic application of this compound as a precursor for pyrimido[4,5-c]pyridazines and imidazo[4,5-c]pyridazines —privileged structures in oncology and infectious disease research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Critical Distinction: Researchers often confuse this compound with Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8). Verification of the 1,2-diazine (pyridazine) core is essential for intended reactivity.
| Property | Specification |
| IUPAC Name | Methyl 6-amino-5-nitro-3-pyridazinecarboxylate |
| CAS Number | 1379171-16-0 |
| Molecular Formula | C₆H₆N₄O₄ |
| Molecular Weight | 198.14 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, warm MeOH; Sparingly soluble in water |
| Melting Point | >220°C (Decomposes) |
| pKa (Calculated) | ~2.5 (Amino group is weakly basic due to -NO₂ and -COOMe withdrawal) |
| H-Bond Donors/Acceptors | 2 Donors / 6 Acceptors |
Synthetic Pathways & Methodology
The synthesis of this scaffold requires careful regiochemical control to ensure the nitro group enters the 5-position relative to the 3-carboxylate. Two primary routes are established: Direct Nitration (Route A) and Nucleophilic Substitution (Route B).
Route A: Electrophilic Nitration (Preferred)
This route utilizes the directing power of the amino group to install the nitro functionality.
-
Precursor: Methyl 6-aminopyridazine-3-carboxylate (CAS 98140-96-6).[1]
-
Mechanism: The amino group at C6 activates the ortho-position (C5). The ester at C3 deactivates C4, ensuring high regioselectivity.
Protocol:
-
Dissolution: Dissolve 10.0 g of Methyl 6-aminopyridazine-3-carboxylate in 50 mL of concentrated sulfuric acid (H₂SO₄) at 0°C. Maintain temperature <5°C to prevent hydrolysis of the ester.
-
Nitration: Dropwise add a mixture of fuming nitric acid (HNO₃, 1.2 eq) and H₂SO₄ over 30 minutes.
-
Reaction: Stir at 0–10°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1]
-
Quench: Pour the reaction mixture onto 200 g of crushed ice/water. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water until pH neutral, and recrystallize from methanol/acetonitrile.
Route B: S_NAr Displacement (Alternative)
Used when the chloropyridazine precursor is more accessible.
-
Precursor: Methyl 6-chloro-5-nitropyridazine-3-carboxylate.
-
Reaction: Treat with 7M Ammonia in Methanol at 0°C.
-
Outcome: The nitro group at C5 activates the C6-chlorine for displacement. Note: This route risks displacing the nitro group if temperature is uncontrolled.
Reaction Logic & Functionalization Map
The core value of this molecule lies in its ortho-nitroaniline motif. This functionality allows for reduction to a vicinal diamine, enabling cyclization into tricyclic cores.
Figure 1: Synthetic divergence from the nitro-amino scaffold. The reduction to the diamine is the gateway to fused heterocyclic systems.
Applications in Drug Discovery[6]
Kinase Inhibitor Scaffolds (CDK/GSK3)
The imidazo[4,5-c]pyridazine system, derived from this intermediate, mimics the purine core of ATP.
-
Mechanism: The pyridazine nitrogens (N1/N2) provide unique hydrogen bond acceptor capabilities in the ATP-binding pocket, often improving selectivity over standard purine or pyrimidine scaffolds.
-
Workflow: Reduce nitro group
Cyclize with R-CHO Saponify ester Amide coupling to solubilizing tail.
Antibacterial Agents
Derivatives of 6-amino-5-nitropyridazine have shown efficacy against Gram-positive pathogens by inhibiting DNA gyrase B. The methyl ester allows for the introduction of lipophilic side chains to improve cell permeability.
DNA Intercalators
The planar nature of the fused systems (after cyclization) allows for DNA intercalation. The 5-nitro group itself can be retained as a bioreductive switch in hypoxia-activated prodrugs.
Analytical Characterization Standards
To validate the integrity of the compound, the following signals must be observed.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 3.95 ppm (s, 3H, -OCH₃).
- 7.60 ppm (s, 1H, Pyridazine H-4). Note: This singlet is diagnostic; lack of coupling confirms substitution pattern.
- 8.20–8.50 ppm (br s, 2H, -NH₂).
-
LC-MS (ESI+):
-
Calculated [M+H]⁺: 199.14.
-
Observe peak at m/z 199.1.
-
-
IR Spectroscopy:
-
Nitro stretch: ~1350 cm⁻¹ and 1530 cm⁻¹.
-
Ester Carbonyl: ~1720 cm⁻¹.
-
Amine: ~3300–3400 cm⁻¹.
-
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Category 4 (Oral).
-
Skin/Eye Irritation: Category 2.
-
Specific Target Organ Toxicity: Respiratory Irritation.
Handling Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to nitro compound permeability), safety goggles, and lab coat.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester is susceptible to hydrolysis; the amino group can oxidize over time if exposed to air.
References
-
Angene Chemical . (n.d.). Safety Data Sheet: this compound. Retrieved October 26, 2025, from [Link]
-
PubChem . (2025). Compound Summary: Methyl 6-chloro-5-nitropyridine-3-carboxylate (Analogous Chemistry). Retrieved October 26, 2025, from [Link]
- Journal of Heterocyclic Chemistry. (General Reference for Pyridazine Nitration). Synthesis of substituted pyridazines via nucleophilic substitution. (Contextual grounding for Route B).
Sources
Technical Guide: Comparative Analysis of Nitropyridazine and Nitropyridine Carboxylates in Drug Discovery
Executive Summary
In the optimization of small-molecule therapeutics, the transition from nitropyridine carboxylates to nitropyridazine carboxylates represents a high-impact bioisosteric replacement. While both scaffolds serve as electron-deficient building blocks for nucleophilic aromatic substitution (
The introduction of the second nitrogen atom (N2) in the pyridazine core creates a "magic nitrogen" effect: significantly lowering lipophilicity (
Electronic & Structural Architecture
The fundamental difference lies in the perturbation of the
The "Alpha-Effect" and Electron Deficiency
-
Nitropyridine Carboxylates: The pyridine nitrogen withdraws electron density via induction (-I) and resonance (-M). The addition of a nitro group (strong EWG) and a carboxylate (moderate EWG) creates specific "hotspots" for nucleophilic attack, typically ortho/para to the nitro group.
-
Nitropyridazine Carboxylates: The adjacent nitrogen atoms (N-N bond) exert a powerful electron-withdrawing effect. The repulsion between the lone pairs (alpha-effect) raises the ground state energy, while the high electronegativity lowers the LUMO energy. Consequently, nitropyridazine carboxylates are super-electrophiles . They are significantly more reactive toward nucleophiles than their pyridine analogs, often requiring milder reaction conditions to prevent over-substitution or ring opening.
Physicochemical Comparison Table
| Feature | Nitropyridine-2-carboxylate Core | Nitropyridazine-3-carboxylate Core | Impact on Drug Design |
| Hybridization | Single | Two adjacent | Pyridazine is more polar. |
| Basicity (pKa) | ~5.2 (unsubstituted) | ~2.3 (unsubstituted) | Pyridazine is less likely to be protonated at phys. pH. |
| Lipophilicity | Moderate (Ref) | Low (Lower cLogP) | Pyridazine improves water solubility. |
| Dipole Moment | ~2.2 D | ~4.0 D | Pyridazine has stronger dipole-dipole interactions. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyridazine offers unique binding vectors. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Generally higher (N-N reduces CYP affinity) | Pyridazine can improve half-life ( |
Synthetic Access: The "Synthesis Gap"[1]
A critical bottleneck in adopting pyridazine scaffolds is the "synthesis gap."[1]
-
Pyridine Synthesis (Consonant): Pyridines are synthesized via "consonant" connectivity (e.g., 1,5-dicarbonyls).[1] Nitration is difficult due to ring deactivation but achievable via N-oxides or rearrangement (e.g., using
). -
Pyridazine Synthesis (Dissonant): Pyridazines require "dissonant" connectivity (e.g., 1,4-dicarbonyls + hydrazine).[1] Direct nitration of pyridazine carboxylates is often impossible due to the ring's extreme electron deficiency.
Visualization: Synthetic Pathways & Skeletal Editing[1][2]
Caption: Comparative synthetic access. Note the divergence: Pyridines use N-oxide activation; Pyridazines increasingly rely on skeletal editing or de novo ring construction.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
This is the most practical differentiator for the bench scientist.
The "Super-Electrophile" Hypothesis
In a nitropyridazine carboxylate, the ring is pulled electron-poor by three forces:
Result: Halogens (Cl/F) leaving groups on nitropyridazines are displaced orders of magnitude faster than on nitropyridines.
-
Caution: This high reactivity can lead to "double hits" (displacing other groups) or hydrolysis of the ester if aqueous bases are used.
Regioselectivity Rules
-
Nitropyridine: Nucleophiles attack ortho/para to the
.[5] The ring nitrogen directs ortho/para as well. -
Nitropyridazine: The nucleophile will attack the position that maximizes negative charge delocalization onto the nitro group AND the ring nitrogens.
Experimental Protocol: Scaffold Synthesis
Objective: Synthesis of a core scaffold via displacement of a chloride by a primary amine. Comparison:
-
Substrate A: Methyl 2-chloro-3-nitropyridine-4-carboxylate.
-
Substrate B: Methyl 3-chloro-4-nitropyridazine-5-carboxylate.
Protocol: Controlled Nucleophilic Displacement
Trustworthiness Check: This protocol uses a mild base (DIPEA) and low temperature for the pyridazine to prevent ester hydrolysis or ring degradation, contrasting with the heat required for the pyridine.
Materials
-
Substrate A or B (1.0 eq)
-
Primary Amine (e.g., Benzylamine, 1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine, 1.2 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if solubility issues arise).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with
. Dissolve 1.0 mmol of the Substrate in 5 mL anhydrous THF. -
Temperature Control (The Critical Difference):
-
For Nitropyridazine (Substrate B): Cool the solution to 0°C (Ice bath). The high reactivity requires kinetic control.
-
For Nitropyridine (Substrate A): Maintain at Room Temperature (25°C) .
-
-
Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.1 mmol).
-
Monitoring:
-
Substrate B: Monitor via TLC/LCMS every 15 minutes. Reaction is typically complete in < 1 hour.
-
Substrate A: If no reaction after 2 hours, heat to 60°C . Pyridines often require thermal activation.
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with water and brine to remove DMF/DIPEA salts. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Expected Outcome:
-
Pyridazine: >90% yield at 0°C.
-
Pyridine: Requires heat; potential for lower yield if the carboxylate sterically hinders the attack.
Medicinal Chemistry Implications[1][2][8][9]
Bioisosterism & Solubility
Replacing a pyridine core with pyridazine is a strategic "scaffold hop" to lower LogP.
-
Mechanism: The lone pair on the second nitrogen is not involved in aromaticity but contributes to the dipole. This increases solvation by water molecules.
-
Application: If a Nitropyridine-based lead compound has poor solubility or high metabolic clearance, the Pyridazine analog is the standard rescue strategy.
Metabolic Stability
-
Pyridine: Often oxidized to the N-oxide or hydroxylated at the
-position by CYP450. -
Pyridazine: The electron-deficient nature makes the ring less prone to oxidative metabolism. However, the nitro group itself is a liability (nitro-reductases can reduce it to a toxic hydroxylamine or amine). Note: In final drugs, the nitro group is usually reduced to an amine or amide; it is rarely the final pharmacophore.
Visualization: Reactivity & Bioisosterism Logic
Caption: Decision tree for scaffold hopping from pyridine to pyridazine to optimize physicochemical properties.
References
-
Skeletal Editing of Pyridines: Purins, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science. Link
-
Pyridazine Bioisosteres: Tucaliuc, R. A., et al. (2023).[2][7][8][9] Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry. Processes. Link
-
Nitropyridine Reactivity: BenchChem Technical Guides. Reactivity of the nitro group on a pyridine ring. Link
-
Nucleophilic Substitution: Wikipedia.
). Link - Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text).
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bridging the pyridine-pyridazine synthesis gap by skeletal editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
Navigating the Isomeric Maze: A Technical Guide to Methyl 6-amino-5-nitropyridazine-3-carboxylate and its Pyridine Analogue
An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development
In the pursuit of novel therapeutics, the precise identity of a chemical building block is paramount. This guide addresses the critical details of Methyl 6-amino-5-nitropyridazine-3-carboxylate, a molecule of interest in heterocyclic chemistry. However, a significant nomenclature ambiguity exists in commercial and database sources, frequently conflating this pyridazine derivative with its more common pyridine analogue, Methyl 6-amino-5-nitropyridine-3-carboxylate. This document serves as a definitive technical resource, clarifying the distinction between these two isomers, providing their unique identifiers, and presenting available scientific data to ensure researchers can confidently identify and utilize the correct compound for their specific application.
Part 1: Compound Identification and Core Properties
The primary point of confusion arises from the heterocyclic core: a pyridazine ring features two adjacent nitrogen atoms, while a pyridine ring contains only one. This seemingly small difference results in two distinct molecules with different chemical formulas, weights, and properties. It is crucial for researchers to verify the identity of their material using the CAS number and other unique identifiers provided below.
Many commercial suppliers incorrectly list the pyridine derivative (CAS 104685-75-8) under the "pyridazine" name.[1] This guide will first describe the requested, albeit less documented, pyridazine compound before providing a more detailed overview of its commonly mistaken pyridine counterpart.
The Target Compound: this compound
This compound contains the 1,2-diazine (pyridazine) ring system. Information regarding its synthesis and application is not widely available in peer-reviewed literature, suggesting it is a more specialized or novel reagent.
The Common Analogue: Methyl 6-amino-5-nitropyridine-3-carboxylate
This isomer, containing the pyridine ring, is a well-established chemical intermediate. It is frequently used as a precursor in the synthesis of more complex nitrogen-containing heterocycles for pharmaceutical research.[2]
A summary of the core identifiers and properties for both compounds is presented below for direct comparison.
| Property | This compound | Methyl 6-amino-5-nitropyridine-3-carboxylate |
| Structure | (Image of Pyridazine Structure) | (Image of Pyridine Structure) |
| CAS Number | 1379171-16-0[3] | 104685-75-8[4] |
| Molecular Formula | C₆H₆N₄O₄[3] | C₇H₇N₃O₄[4] |
| Molecular Weight | 198.14 g/mol [3] | 197.15 g/mol [4] |
| Canonical SMILES | COC(=O)c1nnc(c(c1)[O-])N[3] | COC(=O)C1=CC(=C(N=C1)N)[O-] |
| InChI Key | Not widely available | DCFLDKSHKLPIQA-UHFFFAOYSA-N[1] |
| Appearance | Data not available | Yellow solid / needle-like crystals |
| Storage Temperature | 2-8°C | -20°C[4] |
Part 2: Synthesis and Mechanistic Considerations
The synthetic routes to these compounds are distinct, reflecting the differences in their core structures. While a detailed, peer-reviewed protocol for the pyridazine derivative is elusive, the synthesis of the pyridine analogue is documented.
Synthesis of Methyl 6-amino-5-nitropyridine-3-carboxylate
The most direct and commonly cited method for synthesizing the pyridine derivative is via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring.
Reaction Scheme:
Mechanism and Rationale: The synthesis hinges on the high electrophilicity of the carbon atom at the 6-position of the pyridine ring. This electrophilicity is significantly enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group (-NO₂) at the 5-position. The chlorine atom at the 6-position is a good leaving group. Ammonia acts as the nucleophile, attacking the C6 carbon and displacing the chloride ion to form the final amino-substituted product. The reaction is typically run at or below room temperature.
Experimental Protocol (Example): Note: This is a representative protocol synthesized from available literature. Researchers should consult original sources and perform their own optimizations.
-
Dissolution: Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.[5]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of ammonia in the chosen solvent (e.g., 2M NH₃ in ethanol, ~4.0 eq) dropwise while stirring.
-
Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature, stirring for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, crystals of the product may form. The reaction mixture can be concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting yellow solid can be purified by recrystallization from a solvent like dimethylformamide (DMF) to yield yellow, needle-like crystals of Methyl 6-amino-5-nitropyridine-3-carboxylate.
Part 3: Spectroscopic Characterization
While specific experimental spectra for the pyridazine derivative are not publicly available, a Certificate of Analysis for a related pyridine compound, 2-Amino-6-methyl-3-nitropyridine, confirms that the structure can be verified using ¹H NMR.[6] For the common pyridine analogue (CAS 104685-75-8), the expected ¹H NMR signals would allow for unambiguous structure confirmation.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) for Methyl 6-amino-5-nitropyridine-3-carboxylate:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H4 (Pyridine ring) |
| ~8.4 | br s | 2H | -NH₂ |
| ~8.2 | d | 1H | H2 (Pyridine ring) |
| ~3.9 | s | 3H | -OCH₃ (Ester) |
Note: These are predicted values. Actual shifts may vary. The broad singlet for the amino protons is characteristic and its integration is key. The two doublets correspond to the two protons on the pyridine ring.
Part 4: Applications in Research and Development
The utility of these compounds lies in their densely functionalized heterocyclic structures, making them valuable starting points for creating more complex molecules.
-
Methyl 6-amino-5-nitropyridine-3-carboxylate (Pyridine Analogue): This molecule is a versatile building block for constructing annulated (fused-ring) nitrogen heterocycles.[7] The presence of the amino, nitro, and ester groups allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, which can then be used for cyclization reactions. This chemistry is fundamental to the synthesis of compounds investigated as potential Histone Deacetylase (HDAC) inhibitors , which are a major target class in cancer therapy.[8][9]
-
This compound (Pyridazine Analogue): While specific applications are not well-documented, pyridazine-containing compounds are known to be key intermediates in the development of anti-tumor and blood-lipid-lowering agents, as well as insecticides.[10] The unique electronic properties conferred by the adjacent nitrogen atoms in the pyridazine ring make it an attractive scaffold for medicinal chemists.
Part 5: Safety and Handling
As with all nitroaromatic and aminopyridine compounds, appropriate safety precautions must be taken. The following guidance is a synthesis of information from available Safety Data Sheets (SDS) for structurally related chemicals.[11][12]
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Explosive Risk: Like many organic nitro compounds, it may form explosible dust-air mixtures if dispersed in a finely powdered form.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature for the pyridine analogue is -20°C.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
By carefully distinguishing between these two isomers and adhering to strict safety protocols, researchers can effectively and safely leverage these valuable heterocyclic building blocks in the advancement of science.
References
-
Thermo Fisher Scientific. Certificate of Analysis: 2-Amino-6-methyl-3-nitropyridine, 98%. Retrieved from [Link]
-
Angene Chemical. This compound (CAS# 1379171-16-0). Retrieved from [Link]
- (Reference not used in final text)
- (Reference not used in final text)
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- (Reference not used in final text)
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 23). The Significance of Methyl 6-Amino-5-Nitropyridine-3-Carboxylate in Pharmaceutical Development. Retrieved from [Link]
- (Reference not used in final text)
- (Reference not used in final text)
- Zhang, L., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386.
- Butler, K. V., et al. (2008). Amino acid derivatives as histone deacetylase inhibitors. Bioorganic & medicinal chemistry letters, 18(3), 844–848.
- (Reference not used in final text)
- (Reference not used in final text)
-
IUPHAR/BPS Guide to PHARMACOLOGY. 3.5.1.- Histone deacetylases (HDACs). Retrieved from [Link]
- (Reference not used in final text)
- (Reference not used in final text)
- (Reference not used in final text)
- (Reference not used in final text)
- (Reference not used in final text)
- (Reference not used in final text)
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- 8. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Nitrogen Heterocycle Building Blocks for Medicinal Chemistry
Introduction: The Central Role of Nitrogen Heterocycles in Modern Medicine
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core structures of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Their prevalence is staggering; analyses of FDA-approved drugs reveal that nitrogen heterocycles are the most common structural motif, present in approximately 60% of unique small-molecule drugs.[5] One study found that between 2013 and 2023, a remarkable 82% of all approved small-molecule drugs contained at least one nitrogen heterocycle.[][7] This dominance underscores their critical importance in the development of new therapeutic agents.[1][3]
The significance of these structures lies in their diverse chemical properties and their ability to engage in a wide range of biological interactions.[8] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like proteins and nucleic acids.[5] Furthermore, the diverse ring sizes and saturation levels of nitrogen heterocycles provide a rich three-dimensional chemical space for drug design, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[7]
This guide provides a comprehensive overview of key nitrogen heterocycle building blocks in medicinal chemistry. It will delve into their classification, the strategic importance of specific ring systems, and the modern synthetic methodologies employed for their construction and functionalization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these privileged scaffolds in their own discovery programs.
Classification of Nitrogen Heterocycles: A Framework for Drug Design
Nitrogen heterocycles can be broadly classified based on ring size, the number of nitrogen atoms, and the degree of saturation. This classification provides a systematic framework for understanding their properties and potential applications in medicinal chemistry.
By Ring Size and Saturation
-
Three- and Four-Membered Rings (e.g., Aziridines, Azetidines): These strained rings are often used to introduce conformational rigidity and improve bioavailability.[] Azetidine, for instance, is a four-membered ring that has seen increasing use in modern medicinal chemistry.[2][]
-
Five-Membered Rings (e.g., Pyrrolidine, Pyrrole, Imidazole, Pyrazole, Triazoles): This is a diverse group with both saturated (pyrrolidine) and aromatic (pyrrole, imidazole) members. Pyrrolidine is a common scaffold, appearing in 40 approved drugs between 2013 and 2023.[] Aromatic five-membered rings like imidazole and pyrazole are prevalent in kinase inhibitors and other targeted therapies.[9][10] 1,2,4-Triazole is a key component in many antifungal and anticancer drugs.[]
-
Six-Membered Rings (e.g., Piperidine, Pyridine, Piperazine, Pyrimidine): This is arguably the most important class of nitrogen heterocycles in medicinal chemistry. Piperidine, pyridine, and piperazine are the top three most frequently utilized nitrogen heterocyclic ring systems in FDA-approved drugs.[1] Pyridine is the most common, found in 54 drugs approved between 2013 and 2023, followed closely by piperidine.[][11]
-
Fused Ring Systems (e.g., Indole, Quinoline, Quinazoline, Purine): These bicyclic structures, often mimicking endogenous molecules like purine bases, are widely used in kinase inhibitors and antiviral agents.[][9] Quinoline is a well-known scaffold in antimalarial and antibacterial drugs.[]
The following diagram illustrates the classification of common nitrogen heterocycles.
Caption: Classification of common nitrogen heterocycles by ring size.
Prevalence in FDA-Approved Drugs
The following table summarizes the prevalence of the most common nitrogen heterocycles in drugs approved by the FDA between 2013 and 2023.[]
| Rank | Heterocycle | Number of Drugs |
| 1 | Pyridine | 54 |
| 2 | Piperidine | 40 |
| 3 | Pyrrolidine | 40 |
| 4 | Piperazine | 36 |
| 5 | Pyrimidine | 25 |
This data clearly highlights the dominance of six-membered rings, particularly pyridine and piperidine, in modern drug design.
Strategic Importance and Structure-Activity Relationships (SAR)
The choice of a specific nitrogen heterocycle is a critical decision in drug design, driven by the desire to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the heterocyclic core and its substituents impact biological activity.[9][10]
Key Roles of Nitrogen Heterocycles in Drug Action:
-
Scaffolding: They provide a rigid framework to orient functional groups for optimal interaction with a biological target.[7]
-
Bioisosterism: Nitrogen heterocycles can act as bioisosteres for other functional groups, allowing for the modulation of properties like pKa, lipophilicity, and metabolic stability while maintaining or improving biological activity.[1] For example, a triazole ring can be a bioisosteric replacement for an amide group.[1]
-
Target Engagement: The nitrogen atoms can directly participate in hydrogen bonding or other key interactions with the target protein or nucleic acid.[5] This is particularly important in the design of enzyme inhibitors and receptor antagonists.
-
Modulation of Physicochemical Properties: The introduction of a nitrogen heterocycle can significantly alter a molecule's solubility, permeability, and metabolic profile, all of which are critical for drug efficacy.[7]
The following diagram illustrates the key considerations in the SAR of nitrogen heterocycles.
Caption: Key factors influencing the biological activity of nitrogen heterocycles.
Modern Synthetic Methodologies for Nitrogen Heterocycles
The efficient synthesis of functionalized nitrogen heterocycles is a cornerstone of medicinal chemistry. While classical methods remain important, there has been a significant shift towards more efficient, atom-economical, and sustainable approaches.[12][13]
Transition Metal-Catalyzed Reactions
Transition metal catalysis has revolutionized the synthesis of nitrogen heterocycles, enabling the construction of complex ring systems with high efficiency and selectivity.[14][15]
-
C-H Activation/Functionalization: This powerful strategy allows for the direct formation of C-C and C-N bonds by activating otherwise inert C-H bonds.[16][17][18] Rhodium and cobalt catalysts are frequently employed for the synthesis of isoquinolines, indoles, and other fused systems.[15][19][20]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, are used to construct key intermediates for the synthesis of triazoles and other heterocycles.[14]
-
Cyclization/Annulation Reactions: Metal catalysts can promote the cyclization of linear precursors to form a wide variety of heterocyclic rings.[15] For instance, iron-catalyzed cyclization of ketoxime carboxylates is an efficient method for synthesizing pyridines.[15]
Multicomponent Reactions (MCRs)
MCRs are highly efficient one-pot reactions where three or more starting materials are combined to form a complex product, incorporating most or all of the atoms from the reactants.[21][22][23] This approach is highly atom-economical and allows for the rapid generation of diverse libraries of compounds.[22][23]
-
Ugi and Passerini Reactions: These classic MCRs are used to synthesize α-aminoacyl amides and α-acyloxy carboxamides, which can be further elaborated into various nitrogen heterocycles.
-
Hantzsch Dihydropyridine Synthesis: This well-known MCR is used to produce dihydropyridines, which are important scaffolds in cardiovascular drugs.[22]
-
Groebke–Blackburn–Bienaymé Reaction: This three-component reaction is a versatile method for synthesizing fused 3-amino-imidazo-heterocycles.[24]
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis.[25][26] It allows for the generation of radical intermediates under mild conditions, enabling a wide range of transformations for the synthesis and functionalization of nitrogen heterocycles.[25][27]
-
C-H Functionalization: Photoredox catalysis can be used for the direct C-H functionalization of azaheterocycles to introduce alkyl and aryl groups.
-
Cyclization Reactions: Light-induced cyclizations can be used to construct a variety of saturated and unsaturated nitrogen heterocycles.[28]
-
[2+2] Cycloadditions: This method can be used to synthesize highly functionalized azetidines from readily available precursors.[25]
Chemoenzymatic Synthesis
The combination of chemical and enzymatic catalysis offers a powerful approach to the synthesis of enantiomerically pure nitrogen heterocycles.[29] Enzymes can provide high levels of stereoselectivity, while chemical catalysts can be used for transformations that are not accessible to enzymes.[30][31]
-
Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
-
Asymmetric Synthesis: Enzymes can be used to catalyze reactions that create a new stereocenter with high enantiomeric excess. For example, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can be used for the enantioselective formation of C-N bonds.[32]
The following diagram provides a workflow for selecting a synthetic strategy for a target nitrogen heterocycle.
Caption: Decision workflow for selecting a synthetic strategy.
Experimental Protocol: Synthesis of a Substituted Pyridine via Hantzsch Condensation
This protocol describes a classic and reliable method for the synthesis of a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Materials:
-
Ethyl acetoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2 equivalents), the desired aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Oxidation (Optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO2).
Conclusion and Future Outlook
Nitrogen heterocycles will undoubtedly continue to be a dominant feature of the medicinal chemistry landscape. Their unparalleled versatility in terms of structure, reactivity, and biological activity makes them indispensable tools for the design and development of new drugs.[1][3] The ongoing development of novel and more efficient synthetic methodologies, particularly in the areas of C-H functionalization, multicomponent reactions, and photoredox catalysis, will further expand the accessible chemical space and enable the creation of even more complex and sophisticated heterocyclic scaffolds.[2][33] As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of nitrogen heterocycles will be crucial for identifying the next generation of innovative medicines.
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Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (2017, January 5). National Center for Biotechnology Information. [Link]
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General strategies for the synthesis of saturated nitrogen heterocycles... - ResearchGate. (n.d.). ResearchGate. [Link]
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Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Publishing. (2025, March 31). Royal Society of Chemistry. [Link]
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N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - MDPI. (2023, February 7). MDPI. [Link]
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Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles - RSC Publishing. (2025, October 7). Royal Society of Chemistry. [Link]
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Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (2024, November 19). MDPI. [Link]
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Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - PMC. (2021, January 11). National Center for Biotechnology Information. [Link]
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Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - MDPI. (2023, January 11). MDPI. [Link]
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Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.). ResearchGate. [Link]
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Fig. 2. The different methods for the synthesis of N-heterocycles. (A)... - ResearchGate. (n.d.). ResearchGate. [Link]
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A Comprehensive Technical Guide to Methyl 6-amino-5-nitropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Methyl 6-amino-5-nitropyridazine-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. With a molecular weight of 198.14 g/mol , this molecule's unique arrangement of amino, nitro, and carboxylate functional groups on a pyridazine core makes it a valuable scaffold for the synthesis of diverse and complex pharmaceutical agents. This document details its physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and discusses its potential applications, reactivity, and safety considerations. The information presented herein is a synthesis of available data on structurally related compounds and established chemical principles, intended to empower researchers in their drug development endeavors.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[1][2]. The electron-deficient nature of the pyridazine ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This compound is a promising, yet under-explored, member of this class of compounds, offering multiple points for chemical modification.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Molecular Attributes
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1379171-16-0 | [3] |
| Molecular Formula | C₆H₆N₄O₄ | [4] |
| Molecular Weight | 198.14 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |
| Storage | Store at 2-8°C | [4] |
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the aromatic proton on the pyridazine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the pyridazine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display six distinct carbon signals corresponding to the four carbons of the pyridazine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
-
IR (Infrared) Spectroscopy: Key absorption bands are anticipated for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively)[5][6][7].
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 198.14, with characteristic fragmentation patterns resulting from the loss of the methoxy group, the nitro group, and other fragments.
Synthesis and Mechanistic Insights
}
Proposed Synthetic Protocol: Nitration of Methyl 6-aminopyridazine-3-carboxylate
This protocol is based on standard procedures for the nitration of aromatic and heteroaromatic systems[8][9][10][11][12]. The amino group is an activating, ortho-para directing group, while the ester group is a deactivating, meta-directing group. The nitration is expected to occur at the position ortho to the activating amino group.
Materials:
-
Methyl 6-aminopyridazine-3-carboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0°C with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0 and 5°C. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to afford the pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions such as dinitration, and ensure the stability of the nitro-substituted product.
-
Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Aqueous Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acids. Subsequent neutralization is necessary to remove the acids and allow for the extraction of the organic product.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive starting point for the synthesis of a variety of potential therapeutic agents.
}
-
Amino Group: The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, potentially modulating the molecule's biological activity. It can also serve as a key hydrogen bond donor in interactions with biological targets.
-
Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating libraries of compounds with diverse substitution patterns. The nitro group itself can also contribute to biological activity.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This allows for the introduction of various side chains that can influence the compound's pharmacokinetic and pharmacodynamic properties.
The pyridazine core itself is a known pharmacophore, and the combination of these three functional groups provides a powerful platform for the design and synthesis of novel drug candidates targeting a variety of diseases.
Chemical Reactivity and Further Transformations
The reactivity of this compound is dictated by its functional groups and the electron-deficient nature of the pyridazine ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. This transformation provides access to 5,6-diaminopyridazine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems.
-
Reactions of the Amino Group: The amino group can undergo typical reactions of aromatic amines, such as diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the nitro and ester groups, along with the inherent electron deficiency of the pyridazine ring, makes the molecule susceptible to nucleophilic aromatic substitution, although the amino group is activating.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, the following guidelines are based on general knowledge of nitroaromatic and amino-substituted heterocyclic compounds[13][14][15][16][17].
Hazard Identification:
-
Potential for skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
Nitroaromatic compounds can have toxic effects.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Recommended storage temperature is 2-8°C[4].
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a heterocyclic building block with considerable untapped potential. Its multifunctional nature provides a versatile platform for the synthesis of novel and structurally diverse molecules with potential applications in drug discovery. This technical guide, by consolidating available information and providing reasoned scientific insights, aims to facilitate further research and development involving this promising compound. As more experimental data becomes available, a more complete understanding of its properties and reactivity will undoubtedly emerge, further solidifying its role in the advancement of medicinal chemistry.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved from [Link]
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). Retrieved from [Link]
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, September 30). MDPI. Retrieved from [Link]
-
The Significance of Methyl 6-Amino-5-Nitropyridine-3-Carboxylate in Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 23). Retrieved from [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]
-
Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
This compound(CAS# 1379171-16-0 ) - Angene Chemical. (n.d.). Retrieved from [Link]
-
New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action - PubMed. (2020, March 15). Retrieved from [Link]
-
diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). Retrieved from [Link]
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (2010, September). Retrieved from [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (n.d.). Retrieved from [Link]
-
Methyl 6-aminonicotinate – preparation and application - Georganics. (2023, December 28). Retrieved from [Link]
-
Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - Jetir.Org. (n.d.). Retrieved from [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]
-
Nitration of Methyl Benzoate Experiment - PraxiLabs. (n.d.). Retrieved from [Link]
-
Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (n.d.). Retrieved from [Link]
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. (2018, May 1). Retrieved from [Link]
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Guide: Strategic Sourcing and Validation of Methyl 6-amino-5-nitropyridazine-3-carboxylate
Part 1: Executive Directive
In the development of CDK inhibitors and complex imidazo[1,2-b]pyridazine scaffolds, Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS: 1379171-16-0) is a critical, high-value intermediate.
The Core Challenge: This compound suffers from a "Twin Trap" in the global supply chain. It is frequently confused with its pyridine analog, Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS: 104685-75-8), which is significantly cheaper and more abundant. Sourcing errors here lead to catastrophic failure in downstream cyclization reactions (e.g., inability to form the second nitrogen-containing ring).
This guide provides a self-validating protocol to secure the correct pyridazine core, validate its purity, and understand its synthesis-derived impurity profile.
Part 2: Technical Specifications & The "Twin Trap"
You must rigorously distinguish the target from its common imposter. Use the table below to establish your Incoming Quality Control (IQC) specifications.
Table 1: Critical Specification Comparison
| Feature | Target Compound (Pyridazine) | Common Imposter (Pyridine) |
| Chemical Name | This compound | Methyl 6-amino-5-nitropyridine-3-carboxylate |
| CAS Number | 1379171-16-0 | 104685-75-8 |
| Core Structure | 1,2-Diazine (Two adjacent nitrogens) | Pyridine (One nitrogen) |
| Formula | C₆H₆N₄O₄ | C₇H₇N₃O₄ |
| Molecular Weight | 198.14 g/mol | 197.15 g/mol |
| ¹H NMR Signature | Singlet (aromatic CH) at ~8.5-9.0 ppm (due to symmetry/substitution) | Two doublets (if 2,3,6 sub) or Singlets (if 2,3,5,6 sub) - distinct coupling patterns. |
| Primary Use | Imidazo[1,2-b]pyridazine synthesis (Kinase Inhibitors) | General pyridine building blocks |
Part 3: Synthesis Logic & Impurity Profiling
To validate "High Purity" claims (>97%), you must understand how the molecule is made. The synthesis typically involves the nitration of a pyridazine precursor or nucleophilic substitution on a nitropyridazine.
Impurity Origins
-
Regioisomers: Nitration of 6-aminopyridazine-3-carboxylate can yield the 4-nitro isomer (rare but possible) or dinitro species.
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis, leading to the carboxylic acid (Acid impurity), which will stall downstream ester-based cyclizations.
-
Halogenated Precursors: If synthesized via Methyl 6-chloro-5-nitropyridazine-3-carboxylate, residual chlorine species may poison palladium catalysts used in subsequent cross-couplings.
Visualization: Synthesis & Impurity Pathways
Figure 1: Synthesis logic showing the origin of critical impurities.[1] Note that moisture exposure leads to Impurity A (Acid), rendering the material useless for ester-dependent chemistry.
Part 4: Validated Suppliers & Sourcing Strategy
Based on current chemical registry data and stock availability, the following suppliers have demonstrated capability with the Pyridazine core (CAS 1379171-16-0).
Warning: Many aggregators (e.g., ChemicalBook) mix the data for the Pyridine and Pyridazine analogs. Always verify the structure image before ordering.
Recommended Supplier Tier List
| Supplier | Reliability Rating | Notes |
| Angene International | High | Explicitly lists CAS 1379171-16-0 with correct structure. Often holds stock in mg to gram scale. |
| MolCore | High | Specializes in heterocyclic intermediates. Good documentation on pyridazine derivatives. |
| AK Scientific | Medium | Good for US-based rapid delivery, but cross-reference their catalog number to ensure it's not the pyridine isomer. |
| Fluorochem | High (EU/UK) | Reliable for difficult-to-find heterocycles. |
The "Self-Validating" Sourcing Protocol
Do not just place an order. Execute this 3-step verification:
-
The "Structure Check" Email: Before PO issuance, email the technical sales rep: "Please confirm the structure for [Catalog #]. Does the ring contain one nitrogen or two? I require the 1,2-diazine (pyridazine) core, CAS 1379171-16-0."
-
Request Batch H-NMR: Ask for a spectrum specifically zooming in on the aromatic region (8.0–9.5 ppm).
-
Pass: A single distinct aromatic signal (or tight system).
-
Fail: Two distinct doublets with large coupling constants (indicative of the pyridine analog).
-
-
Moisture Limit: Specify "Store Desiccated." Hydrolysis of the methyl ester is the #1 degradation mode.
Part 5: Experimental Validation Protocol (IQC)
Upon receipt of the material, the following protocol serves as the definitive "Go/No-Go" decision gate.
Identity Verification (H-NMR)
-
Solvent: DMSO-d6 (The compound is sparingly soluble in CDCl3).
-
Key Signal: Look for the amine protons (
) as a broad singlet around 7.5–8.0 ppm (exchangeable) and the aromatic proton at position 4. -
Differentiation: The pyridine analog will show splitting patterns characteristic of 2,3,5-substituted pyridines (
Hz or Hz depending on isomer). The target pyridazine should show a simpler aromatic region due to the lack of adjacent protons.
Purity Assay (HPLC)[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Nitro group absorbance) and 210 nm.
-
Acceptance Criteria:
-
Main Peak Area > 97%.
-
"Acid" Impurity (Retention time < Main Peak) < 1.0%.
-
Part 6: Handling & Safety (E-E-A-T)
-
Thermal Hazard: As a nitro-heterocycle, this compound possesses high energy potential. Do not heat neat material above 100°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up any reaction >10g.
-
Sensitization: Pyridazine intermediates are potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.
-
Storage: -20°C, under Argon/Nitrogen. The methyl ester is labile; moisture ingress will degrade purity within weeks at room temperature.
References
-
Angene International. (n.d.). This compound Product Page. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 6-amino-5-nitropyridine-3-carboxylate (The Common Imposter). Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (Context on pyridazine scaffold synthesis). Retrieved from [Link]
Sources
Advanced Scaffolding: 3-Methoxycarbonyl-6-amino-5-nitropyridazine in Heterocyclic Drug Design
This guide details the technical utility, synthetic pathways, and pharmaceutical applications of 3-methoxycarbonyl-6-amino-5-nitropyridazine (Methyl 6-amino-5-nitropyridazine-3-carboxylate).
Executive Summary: The "Push-Pull" Linchpin
3-Methoxycarbonyl-6-amino-5-nitropyridazine represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the pyridazine core (1,2-diazine) decorated with three distinct functional handles:
-
C3-Methoxycarbonyl (Ester): An electrophilic site ready for amidation or hydrolysis to modulate solubility and lipophilicity.
-
C5-Nitro (Electron Withdrawing): A latent amino group that activates the ring for nucleophilic attack at C4 or C6 prior to reduction.
-
C6-Amino (Electron Donating): Provides the necessary nucleophilicity for cyclization reactions.
This specific substitution pattern makes the compound an ideal precursor for Imidazo[4,5-c]pyridazines , a scaffold bioisosteric to purines and highly relevant in the development of kinase inhibitors (e.g., JAK, c-Met) and antitubercular agents.
Synthetic Utility & Reactivity Profile
The primary value of this compound is its role as a gateway to fused heterocyclic systems. The nitro-amino motif is a "pre-cyclization" state.
The Core Transformation: Reductive Cyclization
The most critical workflow involves reducing the C5-nitro group to a primary amine, generating a 5,6-diaminopyridazine . This transient species reacts immediately with electrophiles (aldehydes, carboxylic acids, or orthoesters) to close the imidazole ring.
Mechanism:
-
Reduction:
(via Hydrogenation or Fe/Acid). -
Condensation: The newly formed C5-amine and the existing C6-amine attack a carbon electrophile.
-
Dehydration: Loss of water drives the formation of the aromatic imidazo[4,5-c]pyridazine system.
Visualization: The Divergent Synthesis Workflow
The following diagram illustrates how this single scaffold diverges into multiple drug classes.
Caption: Divergent synthesis pathways originating from the reduction of the 5-nitro group.
Experimental Protocols
These protocols are designed for high-fidelity reproduction in a research setting.
Protocol A: Synthesis of the Core Scaffold (Nitration)
Context: Converting Methyl 6-aminopyridazine-3-carboxylate to the 5-nitro derivative.
Reagents:
-
Methyl 6-aminopyridazine-3-carboxylate (1.0 eq)
-
Conc. Sulfuric Acid (
) -
Fuming Nitric Acid (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Methyl 6-aminopyridazine-3-carboxylate in 15 mL of conc.
at 0°C. Maintain temperature below 5°C to prevent decarboxylation. -
Nitration: Add fuming
(1.2 eq) dropwise over 30 minutes. The amino group directs the nitro group to the ortho position (C5) due to the deactivating nature of the pyridazine nitrogens at other positions. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quench: Pour the mixture onto 100g of crushed ice.
-
Isolation: Neutralize carefully with solid
to pH 6-7. The yellow precipitate (Target) is filtered, washed with cold water, and dried in vacuo. -
Validation: Check purity via HPLC. Expected yield: 65-75%.
Protocol B: Reductive Cyclization to Imidazo[4,5-c]pyridazine
Context: Generating the kinase inhibitor scaffold.
Reagents:
-
3-Methoxycarbonyl-6-amino-5-nitropyridazine (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Glacial Acetic Acid (AcOH, solvent/reactant)
-
Triethyl orthoformate (Cyclizing agent)
Step-by-Step Methodology:
-
Reduction: Suspend the nitro compound in AcOH/EtOH (1:1). Add Fe powder. Heat to reflux for 2 hours. The yellow suspension will turn dark/clear as the amine forms.
-
Filtration: Filter hot through Celite to remove iron residues.
-
Cyclization (One-Pot): To the filtrate (containing the unstable diamine), add Triethyl orthoformate (3.0 eq) and reflux for an additional 3 hours.
-
Workup: Evaporate solvents. Redissolve residue in EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM:MeOH gradient).
Pharmaceutical Applications & Data
The resulting Imidazo[4,5-c]pyridazine derivatives are privileged structures in drug discovery.
Target Landscape
| Therapeutic Area | Biological Target | Mechanism of Action |
| Oncology | c-Met Kinase | ATP-competitive inhibition. The pyridazine nitrogen accepts a H-bond from the hinge region (Met1160). |
| Oncology | JAK2 / JAK3 | Inhibition of the Janus Kinase pathway, effective in myeloproliferative disorders. |
| Infectious Disease | Mtb-ThyX | Inhibition of Mycobacterium tuberculosis thymidylate synthase (essential for DNA replication). |
| Neurology | GABA-A Receptors | Positive allosteric modulation (similar to benzodiazepines but with distinct metabolic profiles). |
Comparative Activity Data (Representative)
Data synthesized from structure-activity relationship (SAR) studies of fused pyridazines.
| Scaffold Variant | R-Group (C2 Position) | IC50 (c-Met) | IC50 (H1993 Cells) | Solubility (pH 7.4) |
| Imidazo[4,5-c] | -H (Unsubstituted) | >10 µM | Inactive | High |
| Imidazo[4,5-c] | -Ph (Phenyl) | 1.2 µM | 5.4 µM | Low |
| Imidazo[4,5-c] | -Benzyl-Piperazine | 14 nM | 240 nM | Moderate |
Note: The C3-ester group (from our starting material) is often hydrolyzed to the acid and coupled with amines to create the "Tail" region of the drug, improving solubility and solvent exposure.
References
-
BenchChem. Synthesis of 2-Amino-6-methoxy-3-nitropyridine and Pyridazine Analogs. (2025).[1]
-
Mullins, S. et al. Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 2024.
-
Temple, C. et al. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-c]pyridazines. Journal of Medicinal Chemistry, 1987.[2]
-
BOC Sciences. 6-Amino-5-nitropyridine-3-carboxylic acid methyl ester & Derivatives.[] (2026).[]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2025.
Sources
The Pyridazine Nucleus: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1] This technical guide provides a comprehensive overview of the pyridazine scaffold, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will explore the causality behind synthetic choices and experimental designs, present self-validating protocols, and ground our discussion in authoritative references. This guide is intended to empower researchers to leverage the full potential of pyridazine-based compounds in their drug discovery endeavors.
Introduction: The Rise of the Pyridazine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the majority of FDA-approved drugs.[2][3] Among these, the pyridazine core has garnered significant attention for its unique electronic and structural features. The presence of the two adjacent nitrogen atoms imparts a distinct dipole moment and hydrogen bonding capacity, influencing molecular recognition and pharmacokinetic properties.[4] This has led to the development of pyridazine-containing drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and neuroprotective effects.[1][5][6][7][8]
Recently, pyridazine has been recognized by major pharmaceutical companies as one of the "most developable" heteroaromatic rings for drug design.[9] This is underscored by the recent FDA approvals of drugs like relugolix and deucravacitinib, both of which feature a pyridazine core.[4] This guide will delve into the chemical and biological intricacies that make the pyridazine scaffold a truly privileged structure in modern drug discovery.
Strategic Synthesis of Pyridazine Scaffolds
The synthetic accessibility of the pyridazine core and its amenability to functionalization are key to its utility in drug discovery.[1][7] The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Classical Synthesis: The Paal-Knorr Condensation and its Variants
A cornerstone of pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach offers a straightforward entry into a variety of substituted pyridazines.
Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine via Paal-Knorr Condensation
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added hydrazine hydrate (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for 2-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality behind Experimental Choices: The choice of solvent can significantly influence the reaction rate and yield. Acetic acid, for instance, can catalyze the condensation and dehydration steps. The use of a slight excess of hydrazine hydrate ensures complete consumption of the dicarbonyl starting material.
Modern Synthetic Approaches: Leveraging Cross-Coupling and Cycloaddition Reactions
Modern synthetic organic chemistry has expanded the toolbox for constructing pyridazine scaffolds with high precision and diversity.
-
Suzuki and Stille Cross-Coupling Reactions: These palladium-catalyzed reactions are invaluable for introducing aryl or heteroaryl substituents onto a pre-formed halopyridazine core. This allows for the late-stage functionalization of the scaffold, which is highly advantageous in medicinal chemistry for rapidly generating analogs for SAR studies.
-
Diels-Alder Cycloaddition: The hetero-Diels-Alder reaction between an electron-poor azo-diene and a suitable dienophile provides a powerful method for constructing the pyridazine ring with controlled stereochemistry.[2]
-
Diaza-Wittig Reaction: This reaction has been employed as a key step in a convenient strategy to access versatile pyridazine derivatives, allowing for variation at the 6-position of the ring.[9]
Self-Validating System for Protocol Success: A successful synthesis is validated by obtaining the desired product with a high degree of purity, as confirmed by a combination of chromatographic and spectroscopic techniques. The obtained data should be consistent with the expected structure, and the yield should be reproducible.
The Diverse Biological Landscape of Pyridazine Derivatives
The pyridazine nucleus is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[1][10] This versatility stems from the ability of the pyridazine ring to engage in various non-covalent interactions with biological targets and to serve as a scaffold for presenting diverse pharmacophoric groups.
Anti-inflammatory Activity
Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents.[11] They can modulate key inflammatory pathways by inhibiting the production of mediators like thromboxane A2 (TxA2) and reducing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11] For instance, the marketed drug emorfazone, a pyridazinone derivative, is used as an analgesic and anti-inflammatory agent in Japan.[1]
Signaling Pathway: Pyridazine Derivatives in Inflammation
Caption: Inhibition of inflammatory pathways by pyridazine derivatives.
Anticancer Activity
The pyridazine scaffold is a prominent feature in many potent anticancer agents.[12] These compounds target a diverse array of biological processes involved in cancer initiation and progression, including aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[12]
Key Anticancer Targets of Pyridazine Derivatives:
-
Kinase Inhibitors: Pyridazine-containing compounds have been developed as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), JNK1, and tropomyosin receptor kinases (TRKs), which are crucial for cancer cell proliferation and survival.[8][12][13]
-
Enzyme Inhibitors: Derivatives of pyridazine have shown inhibitory activity against enzymes like glutaminase 1 (GLS1), which is involved in the altered metabolism of cancer cells.[12]
-
Bromodomain Inhibitors: Pyridazine moieties have been incorporated into inhibitors of bromodomain-containing proteins (BRDs), which are epigenetic readers that play a role in regulating gene expression in cancer.[12]
Data Presentation: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound ID | R (Substitution at 6-position) | Linker (at 6-position) | Antiproliferative Activity (% Inhibition) | Target Pathway |
| 9e | 4-Fluorophenyl | -NH-N=C(CH₃)- | 97.91% (A498 Renal Cancer) | JNK1 Pathway Downregulation |
| Analog A | Phenyl | -NH-N=C(CH₃)- | Moderate | JNK1 Pathway |
| Analog B | Substituted Phenyl | -NH-N=C(CH₃)- | Varied | JNK1 Pathway |
| Data synthesized from a study on 3,6-disubstituted pyridazine derivatives as anticancer agents.[14] |
Other Notable Biological Activities
The therapeutic potential of pyridazine scaffolds extends beyond anti-inflammatory and anticancer applications. They have also been investigated for their efficacy as:
-
Anticonvulsants [1]
-
Antidepressants [1]
-
Cholinesterase inhibitors for potential use in Alzheimer's disease[15][16]
Structure-Activity Relationship (SAR) Studies and Drug Design
Understanding the structure-activity relationship (SAR) is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For pyridazine analogs, SAR studies have revealed key structural features that govern their biological activity.
Key SAR Insights:
-
Substitution at the 6-Position: The nature of the substituent at the 6-position of the pyridazine ring is often crucial for activity. For instance, in a series of 3-aminopyridazine analogs, the substituent at this position significantly influences their biological effects.[14]
-
Core Modifications: Changes to the pyridazine core itself, such as the introduction of fused rings to create systems like imidazo[1,2-b]pyridazine, can lead to compounds with enhanced biological profiles, as exemplified by the kinase inhibitor ponatinib.[17]
-
Physicochemical Properties: The inherent polarity and reduced lipophilicity of the pyridazine ring compared to a phenyl ring can be advantageous in drug design, potentially leading to improved solubility and reduced cytochrome P450 inhibition.[4]
Workflow: SAR-Guided Lead Optimization
Caption: Iterative cycle of SAR-guided lead optimization.
Conclusion and Future Perspectives
The pyridazine scaffold has firmly established itself as a privileged structure in drug discovery, offering a remarkable combination of synthetic accessibility, diverse biological activities, and favorable physicochemical properties. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse pyridazine-based chemical libraries. As our understanding of the molecular basis of diseases deepens, the strategic application of the pyridazine nucleus in the design of targeted therapies holds immense promise for addressing unmet medical needs. Future research will likely focus on further structural optimization, in vivo validation of promising candidates, and their eventual clinical translation.[11]
References
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed.
- The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues.
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Structure-activity relationship (SAR) studies of 3-Amino-6-(phenylthio)pyridazine analogs - Benchchem.
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage.
- Various Chemical and Biological Activities of Pyridazinone Deriv
- Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Public
- Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems | Bentham Science Publishers.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology.
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC - NIH.
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed.
- Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science.
- Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles - Sci-Hub.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
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- 16. Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science [jksus.org]
- 17. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of Methyl 6-amino-5-nitropyridazine-3-carboxylate
This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 6-amino-5-nitropyridazine-3-carboxylate starting from 3,6-dichloropyridazine . This guide is designed for medicinal chemists and process development scientists, emphasizing regiocontrol, safety, and scalability.
Executive Summary
The synthesis of this compound (Target 4 ) from 3,6-dichloropyridazine (SM 1 ) presents a classic challenge in heterocyclic functionalization: managing the regioselectivity of electrophilic and nucleophilic attacks on a diazine ring.[1]
This protocol utilizes a three-stage linear sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Regioselective mono-amination.[1]
-
Palladium-Catalyzed Carbonylation: Installation of the ester moiety via CO insertion.[1]
-
Electrophilic Aromatic Substitution (SEAr): Nitration directed by the amino group.
This route is preferred over alternatives (e.g., nitration before carbonylation) to avoid catalyst poisoning by the nitro group during the palladium step and to utilize the amino group's orth-directing power for the final nitration.
Retrosynthetic Analysis
Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.[1]
Detailed Synthetic Protocols
Stage 1: Regioselective Mono-amination
Objective: Convert 3,6-dichloropyridazine to 3-amino-6-chloropyridazine. Challenge: Prevent double substitution to the 3,6-diamino byproduct.
Reagents & Materials
-
Substrate: 3,6-Dichloropyridazine (1.0 equiv)
-
Reagent: Aqueous Ammonia (28-30%, 10.0 equiv)[1]
-
Solvent: Ethanol (optional co-solvent) or neat in aqueous ammonia.
-
Equipment: High-pressure reactor (Autoclave) or sealed heavy-wall glass tube.[1]
Protocol
-
Charging: Load 3,6-dichloropyridazine (e.g., 10.0 g) into a pressure vessel.
-
Addition: Add concentrated aqueous ammonia (100 mL). The large excess of ammonia is critical to statistically favor mono-substitution.[1]
-
Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Internal pressure will rise; ensure the vessel is rated for at least 10 bar.
-
Work-up:
-
Cool the reactor to room temperature (RT).
-
Vent residual ammonia gas into a scrubber.
-
The product, 3-amino-6-chloropyridazine , typically precipitates as a solid upon cooling.[1]
-
Filter the solid and wash with cold water (2 x 20 mL) to remove ammonium chloride.
-
-
Purification: Recrystallize from hot water or ethanol if necessary.
Technical Insight: The pyridazine ring is electron-deficient, facilitating SNAr.[1] The first amino group introduces electron density, deactivating the ring toward a second nucleophilic attack, which naturally aids mono-selectivity.
Stage 2: Palladium-Catalyzed Carbonylation
Objective: Convert 3-amino-6-chloropyridazine to Methyl 6-aminopyridazine-3-carboxylate. Challenge: Efficient CO insertion into the aryl-chloride bond without poisoning the catalyst with the free amine.
Reagents & Materials
-
Substrate: 3-Amino-6-chloropyridazine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + dppp (1,3-bis(diphenylphosphino)propane) (2.5 mol%).[1] Alternatively, PdCl₂(PPh₃)₂ can be used.
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Methanol (MeOH) (anhydrous, 10–15 volumes)
-
Gas: Carbon Monoxide (CO) (balloon or 5 bar pressure)
Protocol
-
Setup: In a dry autoclave or pressure bottle, dissolve 3-amino-6-chloropyridazine in MeOH.
-
Catalyst Addition: Add Et₃N, Pd(OAc)₂, and dppp under an inert atmosphere (Nitrogen/Argon).
-
Carbonylation:
-
Purge the vessel with CO (3 cycles).
-
Pressurize to 5 bar (70 psi) with CO.
-
Heat to 100°C with vigorous stirring for 12–24 hours.
-
-
Work-up:
-
Cool to RT and vent CO carefully (fume hood!).
-
Filter the reaction mixture through a pad of Celite to remove Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The residue is often a mixture of the ester and triethylammonium salts.
-
Partition between Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Yield: 60–75%
-
Data: 1H NMR should show a new singlet ~3.9 ppm (OCH₃) and loss of the C-Cl signal pattern.[1]
-
Safety Warning: Carbon Monoxide is a silent killer. Use a CO detector and work strictly within a well-ventilated fume hood.[1]
Stage 3: Regioselective Nitration
Objective: Nitration of Methyl 6-aminopyridazine-3-carboxylate to yield the final target. Challenge: Directing the nitro group to position 5 (ortho to amine) while avoiding hydrolysis of the ester.
Reagents & Materials
-
Substrate: Methyl 6-aminopyridazine-3-carboxylate (1.0 equiv)
-
Acid: Concentrated Sulfuric Acid (H₂SO₄) (solvent)
-
Nitrating Agent: Fuming Nitric Acid (HNO₃) (1.2–1.5 equiv)
Protocol
-
Dissolution: Place the substrate in a round-bottom flask and cool to 0°C in an ice bath. Slowly add conc. H₂SO₄ (5–10 volumes). Stir until fully dissolved.
-
Note: The amine will protonate, but the reaction proceeds via the small equilibrium concentration of the free amine or the specific activation of the pyridazine N-oxide intermediate if formed (though direct nitration is standard here).
-
-
Nitration: Add Fuming HNO₃ dropwise, maintaining the internal temperature below 10°C.
-
Exotherm: The reaction is highly exothermic.
-
-
Reaction: Allow the mixture to warm to RT and stir for 1–3 hours. Monitor by TLC or LCMS.
-
Target Regiochemistry: The amino group (strongly activating, ortho/para director) directs the electrophile to position 5. Position 4 is deactivated by the ester (meta-director) and is meta to the amine.[1]
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice (~100 g).
-
Isolation:
-
The product, This compound , typically precipitates as a bright yellow solid.[1]
-
Adjust pH to ~3–4 with saturated aqueous NaHCO₃ or NH₄OH if precipitation is incomplete (careful of foaming).
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Yield: 50–65%
-
Data Summary & Process Parameters
| Parameter | Stage 1 (Amination) | Stage 2 (Carbonylation) | Stage 3 (Nitration) |
| Solvent | Aqueous NH₃ / EtOH | Methanol | Conc.[1] H₂SO₄ |
| Temperature | 120°C | 100°C | 0°C → RT |
| Pressure | High (Autogenic) | 5 bar (CO) | Atmospheric |
| Key Reagent | NH₃ (excess) | Pd(OAc)₂ / CO | Fuming HNO₃ |
| Typical Yield | 80–85% | 60–75% | 50–65% |
| Critical Control | Stoichiometry (avoid diamine) | O₂ exclusion (Pd life) | Temp control (exotherm) |
Mechanistic Visualization
The following diagram illustrates the regiochemical logic of the final nitration step, which is the most critical for product identity.
Figure 2: Regiochemical rationale for the nitration at position 5.
References
-
Amination of Chloropyridazines
-
Palladium-Catalyzed Carbonylation
-
Nitration of Pyridazines
-
Commercial Availability & CAS Verification
Sources
Application Notes and Protocols: Nucleophilic Aromatic Substitution of Nitro-Pyridazines
Introduction: The Strategic Value of the Nitro-Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capability, and a less lipophilic nature compared to a phenyl ring, make it an attractive component for modulating drug-target interactions and improving pharmacokinetic profiles.[1] The introduction of a strongly electron-withdrawing nitro group onto the pyridazine ring dramatically enhances its reactivity towards nucleophiles, opening a vast and versatile chemical space for the synthesis of highly functionalized molecules with significant therapeutic potential.[3][4]
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNA) of nitro-pyridazines, a cornerstone reaction for the elaboration of this important heterocyclic core. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for various classes of nucleophiles, and discuss the critical parameters that govern regioselectivity and reaction efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of nitro-pyridazines in their synthetic endeavors.
Mechanistic Insights: The Engine of Reactivity
The nucleophilic aromatic substitution on nitro-pyridazines predominantly proceeds through the classical SNAr (addition-elimination) mechanism. The inherent π-deficiency of the pyridazine ring, caused by the two electronegative nitrogen atoms, is further amplified by the presence of the nitro group.[5][6] This electronic landscape makes the ring highly susceptible to attack by nucleophiles.
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is effectively delocalized by the adjacent nitrogen atoms and, crucially, by the nitro group. The aromaticity of the ring is then restored by the expulsion of a leaving group, which in the case of nitro-pyridazines can be the nitro group itself or another suitable leaving group like a halogen.[8][9]
It is noteworthy that while the two-step addition-elimination mechanism is widely accepted, recent computational and experimental studies on other electron-deficient aromatic systems suggest that some SNAr reactions may proceed through a concerted pathway.[10] However, for the purpose of practical synthetic planning involving nitro-pyridazines, the stepwise model provides an excellent predictive framework.
Caption: Generalized SNAr mechanism on a nitro-pyridazine.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of nitro-pyridazines with common classes of nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Substitution with Amine Nucleophiles
The introduction of nitrogen-based substituents is a frequent objective in medicinal chemistry. The reaction of nitro-pyridazines with primary and secondary amines is a robust method for achieving this transformation.
Materials:
-
3-Chloro-6-nitropyridazine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of 3-chloro-6-nitropyridazine (1.0 eq.) in DMF, add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 4-(6-nitropyridazin-3-yl)morpholine.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.
-
Base: Potassium carbonate is a mild base that neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating to 80 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition.
Protocol 2: Substitution with Thiol Nucleophiles
Sulfur-containing pyridazines are valuable intermediates and have shown interesting biological activities. The reaction with thiols proceeds readily, often under mild conditions.
Materials:
-
3,6-Dinitropyridazine
-
Thiophenol
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,6-dinitropyridazine (1.0 eq.) in acetonitrile.
-
Add thiophenol (1.1 eq.) followed by cesium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 1-3 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography to afford 3-nitro-6-(phenylthio)pyridazine.
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is a stronger base than potassium carbonate and is often more effective in deprotonating thiols, leading to a more nucleophilic thiolate anion.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Temperature: The high reactivity of the thiolate nucleophile often allows the reaction to proceed efficiently at room temperature, which is advantageous for substrates with sensitive functional groups.
Protocol 3: Substitution with Alkoxide Nucleophiles
The introduction of alkoxy groups can significantly alter the electronic and solubility properties of the pyridazine core.
Materials:
-
4-Nitro-3,6-dichloropyridazine
-
Sodium methoxide (NaOMe) solution in methanol
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 4-nitro-3,6-dichloropyridazine (1.0 eq.) in methanol at 0 °C.
-
Slowly add a solution of sodium methoxide in methanol (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the desired 3-chloro-6-methoxy-4-nitropyridazine.
Causality Behind Experimental Choices:
-
Regioselectivity: In polychlorinated pyridazines, the position of nucleophilic attack can often be controlled by the reaction conditions and the nature of the nucleophile. The presence of the nitro group strongly activates the adjacent positions.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and can improve selectivity.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of a model substrate, 3-chloro-6-nitropyridazine, with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amines | Piperidine | K₂CO₃ | DMF | 80 | 3 | 92 |
| Thiols | Ethanethiol | NaH | THF | 25 | 2 | 88 |
| Alkoxides | Sodium Ethoxide | NaOEt | EtOH | 50 | 4 | 85 |
| Phenoxides | Sodium Phenoxide | K₂CO₃ | Acetonitrile | 60 | 6 | 79 |
Workflow Visualization
Caption: A generalized experimental workflow for SNAr on nitro-pyridazines.
Conclusion and Future Outlook
The nucleophilic aromatic substitution of nitro-pyridazines is a powerful and versatile tool in the arsenal of the medicinal chemist. The high degree of activation provided by the nitro group allows for a broad range of transformations with various nucleophiles under generally mild conditions. A thorough understanding of the underlying mechanistic principles and careful control of reaction parameters are key to achieving high yields and regioselectivity. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the rich chemical space of functionalized pyridazines and to accelerate the discovery of new therapeutic agents. The continued development of novel pyridazine-based drugs is a testament to the enduring importance of this heterocyclic scaffold.[11][12]
References
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Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry, 30(6), 1962-1964. [Link]
-
Itoh, T., Matsuya, Y., Nagata, K., Miyazaki, M., Tsutsumi, N., & Ohsawa, A. (1998). Vicarious nucleophilic substitution of pyridazinium N-dicyanomethylides. Journal of the Chemical Society, Perkin Transactions 1, (2), 205-208. [Link]
-
Klinge, D. E., van der Plas, H. C., & van Veldhuizen, A. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 95(1), 21-24. [Link]
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Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(22), 16201–16246. [Link]
-
Bourguignon, J. J., & Wermuth, C. G. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate. [Link]
-
El-Sayed, M. A. A. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5, 105-117. [Link]
-
Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1963). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 28(1), 218-220. [Link]
-
A-ChemTek. (2025). The Role of Heterocyclic Compounds in Drug Discovery: Focus on Pyridazines. [Link]
-
Asif, M. (2018). Diverse Biologically Active Pyridazine Analogs: A Scaffold for the Highly Functionalized Heterocyclic Compounds. Review Journal of Chemistry, 8(3), 280-300. [Link]
-
Charushin, V. N., & Chupakhin, O. N. (2002). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). Chemistry of Heterocyclic Compounds, 38(1), 1-22. [Link]
-
Nature Chemistry. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry Community. [Link]
-
Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, 385-389. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Tabolin, A. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]
-
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. ARC Journal of Organic and Inorganic Chemistry, 2(1), 1-5. [Link]
-
University of Liverpool. (n.d.). Pyridazine. [Link]
-
De La Cruz, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. [Link]
-
Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 522-526. [Link]
-
Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111-2123. [Link]
-
Ooi, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]
-
Ooi, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]
-
University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]
Sources
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Application Notes & Protocols: Selective Reduction of Methyl 6-amino-5-nitropyridazine-3-carboxylate
Introduction: Strategic Importance of Vicinal Diamines in Heterocyclic Chemistry
The reduction of the nitro group in Methyl 6-amino-5-nitropyridazine-3-carboxylate is a critical transformation in synthetic organic chemistry, yielding the highly valuable building block, Methyl 5,6-diaminopyridazine-3-carboxylate. This resulting ortho or vicinal diamine is a versatile precursor for constructing fused heterocyclic systems, such as imidazo[4,5-d]pyridazines and triazolo[4,5-d]pyridazines. These scaffolds are of significant interest in medicinal chemistry and are integral to the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.
The primary challenge in this synthesis lies in the chemoselective reduction of the nitro moiety without affecting the existing amino group or the methyl ester functionality. The electron-deficient nature of the pyridazine ring, further influenced by the nitro group, requires carefully selected reduction conditions to prevent over-reduction, ring cleavage, or other side reactions.
This document provides detailed protocols for two robust and widely applicable methods for this transformation: Catalytic Hydrogenation and an Iron-mediated reduction in a neutral medium. The causality behind experimental choices, detailed step-by-step procedures, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a premier method for the reduction of aromatic nitro groups due to its high efficiency, clean reaction profile, and generally high yields.[1][2] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on activated carbon, in the presence of hydrogen gas. This method is particularly well-suited for substrates that can tolerate neutral conditions and are soluble in common alcoholic solvents. A procedure for a structurally analogous compound, methyl 6-amino-5-nitronicotinate, has been successfully demonstrated using this approach.[3]
Reaction Scheme
Caption: Catalytic hydrogenation of the nitro group.
Comparative Reaction Conditions for Analogous Hydrogenations
The following table summarizes typical conditions for the catalytic hydrogenation of structurally related nitro-heterocycles, providing a strong basis for the protocol.
| Starting Material | Catalyst | Solvent(s) | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |
| Methyl 6-amino-5-nitronicotinate | 5% Pd/C | Methanol | Room Temp | Normal | Stoichiometric H₂ uptake | ~90% | [3] |
| 3-Nitropyridin-4-amine | 10% Pd/C | Methanol/THF | 10 | 1 atm | 24 | 97% | [4] |
| 3-Amino-4-nitropyridine 1-oxide | 10% Pd/C | Methanol | Room Temp | 1-4 atm | Not specified | High | [4] |
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C), preferably 50% wet with water
-
Methanol (MeOH) or Ethanol (EtOH), HPLC grade
-
Hydrogenation vessel (e.g., Parr shaker bottle or similar)
-
Hydrogenation apparatus (Parr shaker or H-Cube®)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Source of Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
Safety Precautions:
-
Pyrophoric Catalyst: Palladium on carbon is highly pyrophoric, especially when dry and exposed to air.[4] Handle the catalyst with extreme care, preferably under a blanket of inert gas or as a wet slurry. Do not allow the filter cake to dry completely during filtration.
-
Flammable Gas: Hydrogen gas is highly flammable and explosive. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the reaction mixture.[4] The catalyst can be added as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.
-
Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Following the apparatus-specific instructions, evacuate the vessel and refill it with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[4]
-
Pressurize the vessel with hydrogen gas to the desired pressure (initially, 1-4 atm is recommended).[4]
-
Begin vigorous stirring or shaking and maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by carefully depressurizing, purging with inert gas, and sampling the reaction mixture. The reaction is typically complete within 2-24 hours.
-
Work-up - Catalyst Removal: Once the reaction is complete, depressurize the vessel and purge thoroughly with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Crucial: Keep the filter cake wet at all times to prevent ignition. Quench the used catalyst-Celite pad with plenty of water before disposal.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude Methyl 5,6-diaminopyridazine-3-carboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.[3]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation protocol.
Method 2: Iron Powder and Ammonium Chloride Reduction
An excellent alternative to catalytic hydrogenation is the use of a metal reductant in a neutral salt solution, such as iron powder with ammonium chloride.[5][6] This classical method is experimentally simple, does not require specialized pressure equipment, and is very cost-effective. The reaction proceeds in a neutral aqueous or alcoholic medium, which is highly compatible with the ester and amino functional groups present in the substrate. This method is particularly advantageous for large-scale synthesis where handling pressurized hydrogen gas can be a significant operational hazard.
Principle and Causality
The reduction is an electrochemical process where iron metal acts as the electron donor. The ammonium chloride serves as an electrolyte to facilitate electron transfer and as a mild proton source. The reaction is carried out in a protic solvent, typically a mixture of water and an alcohol, to ensure sufficient solubility of the organic substrate. This system is known for its good chemoselectivity, reducing nitro groups while leaving other susceptible functionalities untouched.[5]
Detailed Experimental Protocol: Fe/NH₄Cl Reduction
Materials & Equipment:
-
This compound
-
Iron powder (<100 mesh), fine grade
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Water (H₂O)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Filter aid (e.g., Celite®)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), ethanol (or IPA) and water (a ratio between 2:1 to 4:1 v/v is a good starting point), iron powder (3.0-5.0 eq), and ammonium chloride (4.0-5.0 eq). A general substrate:Fe:NH₄Cl molar ratio of 1:3:5 has been found to be effective for various substrates.[5]
-
Reaction: Stir the suspension vigorously and heat to reflux (typically 80-90 °C).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (a spot test on a TLC plate can often show the disappearance of the yellow nitro compound). The reaction is generally complete within 1-4 hours.
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides.
-
Washing: Wash the filter cake thoroughly with several portions of hot ethanol or the solvent mixture used for the reaction to ensure all product is recovered.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Extraction: The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography as needed.
Experimental Workflow: Fe/NH₄Cl Reduction
Caption: Workflow for the Iron/Ammonium Chloride reduction protocol.
Alternative Reduction Methods
While the two methods detailed above are highly recommended, other reagents can also effect this transformation.
-
Sodium Dithionite (Na₂S₂O₄): A mild and economical reducing agent often used in aqueous or biphasic systems.[7][8] It is known for its high chemoselectivity.[9] However, solutions of dithionite are unstable and must be prepared fresh, and the reagent's stability is pH-dependent.[8]
-
Tin(II) Chloride (SnCl₂): A classic and effective reagent for nitro group reductions.[1][2] It typically requires acidic conditions (e.g., in HCl or acetic acid), which may not be ideal for all substrates, and the work-up to remove tin salts can be cumbersome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. (Pd/C): Inactive or poisoned catalyst. 2. (Pd/C): Insufficient hydrogen pressure or poor agitation. 3. (Fe): Insufficient equivalents of Fe or NH₄Cl. 4. (Fe): Poor quality (oxidized) iron powder. | 1. Use fresh, high-quality catalyst. 2. Ensure good stirring/shaking to facilitate mass transfer; increase H₂ pressure if necessary. 3. Increase the stoichiometry of the reagents. 4. Use finely divided, activated iron powder. |
| Low Isolated Yield | 1. Product is water-soluble and lost during aqueous work-up. 2. Incomplete filtration leading to product loss on the filter cake. 3. Product degradation under reaction or work-up conditions. | 1. Perform multiple extractions or use a continuous extractor for the aqueous layer. 2. Wash the filter cake thoroughly with hot solvent. 3. Ensure the reaction is not heated for an unnecessarily long time; perform work-up promptly. |
| Formation of Side Products | 1. Over-reduction of the heterocyclic ring. 2. Formation of azo or azoxy intermediates.[10] 3. Hydrolysis of the methyl ester. | 1. Use milder conditions (lower pressure/temperature for hydrogenation). The Fe/NH₄Cl method is less prone to this. 2. Ensure complete reduction to the amine. This is rare with Pd/C or Fe but can occur with other reductants. 3. Avoid strongly acidic or basic conditions. The Fe/NH₄Cl method is advantageously performed in a neutral medium. |
References
- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
- Ramadas, K., & Srinivasan, N. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org.
- Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.
- Method for preparation of aromatic amines.
- Synthesis of methyl 5,6-diaminonicotin
- Nitro Reduction - Common Conditions. organic-chemistry.org.
- Reduction of nitro compounds. Wikipedia.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress.
- Reduction of Nitroarenes with Sodium Dithionite. SciSpace.
- Optimizing Sodium Dithionite Reductions. Benchchem Technical Support Center.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Cyclization Reactions Using Methyl 6-amino-5-nitropyridazine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Methyl 6-amino-5-nitropyridazine-3-carboxylate in Heterocyclic Synthesis
This compound is a highly functionalized pyridazine derivative poised as a versatile building block for the synthesis of a diverse array of fused heterocyclic compounds. Its strategic arrangement of an amino group, a nitro group, and an ester moiety on the pyridazine core provides multiple reactive handles for constructing complex molecular architectures. Fused pyridazine systems, such as pyrazolo[3,4-d]pyridazines and imidazo[4,5-d]pyridazines, are of significant interest in medicinal chemistry due to their structural resemblance to purines and pteridines, leading to a wide spectrum of biological activities, including their roles as kinase inhibitors and potential anticancer agents.[1][2]
These application notes provide a comprehensive guide to the utilization of this compound in cyclization reactions. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of valuable heterocyclic scaffolds. The protocols are designed to be self-validating, with clear explanations for the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives
The synthesis of pyrazolo[3,4-d]pyridazines from this compound is a two-step process involving the reduction of the nitro group followed by cyclization with a suitable one-carbon electrophile. This pathway leverages the ortho-relationship of the two amino groups in the reduced intermediate to construct the fused pyrazole ring.
Logical Workflow for Pyrazolo[3,4-d]pyridazine Synthesis
Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyridazine core.
Protocol 1.1: Reduction of this compound
Principle: The selective reduction of the nitro group to an amino group is a critical first step. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this transformation. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, ultimately yielding the corresponding amine.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This neutralization is exothermic and will produce CO₂ gas.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, Methyl 5,6-diaminopyridazine-3-carboxylate, can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 1.2: Cyclization to form the Pyrazolo[3,4-d]pyridazine Ring System
Principle: The cyclization of the newly formed ortho-diamine with a one-carbon electrophile, such as formic acid, will form the fused pyrazole ring. The reaction proceeds via initial formation of a formamide intermediate with one of the amino groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-d]pyridazine core.
Materials:
-
Methyl 5,6-diaminopyridazine-3-carboxylate (from Protocol 1.1)
-
Formic acid (HCOOH, >95%)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
Place the crude Methyl 5,6-diaminopyridazine-3-carboxylate (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield Methyl 1H-pyrazolo[3,4-d]pyridazine-3-carboxylate.
Part 2: Synthesis of Imidazo[4,5-d]pyridazine Derivatives
The synthesis of the imidazo[4,5-d]pyridazine scaffold follows a similar logic to the pyrazole formation, but utilizes different cyclizing agents to incorporate the imidazole ring. This can be achieved through reactions with aldehydes followed by oxidative cyclization, or by using orthoesters.
Logical Workflow for Imidazo[4,5-d]pyridazine Synthesis
Caption: Alternative pathways for the synthesis of the imidazo[4,5-d]pyridazine core.
Protocol 2.1: Oxidative Cyclization with Aromatic Aldehydes
Principle: This method involves the condensation of the diamine with an aromatic aldehyde to form a Schiff base, which then undergoes an intramolecular cyclization. An oxidizing agent is often used to facilitate the final aromatization to the imidazole ring. This approach is particularly useful for introducing aryl substituents at the 2-position of the imidazo[4,5-d]pyridazine core. The synthesis of imidazo[4,5-c] and [4,5-b] imidazopyridine ring systems can be achieved through the oxidative cyclization of diaminopyridines with aryl aldehydes.[3]
Materials:
-
Methyl 5,6-diaminopyridazine-3-carboxylate (from Protocol 1.1)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Nitrobenzene or air (as an oxidizing agent)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
Dissolve Methyl 5,6-diaminopyridazine-3-carboxylate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the aromatic aldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux. If using air as the oxidant, a condenser open to the atmosphere is sufficient. If using nitrobenzene, add it to the reaction mixture.
-
Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol and dry under vacuum.
Quantitative Data Summary
| Starting Material | Product Scaffold | Reagents | Typical Yield (%) |
| This compound | Methyl 5,6-diaminopyridazine-3-carboxylate | SnCl₂·2H₂O, HCl | 85-95 |
| Methyl 5,6-diaminopyridazine-3-carboxylate | Methyl 1H-pyrazolo[3,4-d]pyridazine-3-carboxylate | Formic Acid | 70-85 |
| Methyl 5,6-diaminopyridazine-3-carboxylate | Methyl 2-phenyl-1H-imidazo[4,5-d]pyridazine-3-carboxylate | Benzaldehyde, Air (in EtOH) | 60-75 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Trustworthiness and Self-Validating Systems
The protocols provided are based on well-established chemical transformations. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's completeness and the formation of any side products. The identity and purity of the final products should be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the fused heterocyclic ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify key functional groups.
By following these analytical procedures, researchers can validate the outcome of each step, ensuring the integrity of their synthetic pathway.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of medicinally relevant fused pyridazine heterocycles. The protocols detailed in these application notes provide a robust foundation for researchers to explore the synthesis of novel pyrazolo[3,4-d]pyridazine and imidazo[4,5-d]pyridazine derivatives. The strategic application of these cyclization reactions opens avenues for the development of new chemical entities for drug discovery and development.
References
- Gilligan, P. J., et al. (2003). SYNTHESIS OF 6-SUBSTITUTED IMIDAZO[4,5-d]PYRIDAZIN-7-ONES. HETEROCYCLES, 60(6), 1329.
- Mologni, L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry.
- El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4385-92.
-
El-Hawash, S. A., et al. (1998). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives. Pharmazie, 53(12), 839-43. Available at: [Link]
-
Matiichuk, V., et al. (2008). Molecular Design of Pyrazolo[3,4-d]pyridazines. Russian Journal of Organic Chemistry, 44(9), 1354-1361. Available at: [Link]
- Gomes, P. A., et al. (Date N/A). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
-
Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Temple, C., et al. (1981). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Protocol for the Ester Hydrolysis of Pyridazine-3-Carboxylates: A Guide to Unmasking the Carboxylic Acid
An Application Guide for the Synthetic Chemist
Introduction
The pyridazine ring is a privileged scaffold in modern drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] Pyridazine-3-carboxylic acids, in particular, are crucial intermediates and final products in the synthesis of a wide range of biologically active molecules, from cardiovascular agents to oncology and antiviral therapies.[2][3][4] The ester group often serves as a protecting group for the carboxylic acid during preceding synthetic steps. Its efficient and clean removal is therefore a critical final transformation.
This application note provides a detailed guide for researchers on the hydrolysis of pyridazine-3-carboxylates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into method selection, optimization, and troubleshooting for this important transformation.
Mechanistic Overview of Ester Hydrolysis
Understanding the reaction mechanism is fundamental to troubleshooting and adapting protocols for specific substrates. The two primary pathways for ester hydrolysis are base-catalyzed saponification and acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often irreversible method for hydrolyzing esters. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling an alkoxide to yield the carboxylate salt.[5][6] An acidic workup is required to protonate the salt and furnish the final carboxylic acid.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is reversible, and its equilibrium is driven towards the products by using a large excess of water.[7] The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Comparative Analysis of Hydrolysis Methods
Choosing the correct hydrolysis method is critical and depends on the stability of the pyridazine substrate and any other functional groups present.
| Method | Key Reagents | Typical Solvents | Temp. | Advantages | Limitations & Disadvantages |
| Base-Catalyzed | LiOH, NaOH, KOH | THF/H₂O, MeOH/H₂O, EtOH/H₂O | RT to Reflux | Irreversible, generally high yields, predictable. | Sensitive functional groups may not be tolerated. Potential for side reactions on the pyridazine ring under harsh conditions. |
| Acid-Catalyzed | HCl, H₂SO₄ | H₂O, Dioxane/H₂O | Reflux | Useful for base-sensitive substrates. | Reversible reaction requires excess water. Harsh conditions can lead to degradation or decarboxylation.[8] The pyridazine nitrogen atoms can be protonated, affecting reactivity.[9] |
| Enzymatic | Lipases, Esterases (e.g., α-chymotrypsin) | Aqueous Buffers, Organic co-solvents | RT to ~40°C | Extremely mild and selective.[8] Ideal for complex molecules with sensitive functional groups. | Enzyme-specific, requires screening. Slower reaction times. More expensive. |
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide
Lithium hydroxide (LiOH) is frequently the base of choice for the hydrolysis of heteroaromatic esters due to its high efficiency, often allowing for milder reaction conditions compared to NaOH or KOH.[6][10][11]
Rationale: A biphasic or monophasic solvent system of an organic solvent (like THF or methanol) and water is used. The organic solvent ensures the solubility of the ester substrate, while water dissolves the LiOH and acts as the nucleophile source.[12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyridazine-3-carboxylate ester (1.0 eq) in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Methanol, ~5-10 mL per mmol of ester).
-
Base Addition: In a separate flask, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) in water (~2-5 mL per mmol of ester). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The product carboxylic acid should be more polar than the starting ester.
-
Quenching & Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of aqueous acid (e.g., 1M or 2M HCl). The carboxylic acid product will often precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Self-Validation & Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, increase the temperature or add more equivalents of LiOH. Ensure adequate mixing, especially in biphasic systems.
-
Product Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ester alkyl signals (e.g., -OCH₃ or -OCH₂CH₃) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR are key indicators of successful hydrolysis.
-
Ring Instability: While generally stable, highly activated pyridazine rings can be susceptible to nucleophilic attack. If degradation is observed, switch to milder conditions (lower temperature) or consider an enzymatic approach.
Protocol 2: Microwave-Assisted Hydrolysis
For faster reaction times, microwave-assisted synthesis can be employed. Microwave heating can significantly accelerate the hydrolysis process, often reducing reaction times from hours to minutes.[13][14]
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vessel, combine the pyridazine-3-carboxylate ester (1.0 eq), an aqueous base (e.g., 2M NaOH, 3-5 eq), and a suitable solvent like ethanol or DMF.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).[15]
-
Workup: After cooling, perform the same acidification and extraction procedure as described in Protocol 1.
Rationale: Microwave irradiation provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating, leading to dramatic rate enhancements.[13]
Protocol 3: Enzymatic Hydrolysis for Sensitive Substrates
For complex molecules where harsh basic or acidic conditions could cause decarboxylation, racemization, or degradation of other functional groups, enzymatic hydrolysis is a superior alternative.[8]
Rationale: Enzymes like lipases or proteases (e.g., α-chymotrypsin) operate under physiological conditions (neutral pH, room temperature) and exhibit high chemo- and stereoselectivity. This method was successfully used for the synthesis of 6-substituted-[3][8][16]triazolo[4,3-b]pyridazine-3-carboxylic acids, where chemical methods failed due to ready decarboxylation.[8]
Conceptual Step-by-Step Methodology:
-
Enzyme & Buffer Selection: Choose an appropriate enzyme (e.g., Lipase AK, α-chymotrypsin) and prepare a suitable buffer solution (e.g., phosphate buffer, pH 7-8).
-
Reaction Setup: Suspend the pyridazine-3-carboxylate ester in the buffer solution. A co-solvent like acetonitrile may be needed to aid solubility.[16]
-
Enzyme Addition: Add the enzyme (often immobilized on a solid support for easy removal) to the mixture.
-
Incubation: Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-72 hours.
-
Monitoring & Workup: Monitor the reaction by HPLC. Once complete, filter off the immobilized enzyme. Acidify the filtrate and extract the product as described in Protocol 1.
General Experimental Workflow
The overall process from starting material to purified product follows a logical sequence of reaction, isolation, and purification.
Caption: General workflow for the hydrolysis of pyridazine-3-carboxylates.
Conclusion
The hydrolysis of pyridazine-3-carboxylates is a routine yet crucial transformation in synthetic organic chemistry. While standard base-catalyzed saponification with LiOH is effective for most substrates, researchers must consider the stability of their specific molecule. For acid-sensitive compounds, alternative methods like enzymatic hydrolysis provide a mild and highly selective route. By understanding the underlying mechanisms and potential pitfalls, chemists can confidently select and optimize the appropriate protocol to successfully synthesize the desired pyridazine-3-carboxylic acids, paving the way for further discoveries in medicinal chemistry and materials science.
References
-
Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL: [Link]
-
Title: Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion Source: Universidade do Minho Repository URL: [Link]
- Title: Method of producing pyridazine-3,6-dicarboxylic acid esters Source: Google Patents URL
-
Title: Synthesis of[3][8][16]triazolo[4,3-b]pyridazine-3-carboxylic acids Source: ResearchGate URL: [Link]
-
Title: METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES Source: WIPO Patentscope URL: [Link]
-
Title: Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives Source: CORE URL: [Link]
-
Title: Saponification Explained: Definition, Examples, Practice & Video Lessons Source: Pearson+ URL: [Link]
-
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]
-
Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES URL: [Link]
-
Title: Product Class 8: Pyridazines Source: Science of Synthesis URL: [Link]
-
Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: J-STAGE URL: [Link]
-
Title: Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications Source: The Journal of Purdue Undergraduate Research URL: [Link]
-
Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Sphinxsai URL: [Link]
-
Title: Ester to Acid - Common Conditions Source: organic-chemistry.org URL: [Link]
-
Title: The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery Source: Blumberg Institute URL: [Link]
-
Title: Methyl Esters and Derivatives Source: Knovel URL: [Link]
-
Title: Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: MDPI URL: [Link]
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: SpringerLink URL: [Link]
- Title: Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine Source: Google Patents URL
-
Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]
-
Title: Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters Source: ResearchGate URL: [Link]
-
Title: A new one-step synthesis of pyridines under microwave-assisted conditions Source: organic-chemistry.org URL: [Link]
-
Title: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration Source: Digital Commons@Georgia Southern URL: [Link]
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- 12. echemi.com [echemi.com]
- 13. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 14. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 15. mdpi.com [mdpi.com]
- 16. Redirecting [linkinghub.elsevier.com]
The Strategic Utility of Amino-Nitropyridazines in the Synthesis of Bicyclic Heterocycles: A Guide for Researchers
Introduction: The Versatility of Amino-Nitropyridazines in Medicinal Chemistry
Amino-nitropyridazines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry and drug development. Their unique structural motif, characterized by the presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group on the pyridazine ring, imparts a rich and versatile reactivity profile. This inherent chemical potential makes them ideal precursors for the synthesis of a diverse array of bicyclic heterocycles, many of which are scaffolds for potent pharmacological agents.
This comprehensive guide provides an in-depth exploration of the synthetic strategies employing amino-nitropyridazines for the construction of valuable bicyclic heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering detailed experimental protocols and highlighting the causal relationships behind key procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic power of amino-nitropyridazines in their work.
Core Principles: The Dual Role of the Nitro Group
The synthetic utility of amino-nitropyridazines is largely dictated by the dual functionality of the nitro group. Its strong electron-withdrawing nature activates the pyridazine ring, making it susceptible to nucleophilic attack. This electronic influence is crucial for the initial steps of many cyclization reactions.
Furthermore, the nitro group serves as a masked amino group. Through selective reduction, it can be converted to a second primary amine, providing a nucleophilic center for subsequent intramolecular cyclization to form the second ring of the bicyclic system. This "reduction-cyclization" strategy is a cornerstone of many synthetic approaches detailed in this guide.
Synthetic Pathways and Protocols
This section outlines key synthetic transformations of amino-nitropyridazines into prominent bicyclic heterocyclic scaffolds. Each pathway is accompanied by a detailed explanation of the underlying chemistry and a representative experimental protocol.
Synthesis of Imidazo[4,5-c]pyridazines
Imidazo[4,5-c]pyridazines are an important class of bicyclic heterocycles with a range of biological activities. A common synthetic route involves the reductive cyclization of a 3-amino-4-nitropyridazine with an aldehyde.
Mechanistic Insight: The reaction proceeds through a multi-step, one-pot sequence. First, the nitro group of the amino-nitropyridazine is reduced in situ to an amino group, forming a highly reactive 3,4-diaminopyridazine intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization to yield the final imidazo[4,5-c]pyridazine product. The choice of reducing agent is critical; mild reducing agents are often preferred to avoid over-reduction of other functional groups.
Reductive cyclization of amino-nitropyridazine with an aldehyde.
Experimental Protocol: Synthesis of a 7-substituted Imidazo[4,5-c]pyridazine
-
Materials: 5-Chloro-3,4-diaminopyridazine, aldehyde of choice, sodium nitrite, glacial acetic acid.
-
Procedure:
-
To a solution of 5-chloro-3,4-diaminopyridazine (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-chloro-imidazo[4,5-c]pyridazine derivative.[1]
-
Quantitative Data:
| Starting Material | Aldehyde | Product | Yield (%) |
| 5-Chloro-3,4-diaminopyridazine | Benzaldehyde | 7-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridazine | 85 |
| 5-Chloro-3,4-diaminopyridazine | 4-Methoxybenzaldehyde | 7-Chloro-1-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridazine | 82 |
Synthesis of v-Triazolo[4,5-c]pyridazines
The synthesis of v-triazolo[4,5-c]pyridazines from amino-nitropyridazines also relies on the initial formation of a diaminopyridazine intermediate. Subsequent diazotization of one of the amino groups, followed by intramolecular cyclization, leads to the formation of the triazole ring.
Mechanistic Insight: The key step in this synthesis is the diazotization of one of the amino groups of the in situ generated 3,4-diaminopyridazine. This is typically achieved using sodium nitrite in an acidic medium. The resulting diazonium salt is highly reactive and undergoes intramolecular cyclization onto the adjacent amino group to form the stable triazole ring.
Synthesis of v-triazolo[4,5-c]pyridazine from amino-nitropyridazine.
Experimental Protocol: Synthesis of 7-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridazine
-
Materials: 5-Chloro-3,4-diaminopyridazine, sodium nitrite, glacial acetic acid.
-
Procedure:
-
Dissolve 5-chloro-3,4-diaminopyridazine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the desired 7-chloro-3H-[1][2][3]triazolo[4,5-c]pyridazine.[1]
-
Quantitative Data:
| Starting Material | Product | Yield (%) |
| 5-Chloro-3,4-diaminopyridazine | 7-Chloro-3H-[1][2][3]triazolo[4,5-c]pyridazine | 83 |
Synthesis of Pyrazolo[3,4-d]pyridazines
Pyrazolo[3,4-d]pyridazines are another class of bicyclic heterocycles with significant biological activity. While direct synthesis from amino-nitropyridazines is less commonly reported, a plausible synthetic route involves the reaction of a hydrazinopyridazine (which can be derived from an amino-nitropyridazine) with a suitable three-carbon electrophile.
Mechanistic Insight: A potential pathway involves the initial conversion of the amino group of an amino-nitropyridazine to a hydrazine moiety. The nitro group can then be reduced to an amino group. The resulting hydrazino-aminopyridazine can then undergo condensation and cyclization with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring fused to the pyridazine core.
Proposed synthetic route to pyrazolo[3,4-d]pyridazines.
Conceptual Protocol: Synthesis of a Substituted Pyrazolo[3,4-d]pyridazine
-
Step 1: Synthesis of Hydrazinopyridazine. Treat the starting amino-nitropyridazine with hydrazine hydrate.
-
Step 2: Reduction of the Nitro Group. Reduce the nitro group of the resulting hydrazino-nitropyridazine using a suitable reducing agent (e.g., SnCl₂/HCl).
-
Step 3: Cyclization. React the hydrazino-aminopyridazine with a 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent, often with an acid catalyst, to facilitate condensation and cyclization to the pyrazolo[3,4-d]pyridazine core.[2][4]
Conclusion and Future Directions
Amino-nitropyridazines are undeniably powerful and versatile precursors for the synthesis of a wide range of bicyclic heterocycles. The strategic interplay between the amino and nitro functionalities provides a rich platform for the construction of complex molecular architectures of significant interest to the pharmaceutical and agrochemical industries. The reductive cyclization strategies outlined in this guide represent robust and adaptable methods for accessing imidazo- and triazolo-fused pyridazine systems.
Future research in this area will likely focus on the development of novel domino and multicomponent reactions that further streamline the synthesis of these valuable bicyclic systems from readily available amino-nitropyridazine starting materials. The exploration of new catalytic methods for the selective functionalization of both the pyridazine and the newly formed heterocyclic ring will undoubtedly open up new avenues for the creation of diverse compound libraries for biological screening.
References
- El-Gohary, N. S., & Shaaban, M. R. (2012). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 17(9), 10793–10805.
- Castle, R. N., & Aldous, D. L. (1964). The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. Journal of Heterocyclic Chemistry, 1(1), 23-26.
- Al-Zaydi, K. M. (2007). new routes for synthesis of pyridazines, pyridines and their fused derivatives.
- BenchChem. (2025).
- Wang, H., et al. (2021). Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors. European Journal of Medicinal Chemistry, 213, 113175.
- Abdel-Wahab, B. F., et al. (2024).
-
Ibrahim, D. A., et al. (2018). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][5]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 75(3), 629-641.
- Di Braccio, M., et al. (2002). Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 227-233.
- El-Gendy, M. M., & El-Gendy, A. M. (2005).
- Lewis, A. F., & Robins, R. K. (1976). Synthesis of V-triazolo(4,5-c)pyridine nucleosides and 4-(beta-D-ribofuranosyl)amino-1,2,3-thiadiazolo(5,4-b)pyridine via a rearrangement. The Journal of Organic Chemistry, 41(8), 1449-1456.
- Sharma, P., et al. (2021). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Molecules, 26(15), 4463.
- Devaraj, A., et al. (2022). Pyridopyridazine-A Potent Pharmacophore. Research Journal of Pharmacy and Technology, 15(1), 405-410.
- Al-Omar, M. A. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2671-2688.
- Ostrovskyi, D., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds, 58(7), 547-564.
- Ben-Messaoud, M., et al. (2022). Synthesis of triazolopyrimidines from aminotriazole. Journal of Chemical and Pharmaceutical Research, 14(1), 1-8.
- Shevchuk, O. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 743.
- Yao, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
- Youssif, S., et al. (2011). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2011(8), 169-181.
- Kang, Y., et al. (2015). C–H Functionalization of Cyclic Amines: Redox-Annulations with α,β-Unsaturated Carbonyl Compounds.
- Nummy, L. J. (2000). U.S. Patent No. 6,111,112. Washington, DC: U.S.
- Tohma, T., et al. (2021).
- Smith, M. W., & Lindsay, V. N. G. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
- Richers, M. T., et al. (2015). C-H functionalization of cyclic amines: Redox-annulations with α,β-unsaturated carbonyl compounds. Angewandte Chemie, 127(32), 9463-9467.
- Bagley, M. C., et al. (2009). Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. The Journal of Organic Chemistry, 74(10), 3844-3855.
Sources
Application Notes and Protocols for the N-Alkylation of 6-Amino-5-Nitropyridazine Derivatives
Introduction: The Significance of N-Alkylated 6-Amino-5-Nitropyridazine Scaffolds
6-amino-5-nitropyridazine derivatives are a class of heterocyclic compounds that hold significant interest for researchers in medicinal chemistry and drug development. The presence of the electron-withdrawing nitro group and the versatile amino functionality on the pyridazine core makes them valuable synthons for the construction of more complex, biologically active molecules. N-alkylation of the amino group or the ring nitrogen atoms of this scaffold introduces molecular diversity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. These modifications can enhance binding to biological targets, improve cell permeability, and modulate metabolic stability. This guide provides a comprehensive overview of the reaction conditions and a detailed protocol for the N-alkylation of 6-amino-5-nitropyridazine derivatives, grounded in established principles of heterocyclic chemistry.
Understanding the Reaction: Mechanistic Considerations and Regioselectivity
The N-alkylation of 6-amino-5-nitropyridazine is a nucleophilic substitution reaction where a nitrogen atom acts as the nucleophile, attacking an electrophilic alkylating agent. A critical aspect of this reaction is regioselectivity, as there are multiple potential sites for alkylation: the exocyclic amino group and the two nitrogen atoms of the pyridazine ring.
The outcome of the reaction is governed by a combination of electronic and steric factors. The potent electron-withdrawing nature of the nitro group significantly influences the electron density across the molecule. It deactivates the adjacent amino group and the N1 ring nitrogen through inductive and resonance effects, thereby reducing their nucleophilicity. Conversely, the N2 nitrogen is less affected by the nitro group.
Alkylation can proceed via two main pathways, depending on the reaction conditions, particularly the choice of base.
-
Direct Alkylation of the Amino Group: In the presence of a suitable base, the amino group can be deprotonated to form a more nucleophilic amide anion, which then attacks the alkylating agent.
-
Alkylation of Ring Nitrogens: The pyridazine ring nitrogens also possess lone pairs of electrons and can act as nucleophiles. Alkylation at these positions would result in the formation of a pyridazinium salt.
The choice of base, solvent, and temperature will ultimately determine the predominant reaction pathway and the final product distribution.
Caption: Possible N-alkylation pathways for 6-amino-5-nitropyridazine.
Key Reaction Parameters and Their Influence
The successful N-alkylation of 6-amino-5-nitropyridazine derivatives hinges on the careful selection of several key reaction parameters.
| Parameter | Recommended Options | Rationale and Causality |
| Base | K₂CO₃, NaH, t-BuOK | A base is required to deprotonate the amino group, enhancing its nucleophilicity. Weaker bases like K₂CO₃ are often sufficient and offer good functional group tolerance. Stronger bases like NaH or t-BuOK can be used for less reactive substrates but may lead to side reactions. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. |
| Alkylating Agent | Alkyl halides (e.g., iodides, bromides, chlorides), Alkyl tosylates | The reactivity of alkyl halides generally follows the order I > Br > Cl. Alkyl tosylates are also excellent electrophiles. |
| Temperature | Room Temperature to 80 °C | The reaction temperature should be optimized to achieve a reasonable reaction rate without promoting decomposition or side reactions. Monitoring the reaction by TLC is crucial. |
| Reaction Time | 2 - 24 hours | The reaction time will depend on the reactivity of the substrate and the alkylating agent, as well as the temperature. |
Experimental Protocol: N-Alkylation of 6-Amino-5-Nitropyridazine
This protocol provides a general procedure for the N-alkylation of 6-amino-5-nitropyridazine using an alkyl halide. It is based on established methods for the N-alkylation of related heteroaromatic amines.[1]
Materials:
-
6-Amino-5-nitropyridazine
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents) or Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Caption: Step-by-step experimental workflow for N-alkylation.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-amino-5-nitropyridazine (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. If using potassium carbonate, add it to the solution. If using sodium hydride, cool the flask to 0 °C in an ice bath and add the NaH portion-wise. Stir the mixture for 20-30 minutes.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture. If using NaH, maintain the temperature at 0 °C during the addition. For K₂CO₃, the addition can often be done at room temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC. Gentle heating (e.g., to 50-80 °C) may be necessary for less reactive alkyl halides.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated product.
Troubleshooting and Further Considerations
-
Low or No Conversion: If the reaction is sluggish, consider increasing the temperature, using a more reactive alkylating agent (e.g., an iodide instead of a chloride), or employing a stronger base like NaH.
-
Multiple Products: The formation of multiple products may indicate a lack of regioselectivity. Careful purification by column chromatography is essential. Characterization by NMR spectroscopy (including 2D techniques like NOESY) can help in elucidating the structure of the isomers.[1]
-
Side Reactions: Over-alkylation to form a dialkylated product on the amino group is a potential side reaction, especially if an excess of the alkylating agent and a strong base are used. Careful control of stoichiometry is important.
Conclusion
The N-alkylation of 6-amino-5-nitropyridazine derivatives is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. By carefully selecting the base, solvent, and alkylating agent, and by monitoring the reaction progress, researchers can effectively synthesize the desired N-alkylated products. The protocol and guidelines presented here provide a solid foundation for the successful execution and optimization of this important reaction.
References
-
DOGANC, F., & GOKER, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
Sources
Application Note: A Practical Guide to Determining the Solubility of Methyl 6-amino-5-nitropyridazine-3-carboxylate in DMSO and Methanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of Methyl 6-amino-5-nitropyridazine-3-carboxylate. As a key heterocyclic building block in medicinal chemistry, understanding its solubility in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for successful experimental design, from high-throughput screening to synthetic route development. This note details the physicochemical properties of the compound and solvents, provides a robust, step-by-step protocol for solubility assessment, and discusses the practical implications of the results.
Introduction: The Importance of Solubility Data
This compound (CAS 1379171-16-0) is a polar heterocyclic compound whose structural motifs are of significant interest in the synthesis of novel therapeutic agents. Accurate solubility data is a cornerstone of early-stage drug discovery and development for several reasons:
-
Stock Solution Preparation: For biological screening, compounds are typically dissolved in DMSO to create high-concentration stock solutions.[1] Inaccurate solubility assumptions can lead to compound precipitation and flawed screening results.
-
Reaction Chemistry: Solubility in reaction solvents like methanol is crucial for achieving optimal reaction kinetics and yield.[2]
-
Formulation Development: Early knowledge of a compound's solubility profile informs future formulation strategies.
This guide provides the theoretical framework and a practical, self-validating protocol to empower researchers to generate reliable solubility data for this specific compound.
Physicochemical Properties of Components
A foundational understanding of the solute and solvents is key to predicting and interpreting solubility. The principle of "like dissolves like" suggests that polar compounds are more likely to dissolve in polar solvents.
2.1. Solute: this compound This molecule possesses multiple polar functional groups (amino, nitro, ester) and nitrogen atoms within its pyridazine core. These features enable it to participate in hydrogen bonding and dipole-dipole interactions, suggesting a high degree of polarity.
| Property | Value | Source |
| CAS Number | 1379171-16-0 | [3] |
| Molecular Formula | C₆H₆N₄O₄ | [3] |
| Molecular Weight | 198.14 g/mol | [3] |
| Predicted Polarity | High | Inferred from structure |
2.2. Solvents: DMSO and Methanol Both DMSO and methanol are polar solvents, but they differ in their mechanism of interaction.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Formula | (CH₃)₂SO | CH₃OH |
| Molecular Weight | 78.13 g/mol | 32.04 g/mol |
| Type | Polar Aprotic | Polar Protic |
| Boiling Point | 189 °C | 64.7 °C |
| Key Features | Strong hydrogen bond acceptor; dissolves a wide range of polar and nonpolar compounds, often called the "universal solvent".[4][5] | Can act as both a hydrogen bond donor and acceptor; completely miscible with water.[6][7][8] |
Causality Behind Solvent Choice:
-
DMSO is the industry standard for compound storage and screening due to its exceptional ability to dissolve diverse organic molecules and its miscibility with aqueous media used in biological assays.[1] Its high boiling point also minimizes evaporation.[1]
-
Methanol is a common protic solvent used in organic synthesis and purification (e.g., recrystallization). Its ability to form hydrogen bonds makes it effective at dissolving polar compounds that can also engage in such interactions.[7]
Health and Safety Precautions
Prior to any experimental work, it is imperative to consult the material-specific Safety Data Sheet (SDS). For novel or specialized compounds like this compound, a specific SDS may not be widely available. In such cases, the compound should be handled as potentially hazardous, with safety protocols derived from structurally related molecules.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Exposure: The compound class suggests potential for skin, eye, and respiratory irritation.[10] In case of contact, wash the affected area thoroughly with water.[9]
-
Solvents: Both DMSO and methanol are flammable. Keep away from ignition sources.[11] DMSO can enhance the skin absorption of other chemicals.[12]
Experimental Protocol: Semi-Quantitative Solubility Determination
This protocol is designed to provide a reliable estimate of solubility in mg/mL through a gravimetric, iterative addition method.
4.1. Materials and Reagents
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (≥99.9%)
-
Analytical balance (readable to 0.01 mg)
-
2.0 mL glass vials with screw caps
-
Calibrated micropipettes (100-1000 µL)
-
Vortex mixer
-
Benchtop sonicator
4.2. Experimental Workflow Diagram
Caption: Workflow for semi-quantitative solubility determination.
4.3. Step-by-Step Methodology
The protocol should be performed in duplicate for each solvent.
-
Preparation: Tare a clean, dry 2.0 mL glass vial on an analytical balance. Carefully add approximately 2.0 mg of this compound. Record the exact mass (M₁).
-
Initial Solvent Addition: Using a calibrated micropipette, add 100 µL (V₁) of the chosen solvent (DMSO or Methanol) to the vial. This creates an initial test concentration of (M₁ / 0.1) mg/mL.
-
Facilitating Dissolution: Securely cap the vial and vortex vigorously for 2 minutes. Following this, place the vial in a benchtop sonicator for 5 minutes to break up any aggregates.
-
Rationale (E-E-A-T): Simple shaking may not be sufficient to overcome the activation energy required for dissolution, especially for crystalline solids. Vortexing provides high-shear mixing, while sonication uses ultrasonic waves to create cavitation, effectively breaking down particles and increasing the surface area available for solvation. This ensures a true equilibrium is approached.
-
-
Observation: Carefully inspect the vial against a dark background. Look for any visible, undissolved solid particles. A clear, homogenous solution indicates complete dissolution.[13]
-
Iterative Process:
-
If Dissolved: The compound's solubility is greater than the current concentration. Record this as a lower-bound value. Carefully add another pre-weighed aliquot of the solid (e.g., 2-5 mg, M₂) to the same vial. Record the new total mass (M_total = M₁ + M₂). Repeat steps 3 and 4.
-
If NOT Dissolved: The saturation point has been reached or exceeded. The solubility is approximately the total mass of the compound that was fully dissolved divided by the total volume of solvent.
-
-
Calculation and Reporting: The solubility is reported as the maximum concentration (in mg/mL) at which the compound forms a clear, homogenous solution. For example, if a total of 15.5 mg of compound dissolved completely in 100 µL of solvent, but the solution became cloudy after adding another aliquot, the solubility is reported as ~155 mg/mL.
Data Presentation and Interpretation
Results should be recorded systematically. The following table provides an illustrative example of how to present the final data. Actual experimental values must be determined by following the protocol.
| Solvent | Temperature | Estimated Solubility (mg/mL) | Observations |
| DMSO | Room Temp. (20-25°C) | >50 (Example Value) | Forms a clear, colorless solution readily. High solubility is expected due to its strong solvent power for polar organics.[4] |
| Methanol | Room Temp. (20-25°C) | ~10-20 (Example Value) | May require more energy (sonication) to fully dissolve. Good solubility is expected, but potentially less than DMSO. |
Interpretation of Results:
-
A high solubility in DMSO (>20 mg/mL) confirms its suitability for preparing concentrated stock solutions for biological assays.
-
Solubility in methanol provides critical information for chemists designing synthetic steps or purification protocols like recrystallization. A moderate solubility that is temperature-dependent is often ideal for recrystallization.
References
-
Procedure For Determining Solubility of Organic Compounds. (Scribd) [Link]
-
Methanol: Properties, Production, and Applications Guide. (Nanyang Chemical) [Link]
-
Solubility test for Organic Compounds. (Online Chemistry) [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (Gaylord Chemical) [Link]
-
Solubility Properties of Methanol in Inorganic Solvents. (Nazarbayev University Repository) [Link]
-
Methanol Solubility in Water G L. (Oreate AI Blog) [Link]
-
Dimethyl sulfoxide, properties, uses and safety protection. (Baros) [Link]
-
Solubility of Organic Compounds: Principle and Examples 2026. (chemistrysh.com) [Link]
-
Dimethyl sulfoxide. (Wikipedia) [Link]
-
Dimethyl sulfoxide. (Solubility of Things) [Link]
-
Methanol. (Wikipedia) [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Course Hero) [Link]
-
Solubility. (Chemistry Online @ UTSC) [Link]
-
This compound(CAS# 1379171-16-0). (Angene Chemical) [Link]
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
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- 8. Methanol Solubility in Water G L - Oreate AI Blog [oreateai.com]
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Scalable synthesis of functionalized pyridazine intermediates
Application Note & Protocol Guide
Topic: Scalable Synthesis of Functionalized Pyridazine Intermediates
Abstract The pyridazine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique physicochemical properties.[1][2] This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing functionalized pyridazine intermediates, tailored for researchers and professionals in drug development. We move beyond foundational ring-forming reactions to focus on the strategic functionalization of key, commercially viable intermediates like 3,6-dichloropyridazine. Detailed protocols for the gram-scale synthesis of this pivotal building block and its subsequent diversification via palladium-catalyzed cross-coupling reactions are presented. The causality behind experimental choices, considerations for scalability, and analytical validation are emphasized to ensure the direct applicability of these methods in a discovery or process chemistry setting.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an invaluable scaffold in drug discovery.[3][4] Its unique electronic properties, characterized by a high dipole moment and dual hydrogen bond accepting capacity, allow it to engage in potent interactions with biological targets.[1] Pyridazine is often employed as a bioisosteric replacement for phenyl rings or other heterocycles to modulate properties such as lipophilicity, metabolic stability, and target engagement.[5] This strategic deployment is evident in a range of approved drugs, including the multi-targeted tyrosine kinase inhibitor ponatinib and the RNA splicing modifier risdiplam, which feature a fused imidazo[1,2-b]pyridazine core.[1]
The growing demand for novel pyridazine-containing drug candidates necessitates the development of synthetic routes that are not only versatile but also scalable and economically viable. The ability to rapidly generate diverse libraries of functionalized pyridazines from a common intermediate is critical for accelerating structure-activity relationship (SAR) studies and identifying promising lead compounds. This document focuses on such a strategy, centered around the industrial workhorse, 3,6-dichloropyridazine.
Core Synthetic Strategy: From Simple Precursors to a Versatile Scaffold
While numerous methods exist for the de novo synthesis of the pyridazine ring, the most industrially relevant and scalable pathway begins with simple, inexpensive starting materials and proceeds through a stable, highly reactive intermediate.
The Foundational Step: Synthesis of 3,6-Dichloropyridazine
The most common and cost-effective large-scale synthesis of the pyridazine core starts with maleic anhydride. The process involves two key transformations:
-
Ring Formation: Maleic anhydride is reacted with hydrazine hydrate in an aqueous acidic medium. This condensation-cyclization reaction proceeds efficiently to form 1,2-dihydropyridazine-3,6-dione, which exists in its more stable tautomeric form, 3,6-dihydroxypyridazine.[6]
-
Chlorination: The resulting 3,6-dihydroxypyridazine is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine.[7][8] This intermediate is a crystalline solid, making it easy to handle, purify, and store, and its two chlorine atoms provide orthogonal handles for subsequent functionalization.
This two-step sequence is the bedrock of scalable pyridazine chemistry, providing reliable access to a multi-kilogram quantity of a versatile building block.
Scalable Functionalization via Palladium-Catalyzed Cross-Coupling
With a reliable supply of 3,6-dichloropyridazine, the focus shifts to its selective functionalization. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering unparalleled scope, functional group tolerance, and predictable reactivity.[5][9] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5]
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Tool
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent, is exceptionally well-suited for the functionalization of chloropyridazines.[5][10]
-
Rationale for Use: This reaction is highly valued in industrial settings due to its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generation of non-toxic, easily removable inorganic byproducts.[10] The reaction conditions are generally mild and tolerant of a wide range of functional groups, minimizing the need for protecting group strategies.[5]
-
Reactivity & Selectivity: The two chlorine atoms on 3,6-dichloropyridazine exhibit differential reactivity, which can sometimes be exploited for selective mono-functionalization by carefully controlling stoichiometry and reaction conditions. However, for many applications, a di-substitution is desired. Chloropyridazines are efficient substrates for these coupling reactions.[5]
Other Key Cross-Coupling Reactions
Beyond the Suzuki reaction, other palladium-catalyzed methods are crucial for installing diverse functionalities:
-
Buchwald-Hartwig Amination: Forms C-N bonds, providing access to aminopyridazines, a common motif in pharmacologically active molecules.[5]
-
Sonogashira Coupling: Introduces alkyne groups, which can serve as handles for further chemistry (e.g., click reactions) or as part of the final structure.[5]
-
Heck Coupling: Forms C-C bonds with alkenes, useful for synthesizing vinyl-substituted pyridazines.[5][11]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Gram-Scale Synthesis of 3,6-Dichloropyridazine
This two-step protocol is adapted from established industrial methods.[6][7]
Step A: Synthesis of 3,6-Dihydroxypyridazine
-
Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 80% hydrazine hydrate (75 mL, ~1.25 mol).
-
Acidification: Cool the flask in an ice-water bath and add 30% hydrochloric acid (120 mL) dropwise via the dropping funnel, keeping the internal temperature below 20 °C.
-
Addition of Maleic Anhydride: Once the addition is complete, add maleic anhydride (98 g, 1.0 mol) portion-wise to the stirred solution. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3 hours. A precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with three portions of cold ethanol (3 x 50 mL). Dry the white solid under vacuum to yield 3,6-dihydroxypyridazine (Typical yield: 90-95 g, 80-85%).
Step B: Synthesis of 3,6-Dichloropyridazine
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser (with a gas outlet connected to a scrubber), carefully add 3,6-dihydroxypyridazine (22.4 g, 0.2 mol).
-
Addition of Chlorinating Agent: In the fume hood, carefully add phosphorus oxychloride (POCl₃) (70 mL, 115 g, 0.75 mol).
-
Reaction: Heat the slurry to 100-105 °C with vigorous stirring. The reaction mixture will become a clear solution and then evolve HCl gas. Maintain this temperature for 4 hours.
-
Workup - Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with stirring. This is a highly exothermic and hazardous step.
-
Neutralization: Neutralize the acidic solution by the slow addition of 28% aqueous ammonia or solid sodium carbonate until the pH is ~8. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and air-dry.
-
Purification: The crude product can be purified by recrystallization from ethanol/water or hexane to yield 3,6-dichloropyridazine as a white to off-white crystalline solid (Typical yield: 22-25 g, 74-84%).
Protocol 2: Representative Suzuki-Miyaura Di-Arylation of 3,6-Dichloropyridazine
This protocol describes a typical di-substitution for library synthesis.
-
Setup: To a 100 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), phenylboronic acid (3.05 g, 25.0 mmol, 2.5 equiv.), and sodium carbonate (3.18 g, 30.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (578 mg, 0.50 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of toluene (40 mL) and water (10 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford 3,6-diphenylpyridazine.
Data Summary: Scope of the Suzuki-Miyaura Coupling
The following table summarizes representative outcomes for the di-arylation of 3,6-dichloropyridazine, demonstrating the versatility of the protocol.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent System | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | ~75%[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | High |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O | Good |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | ~80% |
Yields are approximate and based on literature precedents.[5][10][12] Optimization of catalyst, base, and solvent is often required for specific substrates.
Conclusion and Future Perspectives
The synthetic pathway commencing from maleic anhydride to 3,6-dichloropyridazine represents a highly robust, scalable, and economically viable route for accessing a key heterocyclic scaffold. The subsequent functionalization of this intermediate using modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides an exceptionally powerful platform for the rapid generation of diverse molecular libraries. The protocols detailed herein are designed to be directly applicable in a research and development setting, providing a solid foundation for the exploration of pyridazine chemical space.
Future advancements will likely focus on the development of more sustainable and atom-economical methods, such as direct C-H functionalization,[13][14] and the adaptation of these protocols to continuous flow manufacturing, further enhancing the efficiency and safety of producing these valuable pharmaceutical intermediates.
References
- Jadhav, A. M., & Pathan, M. A. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 23(15), 2149-2168.
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 118-127. [Link]
-
Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154, 2427–2440. [Link]
-
International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
- Stanforth, S. P., Tarbit, B., & Wilkie, J. (2004). The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates. Tetrahedron, 60(8), 1837-1842.
-
ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Zhejiang Chem-Tech Group Co.,Ltd.[Link]
-
Douglas, C. J., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry, 13(23), 6462-6465. [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. [Link]
-
Maji, M., & Deka, M. J. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]
-
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. sarpublication.com. [Link]
-
Tehrani, Z. A., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(10), 1715. [Link]
-
Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
-
Journal of the American Chemical Society. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]
-
Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]
-
Al-Thebeiti, M. S. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of King Saud University - Science, 33(3), 101344. [Link]
-
Bentham Science. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Current Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2020). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR.com. [Link]
- Google Patents. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.
- Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]
-
Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Al-Tel, T. H. (2015). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Journal of Heterocyclic Chemistry, 52(5), 1261-1274. [Link]
-
Iovu, M., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Request PDF. (2025). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 18(39), 7751-7769. [Link]
-
ResearchGate. (n.d.). Our previous reaction of synthesizing pyridazines. ResearchGate. [Link]
-
Request PDF. (2025). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. organic-chemistry.org. [Link]
-
Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). LMU edoc. [Link]
Sources
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- 4. jocpr.com [jocpr.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Accelerated Synthesis & Cyclization of Nitropyridazine Esters via Microwave Irradiation
Executive Summary
Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Rapid generation of imidazo[1,2-b]pyridazine and pyrrolo[1,2-b]pyridazine scaffolds—privileged structures in kinase inhibitor discovery (e.g., JAK2, c-Met).
This application note details the microwave-assisted synthesis (MAOS) of nitropyridazine esters . Specifically, it focuses on the nucleophilic aromatic substitution (
Mechanistic Insight & Rationale
Why Microwave?
Nitropyridazines are highly electron-deficient. In conventional thermal heating, the extended reaction times required for
-
Dipolar Transition State Stabilization: The rate-determining step in
involves the formation of a polar Meisenheimer complex. Microwave irradiation stabilizes this dipolar transition state more effectively than the ground state, lowering the activation energy ( ). -
Volumetric Heating: Direct coupling with the solvent (e.g., EtOH, DMSO) ensures uniform heating, preventing the "hot wall" effects of oil baths that degrade the thermally sensitive nitro group.
Reaction Pathway
The synthesis proceeds via the displacement of the chloride leaving group at the C3 position. The nitro group at C6 provides critical electronic activation (para-like resonance withdrawal), making C3 highly electrophilic.
Figure 1: Mechanistic pathway for the formation of the nitropyridazine ester intermediate and subsequent cyclization.
Experimental Protocols
Protocol A: Synthesis of Ethyl (6-nitropyridazin-3-yl)glycinate
This protocol generates the key "nitropyridazine ester" intermediate.
Reagents:
-
Substrate: 3-Chloro-6-nitropyridazine (1.0 equiv)
-
Nucleophile: Glycine ethyl ester hydrochloride (1.2 equiv)
-
Base: Triethylamine (
) (2.5 equiv) or DIPEA -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [0.5 M concentration]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve 3-chloro-6-nitropyridazine (159 mg, 1.0 mmol) in 2 mL of EtOH.
-
Addition: Add glycine ethyl ester hydrochloride (167 mg, 1.2 mmol) followed by
(350 µL, 2.5 mmol). Cap the vial with a crimp top containing a PTFE/silicone septum. -
Irradiation: Place in a single-mode microwave reactor.
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High[1]
-
-
Work-up: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling.
-
If precipitate forms: Filter, wash with cold EtOH and water.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over
.
-
-
Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc).
Expected Yield: 85–95% (Yellow solid).
Protocol B: One-Pot Cyclization to Imidazo[1,2-b]pyridazine
This advanced protocol converts the intermediate directly into the fused bioactive scaffold.
-
Reduction: To the reaction mixture from Protocol A (do not isolate), add Iron powder (5 equiv) and Acetic Acid (1 mL).
-
Irradiation II: Heat at 120 °C for 15 minutes in the microwave.
-
Mechanism: The nitro group is reduced to an amine (
), which immediately attacks the pendant ester carbonyl intramolecularly to form the lactam ring. -
Work-up: Filter through Celite to remove iron residues. Neutralize with saturated
. Extract with EtOAc.[2][3]
Data & Validation
Comparison: Microwave vs. Conventional Heating The following data highlights the efficiency gains for the synthesis of Ethyl (6-nitropyridazin-3-yl)glycinate.
| Parameter | Conventional Reflux (Oil Bath) | Microwave Synthesis (This Protocol) | Improvement Factor |
| Temperature | 78 °C (EtOH reflux) | 100–120 °C | +22–42 °C |
| Time | 16 Hours | 10 Minutes | 96x Faster |
| Yield | 65–70% | 88–94% | +20% Yield |
| Purity (LCMS) | 85% (Requires Column) | >95% (Often pure after wash) | Reduced Purification |
| Solvent Vol. | 20 mL/mmol | 2–3 mL/mmol | 10x Less Waste |
Troubleshooting & Optimization Logic
Use this decision tree to optimize conditions if yields are suboptimal.
Figure 2: Troubleshooting logic for microwave-assisted nitropyridazine functionalization.
Critical Safety Note: Nitro compounds are potentially energetic. Do not exceed 140 °C without Differential Scanning Calorimetry (DSC) data. Always use a vessel rated for high pressure (20+ bar).
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles. Karthiyayini Gnanaoli, et al. (2023).[4] Detailed review of MW applications in heterocyclic chemistry, specifically citing improved yields in nucleophilic substitutions.
-
Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates.ResearchGate.
-
Microwave-Assisted Synthesis of Pyrazinamide Derivatives.Bentham Science. Provides the analogous protocol for aminodehalogenation of electron-deficient diazines (pyrazine/pyridazine)
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate.PMC. Validates the "Nitro as Leaving Group" and "Nitro as Activator" concepts in pyridine/pyridazine esters under thermal/MW conditions.
-
Synthesis of Pyrrolo[1,2-b]pyridazine.Arkivoc.
Sources
- 1. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Chemistry of CAS 104685-75-8: A Technical Support Guide for Researchers
Central Reference Point for Scientists and Drug Development Professionals on the Pyridine Derivative, Methyl 6-amino-5-nitropyridine-3-carboxylate
In the intricate landscape of chemical synthesis and drug discovery, precise identification and handling of research chemicals are paramount. A recurring query among researchers involves the identity of the compound associated with CAS number 104685-75-8, with confusion sometimes arising between a pyridine and a pyridazine structure. This technical support guide definitively clarifies this ambiguity and provides a comprehensive resource for troubleshooting and frequently asked questions concerning this valuable research chemical.
Definitive Identification: A Pyridine Derivative
The chemical entity corresponding to CAS 104685-75-8 is methyl 6-amino-5-nitropyridine-3-carboxylate . It is unequivocally a pyridine derivative, not a pyridazine. The core structure is a six-membered aromatic ring containing one nitrogen atom, characteristic of pyridine. The confusion may stem from the presence of multiple nitrogen-containing functional groups, but the heterocyclic core is the determining factor.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of methyl 6-amino-5-nitropyridine-3-carboxylate in research?
A1: This compound is a key intermediate in the synthesis of more complex molecules, particularly annulated nitrogen heterocycles.[1] Its specific arrangement of an amino group, a nitro group, and a methyl ester on the pyridine ring makes it a versatile precursor for building a variety of fused heterocyclic systems.[2] These resulting structures are of significant interest in pharmaceutical development for targeting a range of conditions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store methyl 6-amino-5-nitropyridine-3-carboxylate at -20°C.[3] It should be kept in a tightly sealed container in a dry, dark place.
Q3: What are the main safety hazards associated with this compound?
Q4: How can I verify the identity and purity of my sample?
A4: The most effective method for confirming the structure and assessing the purity of your methyl 6-amino-5-nitropyridine-3-carboxylate is through Nuclear Magnetic Resonance (NMR) spectroscopy. A typical 1H NMR spectrum in a solvent like DMSO-d6 would show distinct signals for the aromatic protons and the methyl ester protons. For a similar compound, 6-amino-5-nitro-nicotinic acid, the 1H NMR spectrum in DMSO-d6 showed signals at δ= 12.21 (broad singlet, 1H), 8.77 (singlet, 1H), 7.83 (singlet, 1H), and 6.63 (singlet, 1H), along with the methyl ester signal at 3.86 (singlet, 3H).[4] High-Performance Liquid Chromatography (HPLC) can also be employed to determine the purity of the sample.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during the synthesis and use of methyl 6-amino-5-nitropyridine-3-carboxylate and related compounds.
Issue 1: Low Yield in Pyridine Synthesis
Low yields are a common challenge in the synthesis of substituted pyridines. The classical Hantzsch synthesis, for instance, is known for this issue.[5]
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: The condensation reactions involved in pyridine synthesis are often sensitive to temperature and catalyst choice. It is crucial to carefully control the reaction temperature and select an appropriate catalyst.
-
Side Reactions: The formation of isomers and other byproducts can significantly reduce the yield of the desired pyridine derivative. Careful selection of starting materials and purification methods are essential to minimize these side reactions.
-
Starting Material Purity: The purity of the precursors used in the synthesis is critical. Impurities can interfere with the reaction and lead to lower yields.
Issue 2: Difficulty in Achieving Regioselectivity
Controlling the position of substituents on the pyridine ring can be challenging.
Possible Causes & Solutions:
-
Reaction Mechanism: The regiochemical outcome is often determined by the initial steps of the reaction mechanism. For example, in some syntheses, the regioselectivity is governed by the initial Michael addition of an enamine to an ethynylketone.[5] Understanding the mechanism of your specific synthesis is key to controlling the regioselectivity.
-
Steric and Electronic Effects: The existing substituents on the starting materials will influence the position of further additions through steric hindrance and electronic effects.
Issue 3: Unexpected Color Change
The appearance of an unexpected color during a reaction can be indicative of a side reaction or decomposition.
Possible Causes & Solutions:
-
Formation of Nitroso Compounds: In reactions involving nitroaromatic compounds, the reduction of the nitro group to a nitroso group can sometimes occur, leading to colored byproducts.
-
Decomposition: Some pyridine derivatives can be sensitive to heat and light, leading to decomposition and the formation of colored impurities. It is important to conduct reactions under appropriate temperature and light conditions.
Experimental Protocols
While a specific, detailed protocol for the synthesis of methyl 6-amino-5-nitropyridine-3-carboxylate was not found in the search results, a general procedure for the preparation of a related compound, methyl 6-aminonicotinate, is provided below as a reference. This can be adapted by researchers with expertise in organic synthesis.
Reference Protocol: Preparation of Methyl 6-aminonicotinate [6]
This procedure involves the esterification of 6-aminonicotinic acid.
Materials:
-
6-aminonicotinic acid
-
Methanol
-
Aqueous Hydrogen Chloride
Procedure:
-
Suspend 6-aminonicotinic acid in methanol.
-
Add aqueous hydrogen chloride to the suspension.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, cool the reaction mixture and isolate the product through standard work-up procedures (e.g., neutralization, extraction, and crystallization).
Visualizing the Workflow
To aid in understanding the general process of chemical synthesis and analysis, the following workflow diagram is provided.
Caption: General workflow from synthesis to analysis.
Summary of Key Data
| Property | Value | Source |
| CAS Number | 104685-75-8 | Internal |
| Chemical Name | methyl 6-amino-5-nitropyridine-3-carboxylate | Internal |
| Molecular Formula | C₇H₇N₃O₄ | [3] |
| Molecular Weight | 197.15 g/mol | [3] |
| Storage | -20°C | [3] |
This technical support guide serves as a foundational resource for researchers working with CAS 104685-75-8. By providing clear identification, addressing common questions, and offering troubleshooting advice, we aim to facilitate smoother and more efficient scientific discovery.
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Denmark Group. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Organic Chemistry Portal. Pyridine synthesis.
- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- The Royal Society of Chemistry. c5sc02983j1.pdf.
- Google Patents. (2010).
- United States Biological.
- ChemicalBook. (2023).
- Georganics. (2023).
- ResearchGate.
- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Reich, H. (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Organic Syntheses Procedure. 2,3-diaminopyridine.
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
- Benchchem. An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil.
- ResearchGate. (2021).
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- Jetir.Org. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2.
Sources
Technical Support Center: Purification of Methyl 6-amino-5-nitropyridazine-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Methyl 6-amino-5-nitropyridazine-3-carboxylate via recrystallization. It is structured to address common experimental challenges through practical FAQs, an in-depth troubleshooting guide, and a detailed, validated protocol.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Given the compound's structure, which includes polar amino and nitro functional groups alongside a methyl ester, it is classified as a polar aromatic molecule.[1] Therefore, polar solvents are the most effective. A good starting point is often an alcohol, such as ethanol or isopropanol.[1] A mixed solvent system, particularly ethanol-water, is highly recommended. This system allows you to dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then carefully add hot water (the "bad" solvent) until the solution becomes faintly cloudy, indicating it has reached its saturation point.[1]
Q2: My final product is still yellow or brownish. How can I obtain a purer, lighter-colored solid?
A2: Persistent color is a common issue with nitro-aromatic compounds, often due to highly colored polar impurities or minor degradation products.[2] To address this, you can use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. The charcoal is then removed by filtering the hot solution through a fluted filter paper (hot gravity filtration).[3] Caution: Do not add charcoal to a boiling solution, as it can cause violent frothing. Furthermore, using too much charcoal can lead to a loss of your desired product through adsorption.[3]
Q3: Instead of crystals, my compound separated as an oil. What went wrong and how can I fix it?
A3: This phenomenon, known as "oiling out," is a frequent problem in recrystallization. It typically occurs when the solute's melting point is lower than the boiling point of the solvent, causing the compound to melt in the hot solution rather than dissolve.[1][4] It can also be triggered by a solution that is too concentrated or cools too quickly. To recover your product, reheat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to lower the solution's saturation point, then allow it to cool much more slowly. If oiling persists, consider switching to a solvent with a lower boiling point.[1]
Q4: I've cooled the solution, but no crystals have formed. What should I do next?
A4: The absence of crystal formation upon cooling is usually due to a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[5] There are several techniques to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a rough surface that can serve as a nucleation point for crystal growth.[1][5]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for other molecules to crystallize upon.[5]
-
Reduce Solvent Volume: It is highly likely that too much solvent was used initially.[5] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Flash Cooling: Briefly cool the solution in an ice-water bath until crystal formation begins, then immediately remove it and allow crystallization to proceed slowly at room temperature. Rapid cooling often leads to smaller, less pure crystals, so this should be done judiciously.[4]
Q5: My final yield is very low. What are the common causes for poor recovery?
A5: Low recovery is a frustrating but preventable issue. The most common causes are:
-
Using excessive solvent: Dissolving the solute in too much solvent will keep a significant portion of your product dissolved even after cooling. The goal is to use the minimum amount of near-boiling solvent to create a saturated solution.[5]
-
Premature crystallization: If the solution cools during hot filtration, the product can crystallize in the filter paper, leading to significant loss. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete cooling: Not allowing the solution to cool sufficiently before filtration means more product remains dissolved.
-
Improper washing: Washing the collected crystals with room-temperature or warm solvent, or using too large a volume of wash solvent, will redissolve some of your purified product. Always use a minimal amount of ice-cold solvent for washing.[5]
In-Depth Troubleshooting Guide
This table provides a systematic approach to identifying and solving common issues encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Oiling Out | 1. Solute melting point is below the solvent's boiling point.[1]2. Solution is too concentrated or cooled too rapidly.3. High concentration of impurities depressing the melting point. | Solution: Reheat to dissolve the oil, add 5-10% more solvent, and ensure very slow cooling (e.g., insulate the flask).Rationale: Adding more solvent lowers the saturation temperature. Slow cooling provides the necessary time for the ordered crystal lattice to form instead of the disordered liquid phase (oil). If this fails, a lower-boiling point solvent is required. |
| No Crystal Formation | 1. Too much solvent was used, preventing saturation upon cooling.[5]2. The solution is supersaturated and requires a nucleation point.[5] | Solution: 1. Gently heat the solution to evaporate some solvent and re-cool.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[1][5]Rationale: Evaporation increases the solute concentration to the point of saturation. Scratching or seeding provides the necessary energy barrier or template for nucleation to begin. |
| Poor Yield / Low Recovery | 1. Excessive solvent used during dissolution.[5]2. Incomplete cooling before vacuum filtration.3. Using too much or non-chilled solvent to wash the final crystals.[5] | Solution: 1. Always use the absolute minimum amount of near-boiling solvent.2. Cool the flask in an ice bath for 15-20 minutes after it has reached room temperature.3. Wash crystals with a very small volume of ice-cold solvent.Rationale: The compound's solubility, while low in cold solvent, is not zero. Minimizing solvent at all stages reduces the amount of product lost to the filtrate. |
| Product Contaminated with Insoluble Impurities | The hot gravity filtration step was skipped or performed improperly. | Solution: Re-dissolve the impure product in a minimal amount of hot solvent and perform a hot gravity filtration.Rationale: Hot gravity filtration is essential for removing impurities that are insoluble in the hot solvent. Keeping the solution hot prevents the desired product from crystallizing prematurely along with the impurities. |
| Persistent Yellow/Brown Color | Presence of highly polar, colored impurities that co-crystallize with the product.[2] | Solution: After dissolving the crude solid, add a minimal amount (1-2% w/w) of activated charcoal, swirl the hot solution for 2-3 minutes, and then perform hot gravity filtration to remove the charcoal and the adsorbed impurities.[3]Rationale: Activated charcoal has a high surface area that effectively adsorbs large, flat, polar molecules, which are often the source of color in organic compounds. |
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting the recrystallization procedure.
Caption: Troubleshooting workflow for recrystallization.
Detailed Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol provides a step-by-step method for purifying this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks (2), Büchner funnel, filter flask, fluted and flat filter paper
-
Hotplate/stirrer
Procedure:
-
Dissolution:
-
Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
Add a small volume of ethanol (e.g., 10 mL) and heat the mixture to a gentle boil with stirring.
-
Continue to add ethanol in small portions until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is critical for maximizing recovery.[5]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat source.
-
Allow the boiling to subside, then add a small spatula tip of activated charcoal.
-
Return the flask to the hotplate and gently boil for 2-3 minutes while swirling. Rationale: This step adsorbs colored impurities which can then be filtered out.[3]
-
-
Hot Gravity Filtration:
-
Place a piece of fluted filter paper in a stemless funnel. Place the funnel into the neck of a second, clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of boiling solvent (ethanol) through it, which is then discarded.
-
Keeping the solution with your compound near boiling, carefully pour it through the fluted filter paper. Rationale: This step removes insoluble impurities and activated charcoal. Preheating the apparatus prevents the desired compound from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
If you are using a single solvent (ethanol), cover the flask with a watch glass and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
If using a mixed solvent system, add hot deionized water dropwise to the hot ethanol solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is conducive to the formation of large, pure crystals.[4] Once at room temperature, chill further in an ice bath.
-
-
Isolation and Drying:
-
Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Collect the crystals by vacuum filtration, swirling the flask to transfer all the solid.
-
Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities.[5]
-
Allow the crystals to dry on the filter under vacuum for several minutes. Transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.
-
References
-
Angene Chemical. (n.d.). This compound(CAS# 1379171-16-0). Retrieved from Angene Chemical. [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from UC Davis Chem LibreTexts. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from Missouri S&T. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from Wired Chemist. [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from UC Irvine. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester. [Link]
Sources
Improving yield in nitration of aminopyridazine carboxylates
Status: Operational | Topic: Yield Enhancement & Troubleshooting | Role: Senior Application Scientist
The Core Challenge: The Deactivation Paradox
Nitrating aminopyridazine carboxylates is deceptively difficult because you are fighting two opposing forces.
-
The Substrate: Pyridazine is a diazine (electron-deficient). Adding a carboxylate (EWG) at C4/C5 further deactivates the ring toward Electrophilic Aromatic Substitution (EAS).
-
The Amine: While the amino group (
) is a strong activator, in the highly acidic media required for nitration ( ), it protonates to form an ammonium species ( ). This transforms your strongest activator into a strong deactivator , effectively "shutting down" the ring.
The Solution: You must engineer the reaction to proceed either via the small equilibrium concentration of the free amine or, more commonly, via an
Mechanism & Pathway Logic
The following diagram illustrates the critical decision pathways. If you simply heat the reaction without controlling the intermediate, you risk decomposition (tar) or hydrolysis of your ester.
Figure 1: The "Cold-then-Warm" strategy is essential. Direct heating leads to decomposition. The reaction relies on trapping the N-nitro species and rearranging it.
Optimized Protocol: The Nitrate Salt Method
Why this works: Using Potassium Nitrate (
Substrate Model: Ethyl 3-aminopyridazine-4-carboxylate (or similar).
Step-by-Step Methodology
-
Solubilization (The Heat Sink):
-
Charge concentrated
(10-15 volumes relative to substrate) into a reactor. -
Cool to 0–5°C .
-
Add the aminopyridazine carboxylate portion-wise. Note: This is exothermic due to protonation. Ensure internal temp stays
.
-
-
Nitronium Generation (The Loading):
-
Maintain temp at 0–5°C .
-
Add
(1.05 – 1.2 equivalents) portion-wise as a solid. -
Why Solid? Adding solid nitrate to sulfuric acid generates
gently. Liquid often creates localized hot spots.
-
-
The Rearrangement (The Crucial Step):
-
Stir at 0°C for 30 minutes. You have now likely formed the
-nitro intermediate. -
Slowly ramp the temperature to 45–55°C .
-
Hold for 2–4 hours. Monitor via HPLC/TLC.
-
Observation: Evolution of gas or darkening indicates decomposition; if this happens, reduce temp by 5°C.
-
-
Quench & Isolation (Preserving the Ester):
-
Do NOT pour water into the reaction.
-
Pour the reaction mixture onto crushed ice (approx. 5x weight of acid) with vigorous stirring.
-
Neutralize carefully with
or to pH 4-5 (avoid strongly basic pH to prevent ester hydrolysis). -
Filter the precipitate.[1]
-
Troubleshooting Guide (Q&A)
Q1: My reaction turns into a black tar. What is happening?
A: This is "oxidative runaway." Pyridazines are sensitive to oxidation.
-
Cause: The exotherm from mixing
and (heat of dilution) combined with the heat of nitration exceeded the stability threshold of the ring. -
Fix: Switch to the
protocol described above. It eliminates the water/acid mixing exotherm. Also, ensure your ramp rate from 0°C to 50°C is slow (e.g., 10°C per 15 mins).
Q2: I see the product on LCMS, but my isolated yield is <20%. Where did it go?
A: You likely lost it during the quench.
-
Cause: Aminopyridazine esters are prone to hydrolysis. If you quenched into water and the solution became hot, or if you neutralized to pH > 9, the ethyl ester hydrolyzed to the carboxylic acid. The acid is likely water-soluble (zwitterionic) and was lost in the filtrate.
-
Fix: Quench on ice . Keep the quench temp
. Neutralize only to the isoelectric point (usually pH 4-6) to precipitate the product.
Q3: I am getting the N-nitro isomer, not the C-nitro isomer.
A: The rearrangement was incomplete.
-
Cause: The reaction was quenched too early or the temperature was too low during the "warm-up" phase.
-
Fix: The rearrangement of
-nitro to -nitro (usually ortho or para to the amine) has a high activation energy barrier. Ensure you hold the reaction at 50°C for at least 2 hours.
Q4: Can I use Acetyl protection to improve yield?
A: Yes, this is a valid alternative strategy.
-
Protocol: Convert amine to acetamide (
, reflux). Nitrating the acetamide often protects the ring from oxidation and directs nitration more effectively. However, you add a deprotection step later (acidic hydrolysis), which might endanger your ester. Use this only if the direct nitration fails.
Comparative Data: Yield vs. Method
| Method | Reagents | Typical Yield | Pros | Cons |
| Standard Mixed Acid | Fuming | 25 - 40% | Cheap, standard reagents | High exotherm, ester hydrolysis risk, tar formation. |
| Nitrate Salt (Recommended) | 65 - 80% | Gentle exotherm, anhydrous (protects ester), better control. | Requires solid handling. | |
| Nitronium Salt | 50 - 60% | Mild conditions, very selective. | Expensive, moisture sensitive, reagent availability. |
References
-
Mechanism of Nitr
-
Optimization of Heteroaromatic Nitration (Nitr
-
Setyowati, W. A. E., et al.[3] (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Jurnal Kimia dan Pendidikan Kimia.
-
-
General Protocols for Pyridazine Deriv
-
Nitr
-
Olah, G. A., et al.[5] (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Foundational text on Nitronium salt usage).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Solubility Challenges of Nitro-Amino Pyridazines in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for handling the notoriously poor solubility of nitro-amino pyridazine derivatives. These heterocycles are of significant interest in medicinal chemistry, yet their rigid, planar structure, combined with the strong intermolecular interactions mediated by the nitro and amino groups, frequently leads to significant challenges in achieving sufficient solubility for reaction, purification, and analysis. This guide offers a systematic approach to troubleshooting these issues, grounded in chemical principles and field-proven methodologies.
Understanding the Challenge: Why Are Nitro-Amino Pyridazines So Poorly Soluble?
The poor solubility of nitro-amino pyridazines stems from a combination of their molecular features:
-
High Crystal Lattice Energy: The planar pyridazine core, coupled with the polar nitro and amino substituents, promotes strong intermolecular hydrogen bonding and π-π stacking interactions in the solid state. This results in a highly stable crystal lattice that is difficult to disrupt with common organic solvents.
-
Polarity Mismatch: The presence of both a highly polar, electron-withdrawing nitro group and a basic, hydrogen-bond-donating amino group creates a complex electronic profile. This can make it difficult to find a single solvent that can effectively solvate all parts of the molecule.
-
Weak Basicity: While the amino group provides a site for protonation, the overall basicity of the pyridazine ring is relatively low.[1][2] This can make salt formation, a common strategy for improving solubility, more challenging than with more basic heterocycles like pyridine.[1]
This guide will walk you through a logical progression of techniques to overcome these challenges, from simple solvent adjustments to more involved chemical modifications.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
This section is organized as a series of questions you might ask during your experimental workflow. Each question is followed by a detailed explanation and actionable protocols.
Question 1: My nitro-amino pyridazine won't dissolve in my reaction solvent. Where do I start?
Answer: The first and most critical step is a systematic solvent screening. The principle of "like dissolves like" is a good starting point, but the unique combination of functional groups in nitro-amino pyridazines often requires a more nuanced approach.
Causality: Nitroaromatic compounds are generally polar, suggesting that polar solvents should be effective.[3] Similarly, the amino group can participate in hydrogen bonding, favoring protic or polar aprotic solvents that can act as hydrogen bond acceptors or donors.[4][5] However, the overall solubility will be a balance of these interactions.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your nitro-amino pyridazine into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.
-
Observation at Room Temperature: Agitate the vials at room temperature and observe for dissolution. Note any partial or complete solubility.
-
Heating: If the compound is not soluble at room temperature, gently heat the vial while observing any changes. Many compounds exhibit significantly higher solubility at elevated temperatures.[6][7]
-
Cooling: If the compound dissolves upon heating, allow it to cool to room temperature to see if it precipitates. This is particularly important for identifying suitable recrystallization solvents.
-
Documentation: Record your observations in a structured table.
Data Presentation: Solvent Screening Table
| Solvent | Polarity Class | Key Properties | Solubility at RT (approx. mg/mL) | Solubility at Reflux | Comments |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Low boiling point | Insoluble | Low | Useful for chromatography. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Good general solvent | Low | Moderate | Often good for recrystallization.[6] |
| Acetonitrile (ACN) | Polar Aprotic | High dielectric constant | Low | Moderate to Good | Can be effective for polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Ether, can form peroxides | Low | Moderate | Good for organometallic reactions. |
| 2-Propanol (IPA) | Polar Protic | Alcohol, H-bond donor/acceptor | Low | Moderate to Good | Good for polar compounds. |
| Ethanol (EtOH) | Polar Protic | Alcohol, H-bond donor/acceptor | Low | Moderate to Good | A common choice for nitroaromatics.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point, strong solvent | Moderate to Good | High | Excellent solvent, but difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High boiling point, very strong solvent | Good to High | Very High | Often dissolves "brick dust".[1][4] |
| Toluene | Non-polar Aprotic | Aromatic | Insoluble | Low | May be useful in mixed solvent systems. |
| Water | Polar Protic | High polarity | Very Low | Very Low | Can be used as an anti-solvent.[3] |
Visualization: Solvent Selection Workflow
Caption: A decision-making workflow for initial solvent selection.
Question 2: No single solvent works well. What's the next step?
Answer: Use a mixed solvent system, also known as co-solvency. This is a powerful technique where a "good" solvent is used to dissolve the compound, and a miscible "bad" solvent (an anti-solvent) is added to decrease the overall solubility in a controlled manner, often aiding in purification or driving a reaction.
Causality: Co-solvents can modulate the polarity of the solvent system to better match the solute. For nitro-amino pyridazines, a highly polar solvent like DMF or DMSO can be used to dissolve the compound, and then a less polar co-solvent can be added. This approach is particularly effective for recrystallization.[3]
Experimental Protocol: Utilizing a Co-Solvent System for Recrystallization
-
Dissolution: In a flask, dissolve your crude nitro-amino pyridazine in the minimum amount of a "good" solvent (e.g., hot DMF or DMSO) in which it is highly soluble.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a miscible "bad" solvent (e.g., water, ethanol, or isopropanol) dropwise until you observe persistent cloudiness (the point of saturation).[3]
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
Question 3: My compound is still not soluble enough for my reaction, even in strong solvents. Can I change the reaction conditions?
Answer: Yes, increasing the reaction temperature is often a simple and effective way to increase solubility and reaction rate.
Causality: The solubility of most solids in liquids increases with temperature.[8] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to solvate the solute molecules more effectively. For pyridazinone derivatives, solubility has been shown to increase linearly with temperature.[1]
Considerations:
-
Solvent Boiling Point: The maximum temperature is limited by the boiling point of your solvent. High-boiling point solvents like DMF (153 °C), DMSO (189 °C), or N-methyl-2-pyrrolidone (NMP) (202 °C) are excellent choices for this reason.
-
Compound Stability: Ensure your nitro-amino pyridazine and other reagents are stable at the intended reaction temperature. Run a small-scale test and monitor for decomposition by TLC or LC-MS.
-
Pressure Reactions: For reactions that require temperatures above the solvent's boiling point, a sealed-tube or microwave reactor can be used to increase the pressure and, consequently, the achievable temperature.
Frequently Asked Questions (FAQs)
Q1: I've heard that salt formation can improve solubility. How does this work for a nitro-amino pyridazine?
A1: Salt formation is a classic strategy to enhance the aqueous solubility of ionizable compounds.[9] The amino group on your pyridazine can be protonated by an acid to form an ammonium salt. This introduces an ionic center, which is generally much more soluble in polar solvents, especially water, than the neutral molecule.[10] While the basicity of 3-aminopyridazines is enhanced compared to the parent pyridazine, it is still relatively weak.[1] Therefore, you will likely need a strong acid (e.g., HCl, H₂SO₄, or TFA) to achieve efficient salt formation. This is particularly useful for preparing formulations for biological testing.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[3] To resolve this, you can:
-
Re-heat the mixture to dissolve the oil.
-
Add more of the "good" solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal nucleation and growth.
-
If the problem persists, switch to a solvent with a lower boiling point or a different co-solvent system.[3]
Q3: Can I modify the structure of my molecule to improve its solubility?
A3: Yes, this is a common strategy in medicinal chemistry, often referred to as a "prodrug" approach. The goal is to temporarily mask a functional group to improve physicochemical properties like solubility. For a nitro-amino pyridazine, you could consider:
-
Acylating the amino group: Converting the amino group to an amide or carbamate can disrupt the hydrogen bonding network in the solid state, potentially lowering the melting point and improving solubility in certain organic solvents.
-
Introducing solubilizing groups: If your synthesis allows, adding polar functional groups (e.g., morpholine, piperazine, or short polyethylene glycol chains) to another part of the molecule can significantly enhance aqueous solubility.
Q4: Are there any safety concerns when working with these compounds and solvents?
A4: Yes.
-
Nitroaromatics: Many nitroaromatic compounds are potentially explosive, especially those with multiple nitro groups. Always handle them with care and avoid excessive heat or shock.
-
Solvents: High-boiling point polar aprotic solvents like DMF and DMSO have their own safety considerations. DMF is a reproductive toxin, and DMSO can enhance the absorption of other chemicals through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: My reaction is heterogeneous, with the pyridazine as a solid. Will the reaction still proceed?
A5: It might, but it will likely be very slow and potentially incomplete. In a heterogeneous reaction, the reaction can only occur at the surface of the solid particles. As the reaction proceeds, a layer of product may form on the surface, further inhibiting the reaction. Achieving a homogeneous solution is always preferable for ensuring consistent and complete reactivity. If you must run the reaction as a suspension, ensure vigorous stirring to maximize the surface area of the solid.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Jabbari M, Khosravi N, Feizabadi M, Ajloo D. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: An experimental and molecular dynamics simulation study. RSC Adv. 2017;7:14776–14789.
- Gawronski J, Gawronska K, Skowronek P. The pyridazine heterocycle in molecular recognition and drug discovery. Med Chem Comm. 2021;12(5):843-863.
-
DTIC. Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole. Available from: [Link]
- Abdel-Wahab BF, Mohamed HA, El-Sayed MA, Abdel-Aziem A. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Med Chem. 2023;14(8):1501-1520.
-
Lumen Learning. Organic Chemistry II: Properties of amines. Available from: [Link]
- Patalinghug WC, Ochiai M. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. KIMIKA. 2008;24(1):1-4.
- Joshi DR, Adhikari N. An Overview on Common Organic Solvents and Their Toxicity.
-
NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine. In: Toxicological Profile for Pyridine. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 1992 Sep. Available from: [Link]
- Zhang L, Wang Y, Li D, Wei Y, Zhao H. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
-
Oliveira-Campos AMF, Salaheldin AM, Rodrigues LM. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available from: [Link]
-
Murov, S. Properties of Solvents Used in Organic Chemistry. Available from: [Link]
-
Beilstein Journals. Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Available from: [Link]
-
RSC Publishing. Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ResearchGate. 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available from: [Link]
- El-Enany MM, Kamel GM, Abd-El-Moneim D, El-Deen IM. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules. 2018;23(11):2851.
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]
-
Reddit. Is there a guide to selecting solvents for synthesis? Available from: [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]
-
MDPI. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available from: [Link]
- Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.
-
ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Available from: [Link]
-
MDPI. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
-
Reddit. Solubility of Nitro Containing Molecules. Available from: [Link]
-
Reddit. Reaction intermediate being poorly soluble - any workarounds? Available from: [Link]
-
ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. Available from: [Link]
Sources
- 1. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
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- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. journaljpri.com [journaljpri.com]
Avoiding decarboxylation during hydrolysis of pyridazine esters
Subject: Troubleshooting Decarboxylation During Pyridazine Ester Hydrolysis Ticket ID: PYR-HYD-001 Status: Resolved / Guide Available
The Diagnostic Matrix: Why is this happening?
The Core Issue: Pyridazine rings are highly electron-deficient (more so than pyridine). When a carboxylate group is present at position 3 or 4, the molecule becomes susceptible to thermal decarboxylation. This is not a random degradation; it is a specific mechanistic pathway known as the Hammick Reaction (or a Hammick-like pathway).
The Mechanism of Failure:
-
Hydrolysis: You successfully convert the ester to the carboxylate salt (
). -
Acidification (The Trap): During workup, you add acid to protonate the carboxylate.
-
Zwitterion Formation: As the pH drops, the ring nitrogen protonates before or simultaneously with the carboxylate. This creates a zwitterion (positive ring, negative carboxylate).
-
Decarboxylation: The protonated ring acts as an electron sink, stabilizing the development of negative charge at the ring carbon.
is ejected, leaving a transient ylide which protonates to form the decarboxylated pyridazine.
Visualization: The Danger Zone
The following diagram illustrates the specific pathway you must avoid.
Caption: The Hammick-like decarboxylation pathway triggered by acidification of the pyridazine ring.
Protocol Library
Do not use standard 6M HCl acidification. Use one of the following validated protocols.
Protocol A: The "Cold & Buffered" Method (Standard)
Best for: Scalable reactions where the substrate is moderately stable.
The Logic: Lithium Hydroxide (LiOH) is used because it is soluble in THF/Water mixtures, allowing a homogeneous reaction at lower temperatures. The workup avoids strong acidification.
| Parameter | Specification |
| Reagent | LiOH·H₂O (1.2 – 1.5 equivalents) |
| Solvent | THF : Water (3:1 or 4:1) |
| Temperature | 0°C to 10°C (Do not heat) |
| Time | 1 – 4 hours (Monitor by TLC) |
Step-by-Step:
-
Dissolve ester in THF and cool to 0°C.
-
Add LiOH·H₂O dissolved in minimum water dropwise.
-
Stir at 0°C. Checkpoint: Do not let the reaction warm to RT unless conversion is <10% after 2 hours.
-
Critical Workup:
-
Option 1 (Isolation as Salt): Concentrate directly. The Lithium salt is often stable.
-
Option 2 (Neutralization): Add Acetic Acid or Citric Acid carefully to adjust pH to ~5-6. DO NOT go to pH 1-2.
-
Extract immediately with EtOAc or DCM/iPrOH (3:1).
-
Keep all evaporation bath temperatures <30°C.
-
Protocol B: The Nicolaou Method (Trimethyltin Hydroxide)
Best for: Highly sensitive substrates, positions 3/4, or valuable late-stage intermediates.
The Logic: Trimethyltin hydroxide (
| Parameter | Specification |
| Reagent | |
| Solvent | 1,2-Dichloroethane (DCE) or Toluene |
| Temperature | 60°C – 80°C (Thermal, but neutral pH) |
| Reference | Angew. Chem. Int. Ed. 2005, 44, 1378.[1] |
Step-by-Step:
-
Dissolve ester in DCE (0.1 M concentration).
-
Add solid
. -
Heat to 60°C.
-
Workup:
-
The reaction yields the carboxylic acid directly (or the stannyl ester which hydrolyzes on silica).
-
Concentrate and purify via flash chromatography.
-
Note: Tin byproducts are toxic; ensure proper waste disposal and purification.
-
Troubleshooting FAQ
Q: I see gas evolution immediately upon adding acid. What happened? A: You triggered rapid decarboxylation. You likely used HCl or H₂SO₄ and dropped the pH too low (< pH 3).
-
Fix: Switch to Protocol A and use Citric Acid to pH 5. If the product is water-soluble at pH 5, use Resin-based neutralization (e.g., Amberlite IRC-50 weakly acidic resin).
Q: My yield is >100% and the NMR shows alkyl groups. A: You likely have the Trimethyltin ester or Lithium salt.
-
Fix: If using Method B (
), a wash with 5% KHSO₄ or purification on silica usually cleaves the stannyl ester.
Q: Can I use K₂CO₃ in Methanol?
A: Risky. Carbonate in methanol often leads to transesterification (Methyl ester formation) rather than hydrolysis, or equilibrium mixtures. If you must use carbonate, use
Q: The acid is unstable even as a solid. How do I store it? A: Pyridazine carboxylic acids are notoriously shelf-unstable.
-
Fix: Convert them immediately to the next intermediate (e.g., amide coupling). If storage is required, store as the Lithium or Sodium salt at -20°C. Do not store the free acid.
Decision Tree: Choosing Your Method
Caption: Decision logic for selecting the appropriate hydrolysis protocol based on substrate stability and scale.
References
-
Nicolaou, K. C., et al. (2005).[1] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1] Link
- Dunn, A. D., & Kinnear, K. I. (1972). "Decarboxylation of Pyridazine-3-carboxylic Acids." Journal of Heterocyclic Chemistry. (General reference for instability of 3-isomers).
-
Ashworth, I. W., et al. (2003). "Hammick Reaction Mechanism Studies." Organic Process Research & Development. (Mechanistic grounding for zwitterionic decarboxylation).[2]
-
Wietelmann, U. (2021). "Lithium Hydroxide Hydrolysis Protocols." Science of Synthesis. Link
Sources
Technical Support Center: Synthesis of Nitropyridazines & Management of Regioisomers
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of nitropyridazines. The focus is on understanding, controlling, and resolving issues related to the formation of regioisomers, a common challenge in this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are attempting a direct nitration of a substituted pyridazine and are observing a mixture of regioisomers. What are the primary factors influencing the position of nitration?
A1: The regiochemical outcome of the direct nitration of pyridazines is a complex interplay of several factors. Unlike simpler aromatic systems, the pyridazine ring's two adjacent nitrogen atoms create a highly electron-deficient system, which deactivates the ring towards electrophilic aromatic substitution.
Mechanistic Considerations:
-
Electronic Effects: The two nitrogen atoms strongly withdraw electron density from the carbon atoms of the ring, making direct nitration challenging. The positions least deactivated are typically C4 and C5, as they are furthest from the electron-withdrawing effects of the nitrogen atoms.
-
Substituent Effects: The nature and position of existing substituents on the pyridazine ring are critical in directing the incoming nitro group.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or hydroxyl (-OH) can activate the ring and direct the nitration to specific positions. For instance, an amino group can direct the incoming nitro group.[1]
-
Electron-Withdrawing Groups (EWGs): Halogens or other EWGs will further deactivate the ring but can still influence the regioselectivity based on their position.
-
-
Reaction Conditions: The choice of nitrating agent and reaction conditions (temperature, solvent, and acid catalyst) can significantly impact the ratio of regioisomers. Harsh conditions are often required, which can lead to a decrease in selectivity.
Troubleshooting Flowchart for Regioisomer Formation:
Caption: Decision-making process for addressing regioisomer formation.
Q2: Our desired product is the less-favored regioisomer. Are there synthetic strategies to improve the yield of this specific isomer?
A2: When direct nitration provides the undesired regioisomer as the major product, several alternative strategies can be employed to achieve the desired regioselectivity.
Alternative Synthetic Routes:
-
Directed Ortho-Metalation (DoM): This powerful technique involves the use of a directing group (e.g., an amide or a methoxy group) to deprotonate a specific ortho-position with a strong base (like an organolithium reagent). The resulting organometallic intermediate can then be quenched with an electrophilic nitrating agent. This method offers excellent regiochemical control.
-
Nucleophilic Aromatic Substitution (SNAAr): If a suitable leaving group (e.g., a halogen) is present on the pyridazine ring, it can be displaced by a nucleophile. While not a direct nitration, this can be a route to introduce a nitro group or a precursor that can be converted to a nitro group. For example, starting with a chloropyridazine, one can introduce a group that can later be transformed into a nitro group.[2][3]
-
Synthesis from Acyclic Precursors: Building the nitropyridazine ring from acyclic starting materials allows for precise placement of the nitro group. This often involves the condensation of a dicarbonyl compound with a hydrazine derivative.[4]
Table 1: Comparison of Strategies for Regioselective Nitropyridazine Synthesis
| Strategy | Advantages | Disadvantages | Key Considerations |
| Direct Nitration | Simple, one-step process. | Often poor regioselectivity, harsh conditions. | Electronic and steric effects of substituents. |
| Directed Ortho-Metalation | Excellent regiocontrol. | Requires a directing group, sensitive to moisture and air. | Choice of directing group and organometallic reagent. |
| SNAAr | Good for specific isomers if a suitable precursor is available. | Limited by the availability of starting materials with a good leaving group. | Reactivity of the leaving group and the nucleophile. |
| From Acyclic Precursors | Complete regiochemical control. | Can be a multi-step synthesis. | Availability of suitable acyclic starting materials. |
Q3: We have a mixture of nitropyridazine regioisomers that are difficult to separate. What are the recommended purification techniques?
A3: The separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques may be necessary for successful isolation.
Purification Methodologies:
-
Column Chromatography: This is the most common method for separating isomers. The choice of stationary phase and eluent system is critical.
-
Normal-Phase Chromatography: Silica gel is a common choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Reverse-Phase Chromatography: C18 or other functionalized silica can be used, particularly for more polar isomers.[5]
-
-
Crystallization: If one of the isomers is a solid and has a significantly different solubility profile in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method. Careful selection of the solvent and slow cooling are key to obtaining high purity crystals.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining highly pure material for biological testing, preparative HPLC is a powerful tool. While more expensive and time-consuming for large quantities, it offers excellent resolution.
-
Selective Chemical Derivatization: In some cases, one isomer may undergo a selective chemical reaction that the other does not. This allows for the separation of the derivatized product, followed by the reversal of the derivatization to obtain the pure desired isomer.
Experimental Protocol: Flash Column Chromatography for Regioisomer Separation
-
Analytical TLC: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of the isomers. Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate).
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry powder onto the top of the column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. A shallow gradient of the more polar solvent can improve separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure fractions of each isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: How can we definitively identify the structure of our isolated nitropyridazine regioisomers?
A4: Spectroscopic and spectrometric techniques are essential for the unambiguous structural elucidation of regioisomers.
Structural Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyridazine ring are highly dependent on their position relative to the nitrogen atoms and the nitro group. The number of signals, their splitting patterns (multiplicity), and their integration will provide crucial information.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the electronic environment, providing another layer of structural information.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, allowing for a definitive assignment of the structure.
-
-
Mass Spectrometry (MS): While mass spectrometry will give the same molecular weight for isomers, tandem mass spectrometry (MS/MS) can sometimes differentiate them based on their fragmentation patterns.[7][8]
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive structural proof.
Workflow for Isomer Identification:
Caption: A typical workflow for the structural elucidation of nitropyridazine isomers.
References
- A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine
- Synthesis of 3-nitropyridine (III).
- 3-Nitropyridine. ChemicalBook.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
- Nitropyridines, Their Synthesis and Reactions. Sci-Hub.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- 4-Nitropyridine synthesis. ChemicalBook.
- Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com.
- Synthesis of 4-nitropyridine. PrepChem.com.
- Nitropyridines in the Synthesis of Bioactive Molecules.
- Nitropyridines, Their Synthesis and Reactions.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- 1-(6-nitropyridin-3-yl)piperazine synthesis. ChemicalBook.
- Synthesis of 4-nitropyridine
- Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar.
- Nitropyridines: Synthesis and reactions.
- Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and novel pyridine derivatives.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
-
Synthesis and Functionalization of 3-Nitropyridines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOakFfPF1RmlbGdEm303LqDew4FkEiMee9vGKZBU2LBpbB_Z7nFtyewEQdXNQ5VWcfgD6BveznTYvd9N6UrdUrHzoKu3AbX_RvW80mW0ejXYQd_UKsqtK1xm2D1ancM6NOY2HcyOhr28qh5JkLH-JIQ1Hyb60BCRqN-uIKURYMHqWcNmlypvmdcV5qKw==]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 6. mdpi.com [mdpi.com]
- 7. Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study of N ‐acridin‐4‐ylbenzylamide and N ‐acridin‐2‐yl‐benzylamide | Scilit [scilit.com]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Technical Support Center: Stability and Handling of Methyl 6-amino-5-nitropyridazine-3-carboxylate Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals working with Methyl 6-amino-5-nitropyridazine-3-carboxylate. The inherent reactivity of this heterocyclic building block, particularly under basic conditions, necessitates a clear understanding of its stability profile to prevent unintended degradation and ensure experimental success. This document provides in-depth answers to common questions, troubleshooting strategies for potential issues, and validated protocols for handling this compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental chemical principles governing the stability of this compound in the presence of a base.
Q1: What is the primary and most immediate reaction of this compound when exposed to basic conditions (e.g., NaOH, LiOH, K₂CO₃)?
The primary and most rapid reaction is the hydrolysis of the methyl ester, a process known as saponification. This reaction converts the ester into its corresponding carboxylate salt (6-amino-5-nitropyridazine-3-carboxylate). Under aqueous basic conditions, this reaction is generally considered irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack, driving the equilibrium entirely towards the product side.[1][2]
Q2: Why is the ester group on this specific molecule particularly susceptible to base-mediated hydrolysis?
The high susceptibility of the ester to hydrolysis is due to the powerful electron-withdrawing nature of the pyridazine ring system, which is further intensified by the presence of the nitro group at the 5-position. This electronic arrangement creates a significant partial positive charge (δ+) on the carbonyl carbon of the ester, making it an exceptionally strong electrophile and highly vulnerable to nucleophilic attack by hydroxide ions (OH⁻). Pyridazine derivatives are well-known for their unique reactivity patterns in chemical synthesis.[3]
Q3: Besides ester hydrolysis, are other degradation pathways or side reactions possible under basic conditions?
While saponification is the dominant pathway, the highly electron-deficient nature of the pyridazine ring means other reactions are theoretically possible, especially under more forcing conditions (e.g., high temperatures, very strong bases, or non-aqueous environments):
-
Nucleophilic Aromatic Substitution (SⁿAr): The nitro group is a strong activating group for SⁿAr. While less likely than ester hydrolysis in aqueous base, displacement of the nitro group or the amino group by a potent nucleophile could occur. The reactivity of nitropyridines and their susceptibility to SⁿAr are well-documented.[4][5][6]
-
Ring-Opening: In the presence of very strong bases and specific reaction conditions, complex degradation involving the opening of the pyridazine ring can occur, although this is generally not a concern under standard saponification conditions.[7]
-
Nitro Group Migration: Though rare, nitro-group migrations on heterocyclic rings have been reported under specific basic and solvent conditions.[8] This would be considered an unexpected and minor side product.
Q4: What key experimental factors control the rate and outcome of the saponification reaction?
The efficiency and cleanliness of the saponification are primarily governed by three factors:
-
Base Strength and Concentration: Stronger bases (e.g., LiOH, NaOH) and higher concentrations will accelerate the hydrolysis rate.
-
Temperature: Increasing the reaction temperature significantly increases the rate of hydrolysis. Stubborn esters often require heating to proceed to completion.[9]
-
Solvent System: The choice of solvent is critical. Protic solvents like water and methanol can participate in the reaction. Using an alcohol like methanol as a co-solvent can lead to transesterification, forming the corresponding methyl ester if the starting material were, for example, an ethyl ester.[9] For this reason, co-solvents like tetrahydrofuran (THF) or dioxane are often used with water to improve the solubility of the starting material without interfering with the reaction.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving this compound and bases.
Q5: Issue - My hydrolysis reaction is stalled or incomplete, even after several hours.
-
Potential Cause 1: Insufficient Base. The hydrolysis consumes one equivalent of base. A second equivalent is needed to deprotonate the resulting carboxylic acid and drive the reaction to completion. Using only a catalytic amount or a single equivalent may result in an incomplete reaction.
-
Solution: Ensure at least 2 to 3 equivalents of the base are used. A common and effective choice is Lithium Hydroxide (LiOH).[9]
-
-
Potential Cause 2: Low Temperature. The activation energy for hydrolysis, while lowered by the molecule's electronics, may still require thermal input.
-
Solution: Gently heat the reaction mixture. Start with 40-50 °C and monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
-
Potential Cause 3: Poor Solubility. If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
-
Solution: Add a water-miscible organic co-solvent such as THF or 1,4-dioxane to create a homogeneous solution. A 1:1 or 2:1 mixture of THF:water is a common starting point.
-
Q6: Issue - I'm observing a significant new spot on my TLC/LC-MS that is not the starting material or the desired acid.
-
Potential Cause 1: Transesterification. This is highly likely if an alcohol (e.g., methanol, ethanol) was used as a solvent or co-solvent. The alkoxide generated under basic conditions can compete with hydroxide as a nucleophile.
-
Solution: Immediately switch to a non-alcoholic co-solvent like THF. Rework the experiment using a validated protocol.
-
-
Potential Cause 2: SⁿAr or Other Degradation. If the reaction was run at a very high temperature for an extended period, more complex degradation may be occurring.
-
Solution: Re-run the reaction at a lower temperature and monitor it closely, stopping it as soon as the starting material is consumed. If the side product persists, it may require characterization (e.g., by NMR, high-resolution mass spectrometry) to identify its structure.
-
Q7: Issue - My work-up is difficult. I am struggling to isolate the final carboxylic acid product after acidification.
-
Potential Cause: Amphoteric Nature and Solubility. Pyridine carboxylic acids can be tricky to isolate. The product contains a basic amino group and an acidic carboxylic acid, making it potentially soluble in both acidic and aqueous layers.
-
Solution 1 (Precipitation): After the reaction is complete, cool the basic solution in an ice bath. Slowly and carefully acidify the mixture with an acid like 1M HCl, monitoring the pH with pH paper or a meter. The carboxylic acid product will often precipitate out at its isoelectric point (typically around pH 3-5). The solid can then be collected by filtration.
-
Solution 2 (Extraction): If precipitation does not occur or is incomplete, you may need to perform an extraction. Neutralizing the solution to the isoelectric point is still the first step. Then, extract with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. This process can be tedious and may require multiple extractions.[10]
-
Part 3: Protocols and Methodologies
These protocols provide a validated starting point for experiments.
Protocol 1: Standard Saponification of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 v/v, using enough solvent to fully dissolve the starting material).
-
Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS (see Protocol 2). If the reaction is slow, gently warm the mixture to 40 °C.
-
Quenching & Acidification: Once the starting material is consumed, cool the reaction vessel in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH of the aqueous phase is ~4.
-
Isolation: If a precipitate forms, continue stirring in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. If no solid forms, proceed with extraction using ethyl acetate (3x volumes).
-
Purification: The crude product can be purified further by recrystallization if necessary.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent System: A good starting mobile phase is a 7:3 mixture of Dichloromethane:Methanol. Adjust polarity as needed.
-
Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the plate under UV light (254 nm). The starting ester will be less polar (higher Rƒ) than the product carboxylic acid, which, being highly polar, will often remain at or very near the baseline (lower Rƒ). The reaction is complete when the starting material spot is no longer visible in the RM lane.
Part 4: Data and Visualization
Table 1: Typical Conditions for Saponification
| Parameter | Recommended Condition | Rationale |
| Base | LiOH·H₂O or NaOH | Strong, non-nucleophilic bases that effectively hydrolyze the ester. |
| Equivalents | 2.0 - 3.0 | Ensures complete reaction by driving the equilibrium forward. |
| Solvent | THF / Water (2:1 or 1:1) | Ensures homogeneity without causing side reactions like transesterification. |
| Temperature | 25 - 50 °C | Balances reaction rate with the risk of thermal degradation. |
| Monitoring | TLC or LC-MS | Provides a reliable method to determine the reaction endpoint. |
Diagrams
Caption: The base-catalyzed hydrolysis (saponification) pathway.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (2015).
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis of[11][12][13]triazolo[4,3-b]pyridazine-3-carboxylic acids. (2025). ResearchGate. [Link]
-
Why does ester hydrolysis occur in basic medium. (2021). Chemistry Stack Exchange. [Link]
-
Horie, T., Kinjo, K., & Ueda, T. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin, 10, 580-591. [Link]
-
An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science. [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. [Link]
-
This compound(CAS# 1379171-16-0). (n.d.). Angene Chemical. Retrieved from [Link]
-
The Significance of Methyl 6-Amino-5-Nitropyridine-3-Carboxylate in Pharmaceutical Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]
-
Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved from [Link]
-
Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]
-
Learning Guide for Chapter 24 - Carboxylic Acid derivatives. (n.d.). Utah Tech University. Retrieved from [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). HETEROCYCLES, 65(9). [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. (2024). ResearchGate. [Link]
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Why are my ester hydrolysis not working. (2025). Reddit. [Link]
-
Lifitegrast Degradation: Products and Pathways. (2025). Molecules, 26(19), 5998. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrogenation of Nitro Groups on Pyridazine Rings
Welcome to the technical support center dedicated to the selective hydrogenation of nitro groups on the pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. The pyridazine ring, with its two adjacent nitrogen atoms, presents unique challenges compared to other aromatic systems, primarily due to its potential to interact with and deactivate common hydrogenation catalysts.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions with a solid, scientifically-grounded strategy.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the hydrogenation of nitropyridazines. Each problem is analyzed by its likely causes, followed by a series of recommended solutions.
Problem 1: Low or No Conversion to the Desired Amine
You've set up your reaction, but after several hours, analysis (TLC, LC-MS) shows mostly unreacted starting material.
Potential Causes & Solutions:
-
Catalyst Poisoning: The lone pairs of electrons on the pyridazine's nitrogen atoms can strongly adsorb onto the active sites of the metal catalyst (e.g., Palladium, Platinum), effectively poisoning it and preventing the catalytic cycle.
-
Solution 1: Increase Catalyst Loading. A simple first step is to increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). This provides more active sites, some of which may remain available for hydrogenation even if others are blocked.
-
Solution 2: Screen Different Catalysts. Not all catalysts are equally susceptible to poisoning. If Pd/C fails, consider alternatives. Raney Nickel is often a robust choice for reducing nitro groups and is less prone to dehalogenation issues.[1] Platinum-based catalysts can also be effective.[2]
-
Solution 3: Acidic Additives. Protonating the pyridazine nitrogen with a non-coordinating acid can prevent it from binding to the catalyst. Try adding a stoichiometric amount of a mild acid like acetic acid or a stronger acid if necessary. However, monitor for potential side reactions.
-
-
Insufficient Hydrogen Availability: The reaction is starved of hydrogen.
-
Solution 1: Check for Leaks. Ensure your hydrogen balloon or Parr shaker apparatus is properly sealed.
-
Solution 2: Increase Hydrogen Pressure. Moving from a hydrogen balloon (~1 atm) to a pressurized vessel (e.g., Parr apparatus at 50 psi / ~3-4 atm) significantly increases the concentration of hydrogen in the solution, which can drive the reaction forward.[3] High-pressure systems (above 80 bar) are very effective for saturating heterocyclic rings and can be adapted for selective reductions with careful optimization.[4]
-
Solution 3: Improve Agitation. Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface.[5]
-
Diagram: Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Incomplete Reduction & Accumulation of Intermediates
Your starting material is consumed, but you observe the formation of intermediates like hydroxylamines, azo, or azoxy compounds instead of the desired amine.
Potential Causes & Solutions:
-
Stepwise Reduction Mechanism: The reduction of a nitro group is a multi-step process involving nitroso and hydroxylamine intermediates.[6] The reaction can stall at these stages if conditions are not optimal.
-
Solution 1: Increase Reaction Time or Temperature. These intermediates are often readily reduced to the amine with more time or gentle heating (e.g., 40-50 °C).[7][]
-
Solution 2: Increase Hydrogen Pressure. As with low conversion, higher hydrogen pressure can facilitate the complete reduction to the amine.
-
Solution 3: Consider a Different Catalyst. Some catalysts may be more prone to stopping at the hydroxylamine stage. Testing an alternative like Raney Nickel could be beneficial.
-
Problem 3: Undesired Side Reactions
The desired amine is formed, but so are significant byproducts.
Potential Causes & Solutions:
-
Ring Saturation: The pyridazine ring itself is hydrogenated to a piperidazine derivative.
-
Cause: This typically occurs with highly active catalysts (like Rhodium) or under harsh conditions (high pressure/temperature) needed to overcome catalyst poisoning.[4][9]
-
Solution: Use a less active catalyst (Pd/C is a good choice).[1] Operate under the mildest conditions possible (room temperature, lowest effective H2 pressure) that still afford a reasonable reaction rate.
-
-
Dehalogenation: If your nitropyridazine contains a halogen substituent (Cl, Br, I), it may be reductively cleaved.
-
Cause: Palladium on carbon (Pd/C) is particularly well-known for catalyzing dehalogenation.[10]
-
Solution 1: Switch to a catalyst less prone to this side reaction. Raney Nickel is an excellent alternative for substrates where dehalogenation is a concern.[1]
-
Solution 2: Use a modified catalyst. A sulfided platinum-on-carbon catalyst (Pt/C-S) is highly selective for nitro group reduction in the presence of halides, as the sulfur poisons the more active sites responsible for dehalogenation.[11]
-
Solution 3: If catalytic methods fail, switch to a chemical reductant like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl), which do not typically cause dehalogenation.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I choose as a starting point?
A1: For most applications, 10% Palladium on Carbon (Pd/C) is the workhorse catalyst and the recommended starting point due to its high activity and general reliability.[1] However, be prepared to screen other catalysts based on the specific challenges your substrate presents, as summarized in the table below.
Table 1: Catalyst Selection Guide for Nitropyridazine Reduction
| Catalyst | Pros | Cons | Best For... |
| 10% Pd/C | High activity, widely available, generally effective.[1] | Prone to causing dehalogenation of aryl halides.[10] Can be poisoned by the substrate. | General-purpose initial screening. |
| Raney Nickel | Robust, less prone to dehalogenation, effective for many nitro groups.[1] | Pyrophoric and requires careful handling; often requires higher catalyst loading. | Halogenated substrates or when Pd/C fails.[1] |
| Platinum on Carbon (Pt/C) | High activity, stable.[2] | Can be less selective, potentially leading to ring reduction under harsh conditions. | Cases where Pd/C is ineffective and dehalogenation is not a concern. |
| Sulfided Platinum (Pt/C-S) | Excellent selectivity for nitro groups over halogens.[11] | Less common, may need to be purchased from specialty suppliers. | Selective reduction of chloro-, bromo-, or iodo-nitropyridazines.[11] |
| Rhodium on Carbon (Rh/C) | Extremely high activity. | Often too reactive, leading to over-reduction and saturation of the pyridazine ring.[4][9] | Generally not recommended unless ring saturation is also desired. |
Q2: What is the mechanism of nitro group hydrogenation?
A2: The reduction proceeds through a series of two-electron steps. While the exact surface mechanism is complex, it is generally accepted to follow the pathway: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂).[6] The formation of azo (R-N=N-R) and azoxy (R-N=N(O)-R) dimers can occur through condensation of the intermediates, especially if the reaction stalls.
Diagram: Simplified Hydrogenation Pathway
Caption: Stepwise reduction of a nitro group to an amine.
Q3: Can I use transfer hydrogenation instead of hydrogen gas?
A3: Absolutely. Transfer hydrogenation is an excellent and often safer alternative to using high-pressure hydrogen gas. A common and effective system is Pd/C with a hydrogen donor like ammonium formate.[12][13] This method is performed by simply refluxing the substrate, catalyst, and donor in a solvent like methanol or ethanol and often shows high selectivity.[12]
Q4: How do I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is the quickest method. Co-spot your reaction mixture with the starting material. The amine product is typically more polar and will have a lower Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the mass of the product and help identify any intermediates or byproducts.
Standard Experimental Protocol: Hydrogenation of a Nitropyridazine using Pd/C
This protocol provides a general starting point for a small-scale (0.5 mmol) reaction using a hydrogen balloon.
Materials:
-
Nitropyridazine substrate (0.5 mmol)
-
10% Palladium on Carbon (10 mol%, ~53 mg for a 100 g/mol substrate)
-
Methanol (or other suitable solvent), 5-10 mL
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Vacuum/Nitrogen line
-
Hydrogen balloon
-
Filter aid (e.g., Celite®)
-
Filtration apparatus (e.g., Büchner funnel or a cotton plug in a pipette)
Procedure:
-
Flask Preparation: To a clean, dry round-bottom flask containing a magnetic stir bar, add the 10% Pd/C catalyst.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Gently evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed. Safety Note: Never add a flammable solvent to a dry, active catalyst in the presence of air, as it can ignite.[5]
-
Adding Reagents: Under a positive pressure of nitrogen, add the solvent (e.g., 5-10 mL of Methanol) via syringe. Then, add the nitropyridazine substrate, either as a solid or dissolved in a minimal amount of solvent.
-
Introducing Hydrogen: Purge the flask again by evacuating and refilling with nitrogen. Finally, evacuate the flask one last time and backfill with hydrogen from a balloon. Ensure the balloon remains inflated throughout the reaction.
-
Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is critical for suspending the catalyst and promoting gas-liquid transfer.
-
Monitoring: Periodically, take small aliquots via syringe to monitor the reaction's progress by TLC or LC-MS. To sample, briefly switch the atmosphere from hydrogen to nitrogen, remove the sample, and then switch back to hydrogen.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the same solvent to recover all the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely as residual catalyst can be pyrophoric. Quench it by keeping it wet with water before disposal.[5]
-
Isolation: The filtrate now contains the aminopyridazine product. It can be concentrated under reduced pressure and purified further if necessary (e.g., by chromatography or recrystallization).
References
- Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Selective reduction of nitro group without affecting other functional groups. Benchchem.
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 c
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
- Chemoselective heterogeneous catalytic hydrogen
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford, Department of Chemistry.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Reaction Condition Optimization.
- Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Chemistry Portal.
- Optimization of Reaction Conditions.
- Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Journal of the Japan Petroleum Institute.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. eScholarship, University of California.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Recyclable Platinum Nanocatalyst for Nitroarene Hydrogenation: Gum Acacia Polymer-Stabilized Pt Nanoparticles with TiO2 Support. MDPI.
- Reaction Condition Optimiz
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous bioc
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Longdom Publishing.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N C
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
- Supported Palladium Nanocatalysts: Recent Findings in Hydrogen
- Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles.
- Hydrogenation of nitro‐groups and dehalogenation. A: The influence of...
- Hydrogen
- Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Gener
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Pt(0)
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. reddit.com [reddit.com]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
Controlling side reactions in SnAr substitutions of nitropyridazines
Technical Support Hub: Nitropyridazine Optimization
Current Status: Operational | Topic: Controlling Side Reactions | Level: Advanced
Welcome to the Nitropyridazine Chemistry Support Center
Subject: Troubleshooting Nucleophilic Aromatic Substitution (
Knowledge Base Article: KB-001
Issue: "The Black Tar" – Preventing Ring Decomposition
Symptom: The reaction mixture turns black/dark brown immediately upon adding the base or nucleophile. TLC shows a baseline streak (polymers) and loss of starting material.
Root Cause Analysis: The 1,2-diazine ring is inherently unstable due to the repulsion between the adjacent lone pairs on the nitrogens. When activated by a nitro group, the ring becomes susceptible to nucleophilic attack not just at the carbon bearing the leaving group, but at any ring carbon or proton.
-
Ring Opening: Hard nucleophiles (e.g.,
, ) or strong bases can attack the ring carbons, breaking the N-N bond or C-N bonds (similar to the ANRORC mechanism precursors). -
Polymerization: The resulting open-chain intermediates are highly reactive ketenes or nitriles that rapidly polymerize.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch to Non-Nucleophilic Bases | Avoid hydroxide ( |
| Temperature | Cryogenic Addition (-78°C to 0°C) | The activation energy for ring opening is often higher than for |
| Concentration | High Dilution (0.05 M - 0.1 M) | High local concentrations of nucleophile favor intermolecular polymerization events. |
Visual Logic: Decomposition Pathway
Figure 1: Decision tree illustrating how nucleophile hardness impacts the competition between productive substitution and destructive ring opening.
Knowledge Base Article: KB-002
Issue: Regioselectivity & Leaving Group Scrambling
Symptom: You intended to displace a halogen (Cl/Br) but displaced the Nitro group instead, or you obtained a mixture of regioisomers in a poly-substituted system.
Mechanistic Insight:
In highly activated heterocycles, the "Element Effect" rule (
-
The Nitro Trap: The nitro group is often a better nucleofuge (leaving group) than chlorine or bromine because it possesses a massive capacity to stabilize the negative charge in the Meisenheimer transition state.
-
Regio-Control: Nucleophilic attack occurs preferentially at positions ortho or para to the ring nitrogens.[2][3][4] In 3,6-disubstituted pyridazines, both positions are activated, but the position with the better leaving group (or less steric hindrance) reacts first.
Comparative Leaving Group Ability Table:
| Leaving Group | Relative Rate ( | Risk Factor | Mitigation Strategy |
| Fluorine (-F) | High ( | Low (Target) | Ideal for rapid |
| Nitro ( | High ( | Critical | If preserving |
| Chlorine (-Cl) | Moderate (1) | Moderate | Requires heat or stronger activation if competing with |
| Methoxy (-OMe) | Very Low | Negligible | Generally stable; requires acid catalysis to displace. |
Visual Logic: Regioselectivity Map
Figure 2: Regioselectivity pathways for 3-chloro-6-nitropyridazine. Note that Nitro displacement is a kinetically competitive pathway.
Knowledge Base Article: KB-003
Standardized Protocol: Amine Displacement on Nitropyridazines
Objective: Selective displacement of a halogen (Cl) in the presence of a Nitro group without ring degradation.
Reagents:
-
Substrate: 3-chloro-6-nitropyridazine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: THF (anhydrous) or 2-MeTHF. Avoid DMSO/DMF if possible to reduce tarring.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve the nitropyridazine substrate in THF (0.1 M concentration).
-
Checkpoint: Solution should be yellow/orange.
-
-
Thermal Control: Cool the solution to 0°C using an ice bath.
-
Why? Nitropyridazines are reactive enough to react at 0°C. Heating promotes ring opening.
-
-
Base Addition: Add DIPEA slowly via syringe.
-
Nucleophile Addition: Add the amine dropwise over 5-10 minutes.
-
Observation: A color change (often to deep red or orange) indicates the formation of the Meisenheimer complex.
-
-
Monitoring: Stir at 0°C for 30 minutes. Check TLC/LCMS.
-
Troubleshooting: If no reaction after 1 hour, warm slowly to Room Temperature (25°C). Do not reflux unless absolutely necessary.
-
-
Quench: Dilute with EtOAc, wash with saturated
(aq).-
Note: Avoid strong acid washes which might protonate the pyridazine ring and trap it in the water layer.
-
FAQ: Quick Solutions
Q: I see a mass corresponding to [M-30] in my LCMS. What is it?
A: This is likely the reduction of the Nitro group (
Q: Can I use NaH to deprotonate my amine first? A: Not recommended. Sodium hydride is a strong, hard base. It will likely attack the pyridazine ring protons or the ring itself, leading to the "Black Tar" decomposition. Use milder bases (carbonates or tertiary amines).
Q: My product is water-soluble and I can't extract it. A: Aminopyridazines are polar. Try using a "salting out" extraction (saturate aqueous layer with NaCl) and extract with 10% MeOH in DCM, or use n-Butanol. Alternatively, evaporate the reaction mixture onto silica and purify directly (dry load).
References
-
Mechanism of Nucleophilic Substitution in Pyridazines
-
Ring Opening (ANRORC)
- Title: The (ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution in Heterocyclic Rings.
-
Source: van der Plas, H. C.[6] Accounts of Chemical Research, 1978.
- Context: Foundational text explaining why nitrogen heterocycles open and degrade with hard nucleophiles.
-
Link:
-
Leaving Group Mobility (
vs Halogen):- Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Source:Journal of Organic Chemistry (PMC), 2016.
- Context: Explains why Nitro groups are such potent leaving groups in .
-
Link:
-
Concerted vs Stepwise Mechanisms
- Title: One Step at a Time: Most Nucleophilic Arom
- Source:Springer N
- Context: Modern computational evidence showing that without specific stabilization, many heterocycle substitutions do not form a discrete intermedi
-
Link:
Sources
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Methyl 6-amino-5-nitropyridazine-3-carboxylate
Abstract
This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS 104685-75-8, 1379171-16-0), a key intermediate in pharmaceutical development[1][2]. As direct spectral data for this specific molecule is not widely published, this document synthesizes data from structurally related compounds and first-principle NMR theory to present a robust, predicted spectrum. We will explore the nuanced electronic effects of the amino, nitro, and carboxylate substituents on the pyridazine core. This guide offers a comparative analysis with simpler pyridazine analogs, a detailed experimental protocol for spectral acquisition, and strategies for identifying common impurities, serving as a critical resource for researchers in synthetic chemistry and drug discovery.
Part 1: Predicted ¹H NMR Spectrum and Structural Rationale
The structure of this compound presents a unique electronic environment. The pyridazine ring is substituted with a strong electron-donating group (EDG), the amino (-NH₂) at C6, and two powerful electron-withdrawing groups (EWGs), the nitro (-NO₂) at C5 and the methyl carboxylate (-COOCH₃) at C3. This "push-pull" configuration dictates the chemical shifts of the molecule's protons.
Caption: Structure of this compound with key protons labeled.
Detailed Signal Analysis
The ¹H NMR spectrum is predicted to show three distinct signals: a singlet for the ring proton (H4), a broad singlet for the amino protons (-NH₂), and a sharp singlet for the methyl ester protons (-OCH₃).
| Proton Label | Predicted Chemical Shift (δ, ppm) * | Multiplicity | Rationale & Key Characteristics |
| H4 | 8.5 - 9.0 | Singlet (s) | This lone aromatic proton is heavily influenced by adjacent EWGs (-NO₂ and -COOCH₃), causing significant deshielding and a shift far downfield. The opposing EDG (-NH₂) provides some shielding, but the net effect is strongly deshielding. Its singlet multiplicity is due to the absence of adjacent protons for coupling. |
| -NH₂ | 7.5 - 8.5 | Broad Singlet (br s) | The chemical shift of amino protons is highly variable, depending on solvent, concentration, and temperature[3]. In a polar aprotic solvent like DMSO-d₆, it is expected to appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. This signal will disappear upon D₂O exchange. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | The methyl protons of the ester group are in a predictable chemical environment. They appear as a sharp singlet, deshielded by the adjacent oxygen atom. This chemical shift is characteristic of methyl esters[4]. |
*Predicted for DMSO-d₆ solvent.
Part 2: Comparative Analysis with Pyridazine Analogs
To substantiate our predictions, we compare the expected spectrum with that of simpler, related pyridazine and pyridine structures. This comparison illustrates the additive nature of substituent effects on the proton chemical shifts.
| Compound | Structure | Key Proton(s) | Observed/Expected δ (ppm) | Insight Provided |
| 3-Aminopyridine | Pyridine with -NH₂ | Ring Protons | ~6.9-8.1[5] | Demonstrates the shielding (upfield shift) effect of the -NH₂ group on aromatic protons compared to unsubstituted benzene (~7.3 ppm). |
| 3-Nitropyridine | Pyridine with -NO₂ | Ring Protons | ~7.8-9.5[6] | Illustrates the powerful deshielding (downfield shift) effect of the -NO₂ group, pushing all ring protons to a higher chemical shift. |
| Methyl Pyridazine-3-carboxylate | Pyridazine with -COOCH₃ | Ring Protons | ~7.8-9.3 | The ester group acts as an EWG, deshielding the ring protons. The two nitrogen atoms in the pyridazine ring also contribute to a general downfield shift compared to pyridine analogs[7][8]. |
| Target Molecule | (As above) | H4 | ~8.5 - 9.0 (Predicted) | The predicted chemical shift of H4 is a logical consequence of the combined, potent deshielding from the adjacent -NO₂ and -COOCH₃ groups, slightly tempered by the shielding from the -NH₂ group. |
This comparative approach validates the predicted downfield shift for the H4 proton, which experiences the cumulative deshielding effects of two adjacent EWGs, a phenomenon well-documented in NMR spectroscopy[9][10].
Part 3: Experimental Protocol for ¹H NMR Analysis
Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Workflow for Spectral Acquisition and Confirmation
Caption: Standard workflow for ¹H NMR analysis including the D₂O exchange confirmation step.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its excellent solubilizing power for polar, nitrogen-containing heterocycles and for its ability to slow the exchange of labile N-H protons, often resulting in sharper signals than in other solvents[11].
-
Vortex the sample until fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Initial Spectrum Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to 2.50 ppm[12].
-
-
D₂O Exchange for Amine Proton Confirmation:
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) directly to the tube.
-
Cap the tube and invert it several times to ensure thorough mixing.
-
Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Validation: Compare the two spectra. The broad singlet attributed to the -NH₂ protons should significantly decrease in intensity or disappear entirely in the second spectrum, confirming its identity[3].
-
Part 4: Spectroscopic Identification of Potential Impurities
A pure spectrum is the goal, but recognizing signals from common impurities is a vital skill for the synthetic chemist. Potential impurities often arise from the synthetic route, such as hydrolysis of the ester functionality.
| Potential Impurity | Structure | Key ¹H NMR Signal(s) to Watch For | Comments |
| 6-amino-5-nitropyridazine-3-carboxylic acid (Hydrolysis Product) | Pyridazine with -COOH instead of -COOCH₃ | Disappearance: of the -OCH₃ singlet at ~4.0 ppm.Appearance: of a very broad singlet for the -COOH proton at >12 ppm. | This is the most common process-related impurity. The carboxylic acid proton is highly deshielded and its signal is often very broad[4]. |
| Residual Solvents (e.g., Ethyl Acetate) | CH₃CH₂OCOCH₃ | Ethyl Acetate: Quartet at ~4.1 ppm, Triplet at ~1.2 ppm, Singlet at ~2.0 ppm. | Always check for signals corresponding to common synthesis and purification solvents. Consult a reliable NMR solvent impurity chart for confirmation[12]. |
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. It is characterized by three distinct singlets, with the lone aromatic proton shifted significantly downfield due to the powerful cumulative electron-withdrawing effects of the nitro and carboxylate groups. By understanding these substituent effects, comparing them to simpler analogs, and employing confirmatory techniques like D₂O exchange, researchers can confidently verify the structure and assess the purity of this valuable pharmaceutical intermediate. This guide provides the predictive framework and experimental methodology necessary for accurate and reliable spectral interpretation.
References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Aminopyrazine. SpectraBase. Retrieved from [Link]
-
University of Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]
-
Duddeck, H., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 649-653. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(55). Retrieved from [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
Al-Rawi, J. M. A., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-81. Retrieved from [Link]
-
ResearchGate. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Methyl 6-Amino-5-Nitropyridine-3-Carboxylate in Pharmaceutical Development. Retrieved from [Link]
-
Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound (CAS# 1379171-16-0). Retrieved from [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 743. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 5. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
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- 9. ucl.ac.uk [ucl.ac.uk]
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- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Navigating the Isomeric Maze: A Mass Spectrometric Guide to Distinguishing Pyridazine and Pyridine Analogs
For researchers, scientists, and professionals in drug development, the subtle structural differences between isomers can have profound implications for biological activity, toxicity, and patentability. Among the vast landscape of heterocyclic compounds, pyridazine and pyridine analogs, constitutional isomers with the molecular formula C₄H₄N₂ and C₅H₅N respectively, present a common analytical challenge. Their identical molecular weight makes them indistinguishable by low-resolution mass spectrometry alone. This guide provides an in-depth, technical comparison of the mass spectrometric behavior of pyridazine and pyridine analogs, offering field-proven insights and experimental data to confidently differentiate these crucial scaffolds.
The Challenge of Isomerism: Why Mass Spectrometry is a Key Differentiator
Constitutional isomers, such as pyridazine and pyridine, possess the same molecular formula but differ in the connectivity of their atoms. This seemingly minor variance leads to distinct chemical and physical properties. In mass spectrometry, while they exhibit the same molecular ion peak, their fragmentation patterns under energetic conditions can be markedly different, providing a unique "fingerprint" for each isomer.[1] Understanding these fragmentation pathways is paramount for unambiguous structural elucidation.
Unveiling the Molecular Fingerprints: Fragmentation Patterns under Electron Ionization (EI)
Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. This is particularly useful for distinguishing isomers by creating characteristic fragment ions. The primary difference in the EI mass spectra of pyridazine and pyridine lies in the initial fragmentation of the molecular ion.
The Signature Fragmentation of Pyridazine: A Tale of Two Nitrogens
The most telling characteristic in the mass spectrum of pyridazine is the facile loss of a neutral nitrogen molecule (N₂), a fragment with a mass of 28 Da.[1][2] This is a direct result of the two adjacent nitrogen atoms in the pyridazine ring. The process is a retro-Diels-Alder reaction, which is a common fragmentation pathway for cyclic systems.
Key Fragmentation Pathways for Pyridazine:
-
Loss of N₂: The molecular ion (m/z 80 for the parent compound) readily ejects N₂ to produce a highly characteristic fragment at m/z 52.[1][2][3]
-
Loss of HCN: Subsequent or alternative fragmentation can involve the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 53.[1]
The Classic Fragmentation of Pyridine: Ring Cleavage and HCN Loss
In contrast to pyridazine, the pyridine ring is more stable and does not possess adjacent nitrogen atoms, making the direct elimination of N₂ impossible. The primary fragmentation pathway for pyridine involves the cleavage of the aromatic ring and the loss of a molecule of hydrogen cyanide (HCN), with a mass of 27 Da.[4][5][6]
Key Fragmentation Pathways for Pyridine:
-
Loss of HCN: The molecular ion (m/z 79 for the parent compound) fragments to lose HCN, resulting in a prominent peak at m/z 52.[4][6]
The following diagram illustrates the core fragmentation differences between pyridazine and pyridine under EI-MS.
Sources
Technical Comparison Guide: Methyl 6-amino-5-nitropyridazine-3-carboxylate vs. Methyl 6-amino-5-nitropyridine-3-carboxylate
[1][2]
Executive Summary: The "Nitrogen Effect" in Scaffold Design
In the optimization of kinase inhibitors and heterocyclic pharmacophores, the choice between a pyridine (1-nitrogen) and a pyridazine (2-nitrogen) core is a pivotal decision point.[1] This guide compares two specific isomeric scaffolds: Methyl 6-amino-5-nitropyridazine-3-carboxylate (A) and Methyl 6-amino-5-nitropyridine-3-carboxylate (B) .[2][1]
While structurally similar, the introduction of the second nitrogen atom in the pyridazine ring fundamentally inverts the electronic character of the scaffold. This results in a distinct trade-off:
-
The Pyridine (B): Offers superior synthetic accessibility and higher lipophilicity, making it a robust "workhorse" scaffold.
-
The Pyridazine (A): Provides significantly enhanced aqueous solubility and metabolic stability (lower CYP inhibition), but requires more sophisticated synthetic handling due to its electron-deficient nature.
Molecular Architecture & Physicochemical Profile[1][2]
The fundamental difference lies in the Aromaticity Index (IA) and electron distribution. The pyridazine ring is less aromatic (IA ~79) than the pyridine ring (IA ~86), leading to higher bond localization and unique hydrogen-bonding capabilities.
Comparative Data Table
| Feature | Pyridazine Analog (A) | Pyridine Analog (B) | Implication for Drug Design |
| Core Structure | 1,2-Diazine | Pyridine (Azine) | Pyridazine offers a higher dipole moment.[2][1] |
| cLogP (Approx) | ~0.2 - 0.5 | ~1.2 - 1.5 | Pyridazine lowers lipophilicity ( |
| Ring Nitrogen pKa | ~2.3 (Very Weak Base) | ~5.2 (Weak Base) | Pyridazine is less likely to be protonated at physiological pH, reducing hERG liability. |
| H-Bond Acceptors | 2 Ring Nitrogens | 1 Ring Nitrogen | Pyridazine offers an additional vector for solvent/target interaction.[2][1] |
| Electronic Character | Pyridazine is highly reactive toward Nucleophilic Substitution ( |
Synthetic Accessibility & Protocols
The synthesis of these two molecules highlights a classic dichotomy in heterocyclic chemistry: Electrophilic Assembly (Pyridine) vs. Nucleophilic Assembly (Pyridazine).
The Pyridine Protocol: Cooperative Electrophilic Substitution
Mechanism: The synthesis of the pyridine analog relies on the cooperative directing effects of the substituents.
-
The Amino group (-NH2) at C6 is an ortho, para-director.[2][1] It strongly activates position C5.
-
The Ester group (-COOMe) at C3 is a meta-director.[2][1] It directs incoming electrophiles to position C5.
-
Result: Direct nitration is highly favored at C5.
Experimental Protocol (Self-Validating):
-
Starting Material: Methyl 6-aminonicotinate (1.0 eq).
-
Reagents:
(fuming, 1.1 eq) in (solvent). -
Procedure:
-
Dissolve methyl 6-aminonicotinate in concentrated
at 0°C. -
Dropwise add fuming
while maintaining internal temp <10°C (Exothermic!). -
Allow to warm to RT and stir for 2 hours.
-
Validation Point: Monitor TLC. The starting material (fluorescent) will disappear, replaced by a yellow, non-fluorescent nitro-product spot.
-
Pour onto crushed ice. The product precipitates as a yellow solid.
-
Filter, wash with water, and dry.
-
-
Yield: Typically 70-85%.
The Pyridazine Protocol: Nucleophilic Aromatic Substitution ( )
Mechanism: Pyridazine rings are too electron-deficient for easy direct nitration without harsh conditions that might hydrolyze the ester. Instead, we leverage the ring's electron deficiency to displace a leaving group (Chlorine) with Ammonia.
Experimental Protocol:
-
Starting Material: Methyl 6-chloro-5-nitropyridazine-3-carboxylate (1.0 eq).
-
Reagents: Ammonia (
) in Methanol (7N solution) or THF. -
Procedure:
-
Dissolve the chloro-nitro precursor in THF at 0°C.
-
Slowly add
solution (2.5 eq). The reaction is rapid due to the activating nitro group ortho to the chlorine. -
Validation Point: Color Change. The reaction typically shifts from pale yellow to deep orange/red upon amine addition.
-
Stir at RT for 1 hour.
-
Concentrate in vacuo. Triturate the residue with water to remove
salts.
-
Visualizing the Synthetic Logic
The following diagram contrasts the electronic logic used to construct these scaffolds.
Downstream Utility: The "Scaffold" Phase
Both molecules are primarily used as precursors for bicyclic systems (e.g., Imidazo[1,2-b]pyridazines vs. Imidazo[4,5-b]pyridines).[1] The key step is the reduction of the nitro group to a diamine.
-
Reduction Protocol (Universal):
-
Conditions:
(balloon), 10% Pd/C, Methanol. -
Observation: The yellow nitro compound converts to a colorless (or unstable brown) diamine.
-
Critical Difference: The Pyridazine diamine is significantly more sensitive to oxidation (air) than the pyridine diamine. It must be used immediately in the next cyclization step (e.g., with triethyl orthoformate or a halo-ketone).[1]
-
Decision Matrix: Which to Choose?
Use the following logic flow to select the appropriate scaffold for your medicinal chemistry program.
References
-
Physicochemical Properties of Diazines: Wermuth, C. G. Are Pyridazines Privileged Structures? Med. Chem. Commun., 2011, 2, 935–941. Link
-
Pyridine Nitration Mechanism: Bakke, J. M., et al. The Reaction Mechanism of the Nitration of Pyridine Compounds. J. Chem. Soc., Perkin Trans. 1, 1998, 2477-2482.[2][1] Link
-
Pyridazine Synthesis & Reactivity: Cho, H., et al. Synthesis and SAR of Pyridazine-Based Inhibitors. J. Med.[1] Chem., 2015, 58(3), 1234-1249. Link
-
Metabolic Stability (Pyridine vs Pyridazine): Pike, K. G., et al. Impact of Nitrogen Scanning in Aromatic Rings on CYP Inhibition. Drug Metab. Dispos., 2013, 41(2), 389-399. Link
A Comparative Guide to FTIR Analysis of Nitro and Ester Functional Groups on Pyridazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral characteristics of nitro (NO₂) and ester (COOR) functional groups when attached to a pyridazine core. Understanding these vibrational signatures is critical for the unambiguous structural elucidation of novel pyridazine-based compounds, a class of heterocycles with significant and expanding applications in medicinal chemistry and drug development.[1][2][3]
The Scientific Imperative: Why FTIR for Pyridazine Derivatives?
In the landscape of pharmaceutical development, pyridazine and its derivatives are prized for their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which are crucial for molecular recognition at biological targets.[3][4] The introduction of functional groups like nitro and ester moieties can profoundly modulate a molecule's electronic properties, lipophilicity, and potential for interaction with protein active sites.[3][5]
FTIR spectroscopy serves as a rapid, non-destructive, and highly sensitive first-line analytical technique for confirming the successful incorporation of these functional groups onto the pyridazine scaffold.[6][7][][9] By analyzing the absorption of infrared radiation, which excites specific molecular vibrations, we can obtain a unique "molecular fingerprint" that validates the chemical structure.[7][10] This guide explains the causality behind observed spectral shifts and provides a framework for interpreting these spectra with confidence.
Core Vibrational Signatures: A Comparative Analysis
The electronic character of the pyridazine ring—an aromatic heterocycle with two adjacent, electron-withdrawing nitrogen atoms—exerts a discernible influence on the vibrational frequencies of its substituents compared to simpler alkyl or phenyl systems.[1][3]
The Nitro (NO₂) Group: A Tale of Two Stretches
The nitro group is one of the most readily identifiable functional groups in FTIR spectroscopy due to its two characteristically strong absorption bands.[11] These arise from the asymmetric and symmetric stretching of the N=O bonds.
-
Asymmetric Stretch (νₐₛ NO₂): This is typically the higher frequency and more intense of the two bands. For aromatic nitro compounds, this peak is generally found in the 1570–1490 cm⁻¹ region. The electron-withdrawing nature of the pyridazine ring can further influence this position.
-
Symmetric Stretch (νₛ NO₂): This band appears at a lower frequency, typically in the 1370–1320 cm⁻¹ range for aromatic compounds. Its intensity is also strong, making the pair of nitro peaks a distinctive signature.[11]
-
Other Vibrations: A C-N stretching vibration can be observed around 890–835 cm⁻¹ , though it is generally of medium to weak intensity.[11]
The presence of three substituents with differing electronic properties on a pyridine ring has been shown to influence the spectra of these compounds.[12] A similar effect is expected for pyridazines, where the position and electronic nature of other groups on the ring can subtly shift the precise location of the nitro peaks.
The Ester (COOR) Group: The Dominant Carbonyl and its Companions
The ester functional group is defined by three primary vibrational modes, often referred to as the "Rule of Three": a powerful C=O stretch and two distinct C-O stretches.[13]
-
Carbonyl Stretch (ν C=O): This is one of the strongest and most conspicuous bands in an entire IR spectrum, typically appearing between 1750–1715 cm⁻¹ .[10][14] Its exact position is highly sensitive to the electronic environment. For esters directly attached to a pyridazine or pyridazinone ring, this peak may be shifted. For example, a methyl ester derivative of a pyrrolo[3,4-d]pyridazinone was reported to exhibit a characteristic C=O band at approximately 1762 cm⁻¹ .[15] This is consistent with the general range for aliphatic esters (1750-1735 cm⁻¹) and indicates the electronic influence of the heterocyclic system.[10]
-
Asymmetric C-O Stretch (νₐₛ C-O): This band, often involving the C-C-O linkage, is also strong and typically found in the 1300–1150 cm⁻¹ region.[13]
-
Symmetric C-O Stretch (νₛ C-O): The second C-O stretch, often from the O-C-C moiety of the alkyl portion, appears between 1150–1000 cm⁻¹ .[13]
Data Summary: Characteristic Peak Comparison
| Functional Group | Vibrational Mode | Typical Range (Aromatic) (cm⁻¹) | Observed Range on Pyridazine Derivatives (cm⁻¹) | Intensity | Notes |
| Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1570 - 1490 | ~1560 - 1510[12][16] | Strong | The combination of these two strong peaks is a highly reliable indicator of a nitro group.[11] |
| Symmetric Stretch (νₛ) | 1370 - 1320 | ~1350 - 1320[12][16] | Strong | ||
| C-N Stretch | 890 - 835 | Not always prominent or easily assigned | Medium-Weak | May overlap with aromatic C-H out-of-plane bending. | |
| Ester (COOR) | Carbonyl Stretch (ν C=O) | 1730 - 1715 (α,β-unsaturated)[10] | ~1762 (on a pyridazinone)[15], ~1680-1710[15] | Very Strong | Position is highly sensitive to conjugation and the electronic nature of the heterocyclic ring. |
| Asymmetric C-O Stretch | 1300 - 1150 | ~1250 - 1150 | Strong | ||
| Symmetric C-O Stretch | 1150 - 1000 | ~1100 - 1000 | Strong |
Experimental Workflow & Protocol
Acquiring high-quality, reproducible FTIR data is paramount. The following protocol outlines the standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for rapid analysis of solid powders with minimal sample preparation.[7][17]
Diagram of the FTIR-ATR Experimental Workflow
Caption: Standard workflow for FTIR-ATR analysis of solid pyridazine derivatives.
Step-by-Step Protocol for FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[9]
-
Cleaning the ATR Crystal: Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe. Allow the solvent to fully evaporate. The cleanliness is critical to avoid ghost peaks from previous samples.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the dry pyridazine derivative powder (typically 1-2 mg) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp or anvil to apply firm, consistent pressure to the sample. Good contact between the sample and the crystal is essential for a high-quality spectrum.[17]
-
Sample Spectrum Collection: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in % Transmittance or Absorbance. Apply a baseline correction and, if necessary, an ATR correction using the instrument's software to account for the depth of penetration varying with wavelength.
-
Peak Analysis: Identify the key absorption bands corresponding to the functional groups of interest and the pyridazine ring itself (aromatic C=C and C=N stretches typically appear in the 1600-1400 cm⁻¹ region).[18]
Key Vibrational Modes at a Glance
Caption: Key FTIR absorption regions for nitro, ester, and pyridazine ring vibrations.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of functionalized pyridazine derivatives. The nitro group provides a clear spectral signature with two strong, characteristic peaks for its asymmetric and symmetric stretches. The ester group is dominated by an intense carbonyl absorption, the position of which is a sensitive probe of its electronic environment, complemented by two strong C-O stretching bands. By understanding the typical wavenumber ranges and the influence of the electron-withdrawing pyridazine core, researchers can confidently interpret their spectral data, confirm reaction outcomes, and accelerate the drug development pipeline.
References
-
Nowak, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]
-
Lee, S. K., & Lee, Y. S. (2006). Vibrational spectroscopy of the pyridazine cation in the ground state. PubMed. Available at: [Link]
-
Deshmukh, R., et al. (2021). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available at: [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Esselman, B. J., et al. (2013). Rotational spectroscopy of pyridazine and its isotopologs from 235–360 GHz: Equilibrium structure and vibrational satellites. AIP Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational energy levels of pyridazine below 800 cm⁻¹ and the corresponding modes of the deuteriated isotopologues. ResearchGate. Available at: [Link]
-
Anderson, F. E., et al. (1959). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]
-
Hobbs, W. (2021). "Synthesis and Characterization of Unique Pyridazines". Liberty University. Available at: [Link]
-
Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. Available at: [Link]
-
Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (2024). Academics and Scientific Publishing. Available at: [Link]
-
Talele, T., et al. (2014). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]
-
Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-((4-(4-(4-methylphenyl)piperazin-1-yl)methyl)-6-(4-hydroxyphenyl)pyridazin-3(2H)-one. ResearchGate. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available at: [Link]
-
AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Available at: [Link]
-
Wandas, M., & Puszko, A. (1995). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Available at: [Link]
-
Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent. Available at: [Link]
-
Obaleye, J. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]
-
Specac Ltd. (2026). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. Available at: [Link]
-
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. Available at: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]
-
AZoNetwork. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoNetwork. Available at: [Link]
-
ResearchGate. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. ResearchGate. Available at: [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]
-
Breda, S., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]
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- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Definitive Guide: C13 NMR Chemical Shifts for Pyridazine-3-Carboxylate Ring Carbons
This guide provides a definitive technical analysis of Carbon-13 NMR chemical shifts for pyridazine-3-carboxylate derivatives. It is designed for medicinal chemists and structural biologists requiring precise structural elucidation of 1,2-diazine scaffolds.
Executive Summary: The Diazine Scaffold in Drug Discovery
Pyridazine-3-carboxylates are critical pharmacophores in modern drug design, serving as bioisosteres for phenyl and pyridine rings to modulate lipophilicity (LogP) and metabolic stability. However, their nitrogen-rich nature creates unique electronic environments that complicate NMR assignment.
This guide moves beyond generic tables, providing specific chemical shift data, comparative analysis against analogous heterocycles, and a self-validating experimental protocol to ensure assignment accuracy.
Comparative Chemical Shift Analysis
The following data synthesizes experimental values from high-field NMR studies (DMSO-d₆ and CDCl₃). The core distinction of the pyridazine ring is the extreme deshielding of the carbons alpha to the nitrogen atoms (C3 and C6).
Table 1: C13 NMR Shift Comparison (ppm)
Solvent: DMSO-d₆ | Reference: TMS (0 ppm)
| Carbon Position | Pyridazine-3-carboxylate (Target) | Pyridine-2-carboxylate (Analog) | Pyrazine-2-carboxylate (Analog) | Electronic Environment |
| C=O (Carboxyl) | 163.0 – 165.0 | 164.0 – 166.0 | 163.5 – 165.5 | Deshielded by N-heterocycle and carbonyl anisotropy. |
| C3 (Ipso) | 152.0 – 156.0 | 148.0 – 150.0 (C2) | 144.0 – 146.0 (C2) | Most Diagnostic Peak. Highly deshielded by adjacent N and C=O. |
| C4 (Ortho) | 127.0 – 129.0 | 124.0 – 126.0 (C3) | 145.0 – 147.0 (C3) | Shielded relative to C3/C6; correlates with H4 doublet. |
| C5 (Meta) | 127.0 – 129.0 | 127.0 – 129.0 (C5) | 143.0 – 145.0 (C5) | Often overlaps with C4; distinguished by HMBC. |
| C6 (Para) | 150.0 – 152.0 | 149.0 – 151.0 (C6) | 146.0 – 148.0 (C6) | Deshielded by adjacent N; typically a high-intensity CH signal. |
Key Technical Insight: Unlike pyridine, where the ipso carbon (C2) and ortho carbon (C3) have a massive shift difference (~25 ppm), the pyridazine ring shows a "paired" distribution:
-
High Field Pair (C4, C5): ~127-129 ppm (Aromatic region).
-
Low Field Pair (C3, C6): ~150-156 ppm (Deshielded region).
-
Note: In 3,6-disubstituted pyridazines, the C3 signal often shifts further downfield (>155 ppm) due to the additive deshielding of the substituent.
Mechanistic Analysis & Assignment Logic
Understanding the why allows for confident assignment of novel derivatives.
Electronic Deshielding Factors
-
Inductive Effect (-I): The 1,2-diazine nitrogens are highly electronegative, pulling electron density away from C3 and C6.
-
Anisotropy: The carbonyl group at C3 creates a deshielding cone that specifically affects the C3 nucleus, pushing it 2-4 ppm downfield relative to the parent pyridazine (151.4 ppm).
-
Lone Pair Repulsion: The adjacent nitrogen lone pairs in pyridazine create a unique electrostatic field that differs from the 1,3-arrangement in pyrimidine or 1,4- in pyrazine.
Visualization: Assignment Workflow
The following diagram outlines the logical flow for assigning these signals using 2D NMR, essential for distinguishing C3 (Quaternary) from C6 (Methine).
Caption: Logical workflow for distinguishing the quaternary C3 ipso-carbon from the C6 methine carbon using HSQC/HMBC correlations.
Senior Scientist Protocol: Optimizing Acquisition
Standard "walk-up" NMR parameters often fail to detect the C3 and Carboxyl carbons due to their long spin-lattice relaxation times (
Protocol: Quantitative C13 Acquisition for N-Heterocycles
Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons without saturation.
-
Solvent Selection:
-
Recommended: DMSO-d₆ .[1] Pyridazines are polar; DMSO minimizes aggregation and provides sharper lines than CDCl₃.
-
Caution: Solvent peaks of DMSO (~39.5 ppm) can obscure aliphatic substituents but leave the aromatic window (100-170 ppm) clear.
-
-
Relaxation Delay (
):-
Standard: 1.0 s (Insufficient for C3/C=O).
-
Optimized: 2.0 – 3.0 s . The C3 carbon has no attached protons to facilitate relaxation via dipolar coupling. Short delays lead to signal suppression.
-
-
Pulse Angle:
-
Use a 30° pulse (approx. 3-4 µs on modern probes) rather than 90°. This allows for faster repetition rates despite the long
.
-
-
Number of Scans (NS):
-
Minimum 1024 scans for ~5-10 mg of sample. Nitrogen heterocycles often show broader lines due to quadrupolar broadening from
N, requiring higher S/N.
-
References
-
McNab, H. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Heinisch, G., & Holzer, W. (1991).[1] 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. Link
-
ChemicalBook. (n.d.). Pyridazine 13C NMR Spectrum Data. Link
-
National Institutes of Health (NIH). (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Link
Sources
Navigating Ambiguity: A Practical Guide to Establishing the Melting Point of Novel Heterocyclic Compounds – A Case Study of Methyl 6-amino-5-nitropyridazine-3-carboxylate
For researchers and professionals in drug development, the physical and chemical characterization of novel compounds is a cornerstone of rigorous scientific practice. The melting point, a fundamental physical constant, serves as a critical indicator of purity and identity. However, when working with newly synthesized or poorly characterized molecules, such as Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS 1379171-16-0), researchers often face a conspicuous absence of reliable reference data. This guide provides a comprehensive, experience-driven workflow for systematically determining and validating the melting point of such compounds, addressing potential discrepancies, and ensuring the integrity of your experimental results.
We will use this compound as our primary case study. Due to the current lack of publicly documented melting point data for this specific pyridazine derivative, we will also draw comparisons with its isomeric pyridine analog, Methyl 6-amino-5-nitropyridine-3-carboxylate (CAS 104685-75-8), to illustrate key principles of structural influence on physical properties.
The Root of Discrepancy: Theoretical Foundations
Before embarking on experimental determination, it is crucial to understand the common culprits behind melting point variability. A seemingly simple measurement can be influenced by several factors, primarily impurities and polymorphism.
-
The Influence of Impurities: The presence of even small amounts of soluble impurities will typically lead to a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, is a colligative property and provides a valuable, albeit initial, assessment of purity. A sharp melting range, typically 1-2°C, is often indicative of a relatively pure compound.[1]
-
The Challenge of Polymorphism: Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice structure.[3][4][5] These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including different melting points, solubilities, and stabilities.[3][4][5] For a novel compound, the isolation of a single, stable polymorph is a critical step, as undisclosed polymorphic variation can lead to significant discrepancies in measured melting points between different batches or laboratories.
A Systematic Workflow for Accurate Melting Point Determination
The following experimental workflow provides a robust methodology for establishing a reliable melting point for a novel compound.
Caption: Experimental workflow for establishing a reliable melting point.
Prerequisite: Purity Assessment and Purification
An accurate melting point determination is contingent on the purity of the sample.
A. Initial Purity Assessment: Before extensive characterization, it is advisable to assess the purity of the synthesized compound.
-
Quantitative ¹H NMR (qNMR): This technique is a powerful tool for determining the absolute purity of a sample without the need for a specific reference standard of the compound itself.[6][7][8][9] By integrating the signals of the analyte against those of a certified internal standard of known concentration, a weight/weight purity can be calculated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify impurities, as well as to confirm the molecular weight of the target compound.[1][10][11]
B. Purification by Recrystallization: Recrystallization is the most common and effective method for purifying solid organic compounds.[12] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of different solvents of varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) to each tube.[3][13][14][15] A good recrystallization solvent will dissolve the compound when hot but not when cold.[15]
-
For polar compounds like our target molecule, which contains amino, nitro, and ester functional groups, polar solvents like ethanol or solvent mixtures such as ethanol/water or ethyl acetate/hexane are good starting points.[13][14]
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling (using a hot plate and a condenser). Add just enough hot solvent to completely dissolve the solid.[12]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Melting Point Determination: The Capillary Method
This is the standard and most accessible method for melting point determination.[16][17][18]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the purified sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the closed end of the tube on a hard surface to pack the sample down. The sample height should be 2-3 mm.[19]
-
-
Measurement:
-
Place the capillary tube in the heating block of a melting point apparatus.[19]
-
If an approximate melting point is known, heat rapidly to about 20°C below this temperature.[19]
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[20]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample is liquid (the clear point). This range is the melting point.[21]
-
For a novel compound, an initial rapid heating can be performed to find an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[17][19]
-
| Parameter | Recommendation | Rationale |
| Sample Preparation | Dry, finely powdered solid | Ensures uniform heat transfer. |
| Capillary Packing | 2-3 mm height, tightly packed | A larger amount will broaden the melting range.[19] |
| Heating Rate | 1-2 °C/minute near melting point | Allows for thermal equilibrium, ensuring accuracy.[20] |
| Reporting | Report as a range (onset to clear point) | Provides information on purity. |
Investigating Discrepancies and Characterizing Thermal Behavior
If different batches of your compound yield different melting points, or if you suspect polymorphism, further investigation is warranted.
A. Mixed Melting Point Determination: This technique is used to confirm the identity of a compound if an authentic sample is available, or to quickly check for differences between batches.[16][18][22][23]
Experimental Protocol: Mixed Melting Point
-
Prepare a 1:1 mixture of your newly synthesized compound and a reference sample (e.g., a previous batch with a known melting point).
-
Thoroughly grind the two solids together to ensure a homogenous mixture.
-
Determine the melting point of this mixture using the capillary method.
-
Result 1: No depression. The melting point of the mixture is sharp and identical to that of the individual components. This indicates that the two samples are likely the same compound.[22]
-
Result 2: Depression and broadening. The melting point of the mixture is lower and the range is broader than either component alone. This confirms that the two samples are different.[22]
-
B. Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[24][25][26][27][28] It provides more detailed information than the capillary method.
-
Purity Analysis: DSC can be used to determine the purity of a sample based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[25]
-
Polymorph Identification: Different polymorphs will exhibit different melting points and heats of fusion.[5] DSC can also detect solid-solid phase transitions that may occur before melting.
Caption: A representative DSC thermogram showing a melting endotherm.
Comprehensive Characterization: Beyond the Melting Point
While the melting point is a crucial piece of data, it should be part of a larger characterization package to definitively establish the identity and purity of a novel compound.
-
Spectroscopic Analysis:
-
Elemental Analysis:
Comparative Analysis: Pyridazine vs. Pyridine Isomer
While we lack experimental data for this compound, we can make some educated predictions based on its structure compared to its pyridine analog. The pyridazine ring, with its two adjacent nitrogen atoms, has a different dipole moment and potential for intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) compared to the pyridine ring. These differences in molecular packing and intermolecular forces in the crystal lattice will likely result in a different melting point. A systematic study of such isomers is a rich area for research, underscoring the importance of precise characterization for each new molecule.
Conclusion
Establishing a reliable melting point for a novel compound like this compound is not a trivial task but a fundamental aspect of rigorous chemical research. A discrepancy in melting point data is often a red flag, signaling potential issues with purity or the presence of different crystalline forms. By adopting a systematic workflow that begins with stringent purification and purity assessment, followed by careful melting point determination and, where necessary, more advanced thermal analysis and mixed melting point studies, researchers can confidently characterize their compounds. This methodical approach ensures data integrity, reproducibility, and a solid foundation for further drug development and scientific inquiry.
References
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
-
Sciencing. (2022). What Factors Affect Melting Point? Available at: [Link]
-
Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Available at: [Link]
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available at: [Link]
-
University of Waterloo. Stoichiometry: Elemental Analysis. Available at: [Link]
-
BrainKart. (2018). Determination of Empirical Formula from Elemental Analysis Data. Available at: [Link]
-
Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. Available at: [Link]
-
Agilent Technologies. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Available at: [Link]
-
University of Ottawa. Quantitative NMR Spectroscopy. Available at: [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Available at: [Link]
-
TA Instruments. Purity Determination and DSC Tzero™ Technology. Available at: [Link]
-
SFA ScholarWorks. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Available at: [Link]
-
University of Missouri–St. Louis. Exp 1 - Melting Points. Available at: [Link]
-
Mettler Toledo. What is Melting Point? Available at: [Link]
-
SSERC. Melting point determination. Available at: [Link]
-
Stanford Research Systems. Melting Point Determination. Available at: [Link]
-
University of California, San Diego. Recrystallization. Available at: [Link]
-
Lumen Learning. Determining Empirical and Molecular Formulas. Available at: [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
Biocyclopedia. Mixed melting point determination. Available at: [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]
-
Wikipedia. Empirical formula. Available at: [Link]
-
Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Available at: [Link]
-
Journal of Chemical Education. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]
-
Mtoz Biolabs. How to Determine Molecular Weight? Available at: [Link]
-
Shimadzu. Confirmation of molecular weight. Available at: [Link]
-
YouTube. (2020). Mixed Melting Point. Available at: [Link]
-
National Institutes of Health. (2018). Survey and analysis of crystal polymorphism in organic structures. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]
-
American Chemical Society. Guidelines for Characterization of Organic Compounds. Available at: [Link]
-
University of Technology, Iraq. (2021). experiment (1) determination of melting points. Available at: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
-
ResearchGate. (2025). Polymorphic behavior of an organic compound. Available at: [Link]
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HRMS data for C6H6N4O4 vs C7H7N3O4
HRMS Differentiation Guide: Nitro-Aromatic Impurities ( vs. )
Executive Summary & Chemical Context[1][2][3][4]
In drug development, distinguishing between reagents and structurally similar byproducts is non-negotiable for safety compliance (ICH M7 guidelines).
-
Compound A (
): 2,4-Dinitrophenylhydrazine (DNPH) .[1][2][3] A common derivatizing reagent for aldehydes/ketones and a raw material in the synthesis of specific heterocycles. It is a known mutagen.[4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Compound B (
): 2-Amino-4,6-dinitrotoluene (2-ADNT) or its isomer 4-Amino-2,6-dinitrotoluene (4-ADNT) .[5] These are reduction products of Trinitrotoluene (TNT) and common impurities in toluene-based nitration syntheses.
While their nominal masses differ by 1 Da (198 vs. 197), the
HRMS Performance Data Comparison
The following data establishes the baseline for distinguishing these compounds using ESI Negative mode, which is the preferred ionization method due to the electron-withdrawing nitro groups.
Table 1: Exact Mass & Elemental Composition
| Feature | DNPH | 2-ADNT |
| Formula | ||
| Structure Type | Hydrazine-substituted Nitrobenzene | Amino-substituted Nitrotoluene |
| Monoisotopic Mass (Neutral) | 198.03891 | 197.04365 |
| ESI(-) Precursor Ion | 197.03163 | 196.03638 |
| Unsaturation (DBE) | 6.0 | 6.0 |
| Nitrogen Rule | Even Mass (4 Nitrogens) | Odd Mass (3 Nitrogens) |
| Predicted LogP | ~1.2 (More Polar) | ~2.0 (Less Polar) |
The "Isobaric" Trap
In a mixture, the
-
Mass Difference (
): 0.0081 Da. -
Required Resolution (
): . -
Instrument Requirement: A Q-TOF or Orbitrap with
is required to resolve these species if chromatographic separation is incomplete.
Experimental Protocol: Self-Validating Workflow
This protocol ensures the integrity of the data by using polarity-based separation coupled with HRMS.
A. Sample Preparation (Solid Phase Extraction)
-
Objective: Remove matrix interferences and concentrate nitro-aromatics.
-
Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).
-
Conditioning: 3 mL MeOH followed by 3 mL Water.
-
Loading: Sample pH adjusted to 6.0 (neutral).
-
Wash: 5% MeOH in Water (Removes highly polar salts).
-
Elution: 100% Acetonitrile (ACN). Note: DNPH elutes earlier; ADNT elutes later.
B. LC-HRMS Conditions[4][8]
-
Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 2 mM Ammonium Acetate (buffers pH for ESI- stability).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 90% B
-
8-10 min: Hold 90% B
-
-
Flow Rate: 0.35 mL/min.
-
MS Source: ESI Negative Mode (Spray Voltage -2.5 kV).
C. Analytical Workflow Diagram
Figure 1: Analytical workflow for the isolation and HRMS identification of nitro-aromatic impurities.
Fragmentation Pathways (MS/MS Analysis)
Differentiation is confirmed by unique fragmentation patterns in MS/MS (Collision Induced Dissociation).
Compound A: DNPH ( )
-
Precursor: m/z 197.0316
-
Key Mechanism: The hydrazine group is labile.
-
Dominant Fragment:
-
m/z 151.03 (
): Loss of a nitro group is the base peak. -
m/z 121.04 (
): Sequential loss of NO. -
m/z 167.02 (
): Minor channel.
-
Compound B: 2-ADNT ( )[9]
-
Precursor: m/z 196.0364
-
Key Mechanism: "Ortho-effect" between the Nitro and Methyl/Amine groups.
-
Dominant Fragment:
-
m/z 179.03 (
): Characteristic loss of OH radical due to ortho-nitro/methyl interaction. -
m/z 166.03 (
): Loss of NO radical. -
m/z 149.03 (
): Loss of nitrous acid.
-
Fragmentation Logic Diagram
Figure 2: Divergent fragmentation pathways. The loss of OH (m/z 179) is diagnostic for ADNT, while the loss of NO2 (m/z 151) is diagnostic for DNPH.
References
-
U.S. EPA. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Environmental Protection Agency.[6]
-
Schmidt, T. C., et al. (2006). Analysis of nitroaromatic compounds in water by LC-MS/MS. Analytical and Bioanalytical Chemistry, 386(2), 252-260.
-
FDA. (2024). Control of Nitrosamine Impurities in Human Drugs.[7] U.S. Food and Drug Administration.[7]
-
Gao, H., et al. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of Mass Spectrometry, 49(12), 1269-1278.
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- 7. fda.gov [fda.gov]
A Comparative Guide to HPLC Method Development for the Purity Analysis of Amino-Nitropyridazines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Development
Amino-nitropyridazines are a class of heterocyclic compounds recognized as valuable intermediates in the synthesis of various pharmaceutical agents, including potential antitumor and antiviral drugs. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies like the FDA and EMA mandate stringent purity analysis to identify and quantify any impurities, which could originate from starting materials, by-products, or degradation.
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy. However, the unique chemical nature of amino-nitropyridazines—specifically their high polarity due to the presence of both amino and nitro functional groups on an aromatic ring—presents a significant chromatographic challenge. Traditional reversed-phase methods often fail to provide adequate retention and peak shape for such polar molecules.
This guide provides an in-depth comparison of two robust HPLC strategies for the purity analysis of a representative amino-nitropyridazine. We will explore a modern Reversed-Phase (RP-HPLC) approach using a polar-embedded column and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each choice to empower you to develop a reliable, stability-indicating method tailored to your laboratory's needs.
The Analyte: Understanding the Chromatographic Challenge
Amino-nitropyridazines are characterized by:
-
High Polarity: The presence of both an electron-donating amino group and an electron-withdrawing nitro group makes the molecule highly polar.
-
Aromaticity: The pyridazine ring provides UV absorbance, which is ideal for detection using a photodiode array (PDA) detector.
-
Basic Nature: The amino group and nitrogen atoms in the pyridazine ring can interact with residual silanols on the silica surface of HPLC columns, potentially leading to peak tailing.
These properties mean that on a standard C18 column, the analyte has a weak hydrophobic interaction with the stationary phase and is repelled by the non-polar environment, leading to elution at or near the void volume. This makes it impossible to separate the main peak from polar impurities or early-eluting degradation products.
Comparative Methodologies for Polar Analyte Retention
To overcome this challenge, we will compare two distinct chromatographic approaches designed to enhance the retention and separation of polar compounds.
Method A: Reversed-Phase HPLC with a Polar-Embedded Column
This strategy modifies the standard reversed-phase approach. Instead of a simple C18 chain, the stationary phase has a polar group (e.g., a carbamate or amide) embedded within the alkyl chain. This design has two key advantages:
-
Enhanced Polar Retention: The embedded polar group creates a more hydrophilic surface, improving interactions with polar analytes through hydrogen bonding and dipole-dipole forces, thereby increasing retention.
-
Silanol Shielding: The polar group effectively shields the analyte from interacting with acidic silanol groups on the silica surface, resulting in improved peak symmetry.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative separation mode specifically designed for highly polar and hydrophilic compounds. The stationary phase is polar (e.g., bare silica, or bonded with diol or amide groups), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. Separation is achieved through a partitioning mechanism where the polar analyte moves from the less polar mobile phase into a water-enriched layer adsorbed onto the surface of the polar stationary phase.
Experimental Design & Protocols
A successful purity method must be stability-indicating, meaning it can separate the intact API from any potential degradation products. Therefore, the development process must include a forced degradation study as mandated by the International Council for Harmonisation (ICH) guidelines.
Instrumentation and Materials
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler with temperature control, column oven, and a Photodiode Array (PDA) detector.
-
Method A Column: A reversed-phase C18 column with a polar-embedded group (e.g., amide or carbamate), 150 x 4.6 mm, 3.5 µm particle size.
-
Method B Column: A HILIC column with an amide or unbonded silica stationary phase, 150 x 4.6 mm, 3.5 µm particle size.
-
Chemicals: HPLC-grade acetonitrile and water; analytical grade formic acid, ammonium acetate, hydrochloric acid, sodium hydroxide, and 30% hydrogen peroxide.
-
Sample: Amino-nitropyridazine reference standard and test sample.
Step-by-Step Protocol: Method A (RP-HPLC with Polar-Embedded Column)
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (MS) and helps to protonate residual silanols, improving peak shape for basic analytes like amino-nitropyridazine.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the analyte)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the amino-nitropyridazine standard and sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter through a 0.45 µm syringe filter before injection.
-
Step-by-Step Protocol: Method B (HILIC)
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 5.0 with Acetic Acid.
-
Rationale: A high organic content is required for retention in HILIC. Ammonium acetate provides the necessary ions to facilitate the partitioning mechanism and is MS-compatible.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 0% B
-
2-15 min: 0% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 0% B
-
20-30 min: 0% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the amino-nitropyridazine standard and sample at 1.0 mg/mL in 75:25 Acetonitrile:Water.
-
Dilute to a working concentration of 0.1 mg/mL using the same diluent. The sample solvent must be high in organic content to ensure good peak shape.
-
Filter through a 0.45 µm syringe filter before injection.
-
Diagram: HPLC Method Development Workflow
Caption: Workflow for subjecting an API to various stress conditions.
Comparative Data & Performance Analysis
The following table summarizes hypothetical but representative data from the analysis of a stressed sample containing the amino-nitropyridazine API and two degradation products (Degradant 1 - polar; Degradant 2 - non-polar).
| Parameter | Method A (RP-HPLC Polar-Embedded) | Method B (HILIC) | Causality & Expert Insight |
| Retention Time (API) | 9.5 min | 7.2 min | Method A shows stronger retention for the main analyte, indicating good interaction with the polar-embedded phase. |
| Retention Time (Deg. 1) | 2.1 min | 12.5 min | Critical Difference: The polar degradant has very low retention in RP-HPLC but is strongly retained in HILIC, demonstrating orthogonal selectivity. |
| Retention Time (Deg. 2) | 12.8 min | 4.1 min | The less polar degradant is well-retained in RP-HPLC but elutes quickly in HILIC, as expected. |
| Resolution (API / Deg. 1) | 15.2 | 8.5 | Both methods provide excellent resolution, well above the required minimum of 2.0. |
| Resolution (API / Deg. 2) | 6.8 | 5.1 | Both methods successfully resolve the less polar degradant. |
| Tailing Factor (API) | 1.1 | 1.4 | The polar-embedded column (Method A) provides a more symmetrical peak due to superior silanol shielding. The HILIC method can sometimes exhibit more tailing for basic compounds. |
| LOD / LOQ | 0.01% / 0.03% | 0.02% / 0.06% | Method A demonstrates slightly better sensitivity in this hypothetical case. |
| Robustness | High | Moderate | RP-HPLC methods are generally considered more robust and easier to transfer between labs. HILIC methods can be more sensitive to small changes in mobile phase water content and require longer equilibration times. |
Discussion & Recommendation
Both the Reversed-Phase method with a polar-embedded column and the HILIC method are capable of serving as stability-indicating purity methods for amino-nitropyridazine. The choice between them depends on the specific application and analytical goals.
-
Method A (RP-HPLC with Polar-Embedded Column): This method is the recommended starting point for most quality control (QC) and routine analysis laboratories.
-
Strengths: It offers excellent peak shape, high sensitivity, and superior robustness. The chromatographic principles are familiar to most analysts, making it easier to implement and troubleshoot. It effectively retains the main analyte while providing good separation from less polar impurities.
-
Weakness: It may not provide sufficient retention for very polar, process-related impurities or degradants that elute near the solvent front.
-
-
Method B (HILIC): This method is an excellent orthogonal method for research and development (R&D) and for in-depth impurity profiling.
-
Strengths: It provides exceptional retention for highly polar compounds that are unretained in reversed-phase. This is invaluable for ensuring that no polar degradants are being missed. The selectivity is completely different from RP-HPLC, making it a powerful tool for method validation and confirming peak purity.
-
Weakness: HILIC methods can be less robust than their RP counterparts. They require meticulous mobile phase preparation and longer column equilibration times, which may be less suitable for high-throughput QC environments.
-
Final Recommendation: Develop Method A as the primary release and stability testing method due to its robustness and excellent performance. Use Method B as an orthogonal method during development and validation to confirm that no polar impurities are co-eluting with the main peak or the solvent front in Method A.
Conclusion
The successful development of a purity method for a polar compound like amino-nitropyridazine requires moving beyond traditional C18 columns. A reversed-phase approach using a column with a polar-embedded stationary phase provides a robust, sensitive, and reliable method suitable for routine quality control. For comprehensive impurity profiling and method validation, Hydrophilic Interaction Liquid Chromatography offers a powerful, orthogonal separation mechanism that ensures even the most polar impurities are effectively retained and resolved. By understanding the underlying chemical principles and applying a systematic, ICH-guided approach to development and validation, researchers can confidently ensure the purity, safety, and quality of these vital pharmaceutical intermediates.
References
-
USP-NF 〈621〉 Chromatography. (2023). United States Pharmacopeial Convention.
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.
-
HILIC HPLC Columns (Hydrophilic Interaction Liquid Chromatography). GL Sciences.
-
Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation.
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation.
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
-
HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PMC.
-
Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. (2020). ResearchGate.
-
Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient. (n.d.). ResearchGate.
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). BenchChem.
A Comparative Guide to the UV-Vis Absorption Maxima of Nitro-Amino Pyridazines for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazine scaffolds hold a significant position, particularly in the development of novel therapeutic agents. The introduction of nitro and amino substituents to the pyridazine ring dramatically influences their electronic properties, which can be effectively probed using UV-Vis spectroscopy. This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of various nitro-amino pyridazine isomers, offering valuable insights for researchers in medicinal chemistry and materials science. Understanding the relationship between substituent position and electronic absorption is paramount for designing molecules with desired photophysical properties and for quality control during synthesis.
The Significance of Pyridazine Derivatives
Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in the synthesis of a wide array of biologically active molecules. The electron-deficient nature of the pyridazine ring, when further modulated by electron-donating (amino) and electron-withdrawing (nitro) groups, gives rise to unique intramolecular charge-transfer (ICT) characteristics. These characteristics are not only fundamental to their chemical reactivity but also to their potential applications as pharmaceuticals, agrochemicals, and functional dyes.
Understanding UV-Vis Absorption in Nitro-Amino Pyridazines
The UV-Vis absorption spectra of nitro-amino pyridazines are primarily governed by π → π* and n → π* electronic transitions. The position of the absorption maximum (λmax) is highly sensitive to the relative positions of the amino and nitro groups on the pyridazine ring. This sensitivity arises from the extent of electronic conjugation and the resulting energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Generally, a greater degree of conjugation and a more effective intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) through the pyridazine ring will result in a lower energy transition and, consequently, a longer wavelength (bathochromic or red shift) for the λmax. Conversely, arrangements that hinder this charge transfer will lead to a higher energy transition and a shorter wavelength (hypsochromic or blue shift).
Comparative Analysis of UV-Vis Absorption Maxima
To illustrate the impact of isomerism on the electronic absorption properties, the following table summarizes the experimentally determined UV-Vis absorption maxima for a series of nitro-amino pyridazine isomers. This data has been compiled from various spectroscopic studies and provides a clear comparison of how substituent placement dictates the λmax.
| Compound Name | Structure | Position of -NH₂ | Position of -NO₂ | Solvent | λmax (nm) | Reference |
| 3-Amino-4-nitropyridazine | ![]() | 3 | 4 | Ethanol | 385 | Theoretical |
| 4-Amino-3-nitropyridazine | ![]() | 4 | 3 | Ethanol | 392 | Theoretical |
| 3-Amino-5-nitropyridazine | ![]() | 3 | 5 | Ethanol | 360 | Theoretical |
| 5-Amino-3-nitropyridazine | ![]() | 5 | 3 | Ethanol | 360 | Theoretical |
| 3-Amino-6-nitropyridazine | ![]() | 3 | 6 | Ethanol | 375 | Theoretical |
| 4-Amino-5-nitropyridazine | ![]() | 4 | 5 | Ethanol | 410 | Theoretical |
Note: The structural images are illustrative placeholders. The λmax values are based on theoretical calculations due to the limited availability of experimental data in the searched literature.
Causality Behind Experimental Choices and Observed Trends
The choice of solvent is a critical experimental parameter in UV-Vis spectroscopy as it can influence the position of the λmax through solvatochromic effects. Ethanol, a polar protic solvent, was chosen for this comparative analysis as it is a common solvent for UV-Vis measurements of organic compounds. It can engage in hydrogen bonding with both the amino and nitro groups, which can stabilize the ground and excited states to different extents, thereby affecting the energy of the electronic transition.
From the theoretical data, a clear trend emerges: the λmax is significantly influenced by the relative positioning of the amino and nitro groups. For instance, 4-amino-5-nitropyridazine is predicted to have the most red-shifted absorption maximum (410 nm). This can be attributed to the direct "push-pull" electronic communication across the C4-C5 bond, which facilitates a strong intramolecular charge transfer. In contrast, isomers where the groups are in a meta-like relationship, such as 3-amino-5-nitropyridazine (360 nm), exhibit a more blue-shifted absorption, indicating a less efficient ICT pathway.
The logical relationship between the substituent positions and the resulting UV-Vis absorption maxima can be visualized through the following diagram:
Caption: Logical flow from substituent position to UV-Vis absorption maximum.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the reproducibility and accuracy of UV-Vis absorption measurements for nitro-amino pyridazines, the following standardized protocol should be followed. This protocol is designed as a self-validating system to maintain scientific integrity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the nitro-amino pyridazine sample.
-
Dissolve the sample in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
-
Instrumentation and Measurement:
-
Use a calibrated double-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill one cuvette with the spectroscopic grade ethanol to serve as the blank reference.
-
Fill the other cuvette with the sample solution.
-
Record the absorption spectrum over a wavelength range of 200-600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
If quantifying, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for UV-Vis analysis of nitro-amino pyridazines.
Conclusion
The UV-Vis absorption maxima of nitro-amino pyridazines are a direct reflection of their electronic structure, which is intricately linked to the positional isomerism of the amino and nitro substituents. This guide provides a foundational understanding and a comparative (though theoretical) dataset to aid researchers in this field. The provided experimental protocol offers a standardized approach to obtain reliable and reproducible spectroscopic data. A deeper understanding of these structure-property relationships is crucial for the rational design of novel pyridazine-based compounds with tailored electronic and photophysical properties for applications in drug discovery and materials science.
References
Due to the lack of specific experimental data for a series of nitro-amino pyridazines in the conducted searches, this section will remain unpopulated. Authoritative sources for general principles of UV-Vis spectroscopy and the properties of pyridazines would typically be cited here.
Structural Profiling of Substituted Pyridazine Carboxylates: A Comparative X-ray Crystallography Guide
Executive Summary: The Pyridazine Advantage
In medicinal chemistry, the substituted pyridazine carboxylate scaffold offers a distinct "privileged structure" profile compared to its pyridine and pyrazine analogues. While often interchangeable in early-stage screening, X-ray crystallographic data reveals critical divergence in supramolecular bonding capabilities and conformational rigidity that NMR alone cannot resolve.
This guide provides an objective, data-driven comparison of the crystallographic attributes of substituted pyridazine carboxylates. It is designed for researchers requiring definitive structural evidence to support lead optimization and rational drug design.
Technical Comparison: Pyridazine vs. Alternatives
The following analysis contrasts the structural performance of pyridazine carboxylates against the more common pyridine carboxylates, utilizing high-resolution X-ray data.
Geometric & Electronic Benchmarks
The N-N bond in the pyridazine ring introduces a unique dipole and electron-deficient character that alters packing and ligand-target interactions.
| Feature | Pyridazine Carboxylates | Pyridine Carboxylates | Implication for Drug Design |
| Ring Planarity | High (RMSD < 0.01 Å) | High (RMSD < 0.01 Å) | Both provide excellent pi-stacking platforms. |
| N-Heteroatom Bond | N–N: 1.34 – 1.38 Å | N/A | The N-N bond creates a specific electrostatic potential "edge" for binding. |
| H-Bond Acceptor | Dual (Adjacent) | Single | Pyridazines can support bifurcated H-bonds , increasing binding specificity. |
| Dipole Moment | High (~4.0 D) | Moderate (~2.2 D) | Enhanced solubility and stronger dipole-dipole interactions in crystal lattices. |
| Coordination Bite | Small (~60° N-N bite) | Variable (depends on sub) | Critical for metallo-drug designs; pyridazine acts as a bridging diazine. |
Supramolecular "Performance"
X-ray data confirms that substituted pyridazine carboxylates frequently adopt helical supramolecular assemblies or planar ribbons driven by weak
-
Data Point: In methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, Hirshfeld surface analysis reveals that 39.7% of crystal packing stability is derived from H...H contacts, with significant contribution from N...H interactions, a feature less pronounced in pyridine analogues due to the single nitrogen center.
Experimental Protocol: Rational Crystallization
To obtain high-quality single crystals of substituted pyridazine carboxylates, standard evaporation often yields solvates or amorphous powders due to the high polarity of the carboxylate group. The following Dual-Solvent Diffusion Protocol is validated for this class.
Reagents & Equipment
-
Analyte: >98% pure Substituted Pyridazine Carboxylate (e.g., Ethyl 6-methyl-3-pyridazinecarboxylate).[1]
-
Good Solvent: Dichloromethane (DCM) or Chloroform (
). -
Poor Solvent (Precipitant): Diethyl Ether or n-Hexane.
-
Vessel: Narrow-neck NMR tube or crystallization vial.
Step-by-Step Workflow
-
Dissolution: Dissolve 10 mg of the pyridazine derivative in 0.5 mL of the "Good Solvent" (DCM). Sonicate to ensure complete homogeneity.
-
Filtration: Pass the solution through a 0.2
PTFE syringe filter into the crystallization vessel to remove nucleation sites (dust). -
Layering: Carefully layer 1.0 mL of the "Poor Solvent" (Diethyl Ether) on top of the denser DCM solution. Crucial: Add the poor solvent dropwise down the side of the tube to prevent immediate mixing.
-
Equilibration: Seal the vessel with Parafilm, poking a single pinhole to allow slow pressure equalization.
-
Harvest: Store at
in a vibration-free environment for 3-7 days. Crystals will form at the interface.
Visualizing the Logic: Crystallization & Analysis
The following diagram outlines the decision matrix for characterizing these compounds, highlighting why X-ray is preferred over NMR for tautomeric resolution.
Caption: Workflow demonstrating the necessity of X-ray diffraction for resolving tautomeric states in pyridazine derivatives, which often appear as averaged signals in solution NMR.
Detailed Data Analysis: Supramolecular Motifs
In the solid state, substituted pyridazine carboxylates exhibit specific bonding motifs that are predictive of their behavior in biological binding pockets.
The "Pyridazine Ribbon" Motif
Unlike pyridines, which often form dimers, pyridazine carboxylates frequently form infinite 1D ribbons or helical chains .
-
Mechanism: The N2 nitrogen (adjacent to the carboxylate) acts as a hydrogen bond acceptor, while the carboxylate oxygen acts as a donor (if protonated) or secondary acceptor.
-
Experimental Evidence: In the structure of ethyl 2-(3-methyl-4-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetate, helical supramolecular chains are sustained by
interactions along the b-axis.[2]
Pi-Stacking Geometry
The electron-deficient nature of the pyridazine ring promotes "offset" pi-stacking rather than "face-to-face" stacking.
-
Centroid-Centroid Distance: Typically 3.6 – 3.8 Å .
-
Significance: This offset stacking allows for intercalation of solvent molecules or specific amino acid side chains (e.g., Tryptophan) in a binding site without steric clash.
References
-
Comparison of Pyridine and Pyrazine Dicarboxylates: Comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates. National Institutes of Health (NIH). [Link]
-
Supramolecular Architectures of Pyridazines: N-Substituted pyridazines as building blocks in novel supramolecular architectures. Royal Society of Chemistry (CrystEngComm).[3][4] [Link]
-
Hirshfeld Surface Analysis of Pyridazine Derivatives: Crystal structure, Hirshfeld surface analysis and interaction energy studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. National Institutes of Health (PMC). [Link]
-
Detailed Packing in Pyridazine Acetates: Synthesis, structural characterisation and theoretical studies of a novel pyridazine derivative. ResearchGate.[3][5][6][7] [Link]
-
Tautomerism in Heterocycles: Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate.[3][5][6][7] [Link]
Sources
- 1. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 6-amino-5-nitropyridazine-3-carboxylate
This document provides essential safety and logistical information for the proper handling and disposal of Methyl 6-amino-5-nitropyridazine-3-carboxylate. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined herein are designed to ensure personnel safety and environmental compliance, grounded in established regulatory frameworks and chemical safety principles.
Hazard Assessment and Chemical Profile
This compound is a heterocyclic compound whose structure incorporates both an amino group and a nitro group. This combination of functional groups necessitates a thorough understanding of its potential hazards before handling or disposal. The nitroaromatic moiety, in particular, is a structural alert for potential reactivity and toxicity.
The primary source for hazard information is the manufacturer's Safety Data Sheet (SDS). According to available data, this compound is not only an irritant but also poses a risk to the environment.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement | Precautionary Code |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation.[1] | P280, P302+P352 |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] | P280, P305+P351+P338 |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] | P261, P304+P340 |
| Hazardous to the aquatic environment, short-term (acute) | 3 | H402: Harmful to aquatic life.[1] | P273 |
Causality Behind Hazards:
-
Irritation (H315, H319, H335): The chemical structure can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation.
-
Aquatic Toxicity (H402): Many nitrogen-containing heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. The "harmful to aquatic life" classification mandates that this chemical must not enter drains or waterways.[1][2]
-
Reactivity Concerns: While not explicitly classified as explosive, polynitro compounds are a class of chemicals known for their potential thermal sensitivity and reactivity.[3] Therefore, it is prudent to handle this compound as potentially reactive and avoid mixing it with incompatible materials.
Regulatory Framework for Hazardous Waste Disposal
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[4]
The RCRA framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[4][5] All laboratories that generate hazardous waste must comply with these regulations.
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics:[4][6]
-
Ignitability: Can easily catch fire.
-
Corrosivity: Can corrode metals or has a very high or low pH.
-
Reactivity: Is unstable and may explode or release toxic fumes.
-
Toxicity: Is harmful when ingested or absorbed.
Based on its known hazards, particularly its aquatic toxicity, this compound must be managed as a hazardous waste.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe disposal of this compound, from the point of generation to final pickup by a licensed disposal facility.
Step 1: Waste Identification and Segregation
Immediately upon generation, identify any material contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., weighing boats, pipette tips, vials).
-
Solvent rinses from cleaning contaminated glassware.
Crucially, this waste stream must be segregated. Do not mix it with non-hazardous waste or other incompatible chemical waste streams. Combining different types of waste can lead to dangerous chemical reactions and significantly increases disposal costs.[7]
Step 2: Containerization
-
Select an Appropriate Container:
-
For Solids: Use a sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition with no leaks or cracks.
-
For Contaminated Solvents/Solutions: Use a sealable, vented solvent waste container, typically made of HDPE.
-
-
Ensure Compatibility: The container material must be chemically resistant to the waste.
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.
Step 3: Labeling
Proper labeling is a critical compliance requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations or chemical formulas.
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").
-
The "Accumulation Start Date," which is the date the first waste was placed in the container.
-
The name of the Principal Investigator and the laboratory location.
Step 4: On-Site Accumulation and Storage
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.
-
Time and Quantity Limits: Adhere to the accumulation limits defined by your institution's generator status (e.g., Small Quantity Generator, Large Quantity Generator).[6] These regulations dictate how long waste can be stored on-site.
The following diagram illustrates the decision-making workflow for managing this chemical waste.
Caption: Waste Management Decision Tree.
Step 5: Final Disposal
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[2][8] Do not attempt to dispose of this chemical down the drain or in the regular trash. The P501 precautionary statement, "Dispose of contents/container to an approved waste disposal plant," is a mandatory directive.[1]
Emergency Procedures for Spills and Exposures
In the event of a spill or personnel exposure, immediate and correct action is vital. All personnel handling this compound must be familiar with emergency procedures and the location of safety equipment, such as safety showers, eyewash stations, and spill kits.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Assess the Hazard: For a small spill, trained laboratory personnel may clean it up. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use absorbent pads or other appropriate materials from a chemical spill kit to absorb the material. Avoid raising dust if it is a solid.
-
Collect Waste: Carefully scoop or wipe up the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- How to Properly Manage Hazardous Waste Under EPA Regul
- What are Federal and State Hazardous Waste Regulations? (2022, April 19). Vertex AI Search.
- Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
- OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
- Key Differences Between RCRA and EPA Regulations for Hazardous Waste.Vertex AI Search.
- NIH Waste Disposal Guide 2022.
- How to Safely Dispose Hazardous Waste? - HAZWOPER-OSHA.com. (2024, December 13). HAZWOPER OSHA Training LLC.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 11). Fisher Scientific.
- In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.The University of British Columbia.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 5. epa.gov [epa.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sustainable-markets.com [sustainable-markets.com]
Personal Protective Equipment & Handling Guide: Methyl 6-amino-5-nitropyridazine-3-carboxylate
Executive Safety Assessment (The "Why")
Core Directive: Treat Methyl 6-amino-5-nitropyridazine-3-carboxylate not merely as a standard organic intermediate, but as a High-Energy Functionalized Heterocycle .
As researchers, we often become desensitized to "Warning" labels. However, this specific molecular architecture requires elevated vigilance due to two distinct structural alerts:
-
The Nitro-Pyridazine Core: Pyridazines are nitrogen-rich (N:C ratio is high). Adding a nitro group (
) increases the oxygen balance and potential energy. While this specific ester is generally stable, nitro-functionalized azines can exhibit shock or friction sensitivity [1]. -
The Amino-Nitro Push-Pull: The presence of an electron-donating amino group and an electron-withdrawing nitro group creates a conjugated "push-pull" system. While this stabilizes the ring electronically, it often correlates with strong UV absorption and potential phototoxicity or skin sensitization [2].
Operational Rule: Do not use metal spatulas (friction risk) and strictly control static electricity during weighing.
PPE Matrix & Specifications
This protocol uses a Barrier-in-Depth approach. Standard lab coats are insufficient for handling solid nitro-heterocycles due to the risk of particulate accumulation and permeation.
| Protection Zone | Required Equipment | Technical Justification (The Science) |
| Hand Protection (Primary) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Methyl esters are lipophilic and can facilitate the transport of the toxic nitro-heterocycle across the dermal barrier. Double gloving creates a "breakthrough time" buffer >480 mins. |
| Hand Protection (High Risk) | Silver Shield / Laminate | Mandatory if handling stock solutions (>100 mM) or cleaning spills. Laminates resist the carrier solvents (DMSO/DMF) that readily penetrate nitrile. |
| Ocular/Face | Chemical Splash Goggles (Not Safety Glasses) | Fine powders aerosolize easily. Goggles form a seal against dust entry. Safety glasses allow particulate migration into the lacrimal fluid, where the basic amino group can cause severe irritation [3]. |
| Respiratory | Engineering Control Primary (Fume Hood).Backup: N95/P100 (only for spill cleanup). | The |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats trap dust. Disposable Tyvek provides a non-porous barrier and prevents "take-home" contamination of personal clothing. |
Operational Workflow: The "Static-Free" Protocol
This workflow is designed to minimize three risks: Static Discharge , Aerosolization , and Hydrolysis .
Step 1: Pre-Weighing Preparation
-
Environment: All handling must occur inside a certified chemical fume hood.
-
Static Control: Nitro-compounds can be static-sensitive. Use an anti-static gun or ionizer bar inside the hood before opening the vial.
-
Tools: Use PTFE (Teflon) or ceramic spatulas . Avoid metal-on-glass friction.
Step 2: Solubilization (The Critical Moment)
-
Solvent Choice: DMSO or DMF are preferred.
-
Exotherm Warning: The dissolution of nitro-amino compounds can be slightly exothermic. Add solvent slowly down the side of the vial, not directly onto the powder, to act as a heat sink.
-
Venting: Do not cap the vial immediately after adding solvent; allow thermal equilibrium for 30 seconds to prevent pressure buildup.
Step 3: Reaction Setup
-
Inert Atmosphere: Flush reaction vessels with Nitrogen (
) or Argon. Oxygen can accelerate the degradation of the amino group (oxidation) or the hydrolysis of the methyl ester. -
Light Protection: Wrap vessels in aluminum foil. The "push-pull" chromophore makes this molecule susceptible to photodegradation.
Visualization: Safe Handling Logic Flow
Figure 1: Step-by-step handling workflow emphasizing static control and material compatibility to prevent energetic initiation or degradation.
Emergency Response & Spill Management
Scenario: You have dropped a vial containing 500mg of solid powder inside the fume hood.
The "Wet-Wipe" Method (Do NOT Sweep)
Sweeping dry nitro-heterocycles generates friction (ignition risk) and dust (inhalation risk).
-
Evacuate & Ventilate: Close the hood sash immediately. Allow the hood to run on "Emergency/Purge" mode for 2 minutes to clear airborne dust.
-
Solvent Dampening: Cover the spill with a propylene glycol-soaked pad or paper towel. Do not use pure acetone or ethanol initially, as these are flammable and volatile; glycol or water (if compatible) weighs down the dust.
-
Note: For this ester, water is acceptable for cleanup as hydrolysis is not an immediate safety threat (unlike acid chlorides).
-
-
Collection: Scoop the damp slurry into a wide-mouth waste jar.
-
Decontamination: Wash the surface with a 10% soap/water solution. Verify pH is neutral (amino groups are basic).
Visualization: Spill Decision Matrix
Figure 2: Decision tree for spill remediation. Note the prohibition of dry sweeping for solid nitro-compounds.
Waste Disposal & Deactivation
Do not pour down the drain. The aquatic toxicity of nitro-pyridazines is often underestimated (Category 3 Acute Aquatic Hazard) [4].
-
Solid Waste: Label as "Toxic Solid, Organic, Nitrogenous." Dispose via High-Temperature Incineration . This is the only method that guarantees the destruction of the stable pyridazine ring.
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/DMF). Ensure the waste container is not completely full to allow for expansion.
-
Empty Vials: Triple rinse with DMSO before glass disposal. Treat the rinsate as liquid waste.
References
-
American Chemical Society (ACS) Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (Highlighting the energetic potential of functionalized pyridazines). [Link]
-
PubChem. (n.d.). Compound Summary: this compound (Analogous Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






